Quinovin
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQHFWXBKTHST-DLCGLXBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107870-05-3 | |
| Record name | Quinovin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINOVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanisms of Action of Quinoline Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long been a cornerstone of natural product chemistry and drug discovery. From the historical significance of quinine in the fight against malaria to the clinical application of camptothecin derivatives in cancer therapy, the quinoline scaffold has demonstrated remarkable therapeutic potential. This technical guide provides a comprehensive exploration of the core mechanisms of action of quinoline alkaloids, focusing on their anti-malarial, anti-cancer, anti-inflammatory, and antimicrobial properties. We delve into the intricate molecular interactions, signaling pathways, and cellular consequences that underpin their biological activities. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key processes to facilitate further research and development in this critical area of medicinal chemistry.
Anti-malarial Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The primary anti-malarial action of many quinoline alkaloids, most notably quinine and chloroquine, centers on the disruption of the parasite's detoxification pathway for heme. Inside the host's red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its acidic food vacuole.
Quinoline antimalarials are weak bases that accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to interfere with hemozoin formation through several proposed mechanisms:
-
Capping of Hemozoin Crystals: The quinoline molecule can bind to the growing faces of the hemozoin crystal, preventing further addition of heme units.[1][2]
-
Complexation with Heme: The drug can form a complex with free heme, preventing its incorporation into the hemozoin crystal. This complex itself may be toxic to the parasite.
-
Inhibition of Heme Polymerase: While the existence of a specific "heme polymerase" enzyme is debated, quinolines may inhibit the catalytic activity responsible for hemozoin formation.
The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[2][3]
Quantitative Data: Hemozoin Inhibition
| Quinoline Alkaloid | Assay Type | IC50 Value | Reference |
| Quinine | Hemozoin Inhibition Assay | ~50-100 µM | [4] |
| Chloroquine | Hemozoin Inhibition Assay | ~20-50 µM | [4] |
Experimental Protocol: In Vitro Hemozoin Inhibition Assay
A common method to assess the inhibition of hemozoin formation is a colorimetric assay.
Principle: This assay measures the amount of heme that has not been converted to hemozoin. Free heme can be quantified spectrophotometrically.
Materials:
-
Hemin chloride (source of heme)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 4.8
-
Tween 20
-
Test quinoline alkaloid dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin chloride in DMSO.
-
In a 96-well plate, add the test quinoline alkaloid at various concentrations. Include a positive control (e.g., chloroquine) and a negative control (solvent only).
-
Add a solution of Tween 20 in sodium acetate buffer to each well.
-
Initiate the reaction by adding the hemin chloride solution to each well.
-
Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.
-
After incubation, centrifuge the plate to pellet the hemozoin.
-
Carefully transfer the supernatant containing unreacted heme to a new plate.
-
Measure the absorbance of the supernatant at a wavelength of approximately 405 nm.
-
Calculate the percentage of hemozoin inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits hemozoin formation by 50%.[5]
Signaling Pathway and Experimental Workflow
Caption: Workflow for the in vitro hemozoin inhibition assay.
Anti-cancer Mechanism of Action
Quinoline alkaloids exhibit a wide range of anti-cancer activities, targeting various hallmarks of cancer. The mechanisms are diverse and often compound-specific.
Topoisomerase Inhibition
A prominent mechanism of action for several quinoline alkaloids, most famously camptothecin and its derivatives (e.g., topotecan, irinotecan), is the inhibition of DNA topoisomerase I (Top1). Top1 is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.
Camptothecin stabilizes the covalent "cleavable complex" formed between Top1 and DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in the formation of a lethal double-strand break, triggering cell cycle arrest and apoptosis.
Other quinoline alkaloids have been shown to inhibit topoisomerase II, an enzyme that creates transient double-strand breaks to manage DNA topology.
Quantitative Data: Cytotoxicity of Topoisomerase Inhibitors
| Quinoline Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Camptothecin | HCT-116 (Colon) | 0.01 - 0.1 | |
| Camptothecin | MCF-7 (Breast) | 0.005 - 0.05 | |
| Luotonin A | Various | 1.8 - 40.0 µg/mL | |
| Luotonin F | Various | 1.8 - 40.0 µg/mL |
Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Principle: This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is blocked, and the DNA remains supercoiled.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
Test quinoline alkaloid
-
Stop solution/loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures on ice containing reaction buffer, supercoiled DNA, and various concentrations of the test compound.
-
Add Topoisomerase I to each reaction tube to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Caption: Camptothecin stabilizes the Top1-DNA complex, leading to DNA damage and apoptosis.
Modulation of Signaling Pathways
Quinoline alkaloids can also exert their anti-cancer effects by modulating key intracellular signaling pathways that control cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some quinoline alkaloids have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.
References
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Quinine's Enduring Legacy: A Technical Guide to its Historical Role in Malaria Therapy
Introduction
For centuries, quinine, a bitter alkaloid derived from the bark of the Cinchona tree, stood as the sole effective weapon against malaria, a parasitic disease that has claimed countless lives throughout human history.[1][2] The discovery and application of quinine marked a pivotal moment in medicine, representing the first successful use of a chemical compound to treat an infectious disease.[1][2] This technical guide provides an in-depth exploration of quinine's historical significance, its mechanism of action, clinical application, the emergence of resistance, and the experimental methodologies that have been crucial in understanding its properties. This document is intended for researchers, scientists, and drug development professionals.
Historical Timeline and Discovery
The use of Cinchona bark to treat fevers was first documented in the 17th century by Jesuit missionaries in South America, who learned of its properties from the indigenous Quechua people of Peru.[3] The bark was introduced to Europe around 1632.[3] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[3][4] This discovery allowed for standardized dosing and greatly improved the efficacy of treatment.[4][5] Quinine remained the primary antimalarial drug until the 1940s with the advent of synthetic alternatives like chloroquine.[3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. QUININE oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. benchchem.com [benchchem.com]
- 4. High efficacy of short-term quinine-antibiotic combinations for treating adult malaria patients in an area in which malaria is hyperendemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Cinchona Tree Bark: A Technical Guide to its Bioactive Compounds for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bark of the Cinchona tree, a genus of flowering plants in the Rubiaceae family, has been a cornerstone of traditional and modern medicine for centuries. Renowned as the original source of the potent anti-malarial drug quinine, Cinchona bark is a rich repository of a diverse array of bioactive quinoline alkaloids. Beyond their well-established anti-malarial properties, these compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects, making them a subject of intense interest for contemporary drug discovery and development. This technical guide provides an in-depth exploration of the bioactive compounds derived from Cinchona bark, focusing on their extraction, quantification, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Introduction
The therapeutic potential of Cinchona bark was first recognized by indigenous populations of South America and later introduced to Europe in the 17th century.[1] The isolation of quinine in 1820 marked a pivotal moment in the history of medicine, providing a purified and standardized treatment for malaria.[2] The principal bioactive constituents of Cinchona bark are quinoline alkaloids, with quinine, quinidine, cinchonine, and cinchonidine being the most abundant and pharmacologically significant.[3][4] While structurally related, these alkaloids possess distinct stereochemistry, which contributes to their varying biological activities. This guide delves into the scientific intricacies of these valuable natural products, from their extraction from the raw plant material to their molecular mechanisms of action.
Bioactive Compounds of Cinchona Bark
The primary bioactive compounds in Cinchona bark are a class of quinoline alkaloids. Over 30 different alkaloids have been identified, but the four major and most studied are:
-
Quinine: Famous for its anti-malarial properties, it also exhibits analgesic and anti-inflammatory effects.[5][6]
-
Quinidine: A stereoisomer of quinine, it is primarily used as a class I antiarrhythmic agent to treat heart rhythm disorders.[3]
-
Cinchonine: Another stereoisomer, it has demonstrated anti-malarial, anti-inflammatory, and potential anti-cancer activities.[7][8]
-
Cinchonidine: The fourth major alkaloid, it also possesses anti-malarial and anti-arrhythmic properties.
The relative abundance of these alkaloids can vary depending on the Cinchona species, geographical location, and harvesting time.
Data Presentation: Quantitative Analysis of Alkaloid Yields
The efficiency of extracting these valuable alkaloids is highly dependent on the methodology employed. The following tables summarize the quantitative yields of the major Cinchona alkaloids obtained through various extraction techniques.
Table 1: Comparative Yield of Quinine from Cinchona officinalis Bark Using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Quinine Yield (mg/g of dry bark) | Reference |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 min | 3.93 ± 0.11 | [7][9] |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 min | 2.81 ± 0.04 | [7][9] |
| Soxhlet Extraction | Methanol with 20% (v/v) Diethylamine | Water bath | 10 h | 2.01 ± 0.07 (equivalent to 2.202% dry wt.) | [9] |
Table 2: Quantitative Yield of Major Alkaloids from Cinchona Bark by Supercritical Fluid Chromatography (SFC)
| Alkaloid | Yield (% of dry bark) | Reference |
| Cinchonine | 1.87 - 2.30 | [1][10] |
| Quinine | 1.59 - 1.89 | [1][10] |
| Cinchonidine | 0.90 - 1.26 | [1][10] |
| Total Alkaloid Content | 4.75 - 5.20 | [4][10] |
Experimental Protocols
This section provides detailed methodologies for the extraction, separation, and purification of Cinchona alkaloids.
Extraction Methodologies
This traditional method relies on the continuous washing of the plant material with a heated solvent.
Protocol:
-
Sample Preparation: Grind the dried Cinchona bark to a fine powder (e.g., 14 mesh).
-
Apparatus Setup: Place 10 g of the powdered bark into a thimble and insert it into a Soxhlet extractor.
-
Solvent Addition: Add 200 mL of methanol modified with 20% (v/v) diethylamine to the round-bottom flask.
-
Extraction: Heat the solvent in a water bath to initiate the extraction process. Continue the extraction for 10 hours.
-
Concentration: After extraction, concentrate the extract in vacuo using a rotary evaporator.
-
Re-dissolution: Re-dissolve the concentrated extract in methanol for further analysis.
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Sample and Solvent: Mix the powdered Cinchona bark with a 65% aqueous ethanol solution.[7][9]
-
Microwave Irradiation: Place the mixture in a microwave extractor.
-
Extraction Parameters: Set the temperature to 130°C and the extraction time to 34 minutes.[7][9]
-
Collection: After the extraction is complete, filter the mixture to separate the extract from the solid plant material.
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance mass transfer.
Protocol:
-
Sample and Solvent: Suspend the powdered Cinchona bark in a 61% aqueous ethanol solution.[7][9]
-
Ultrasonic Treatment: Immerse the probe of an ultrasonicator into the mixture or place the vessel in an ultrasonic bath.
-
Extraction Parameters: Set the temperature to 25°C and the extraction time to 15 minutes.[7][9]
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.
Separation and Purification
This classical chemical method separates alkaloids from other plant constituents based on their basic nature.
Protocol:
-
Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 1-3% sulfuric acid). This will protonate the alkaloids, making them water-soluble.[9]
-
Extraction of Neutral/Acidic Impurities: Wash the acidic solution with a non-polar organic solvent (e.g., toluene or dichloromethane) to remove neutral and acidic impurities, which will remain in the organic phase.
-
Basification: Increase the pH of the aqueous layer to >10 with a base (e.g., sodium hydroxide solution) to deprotonate the alkaloids, making them soluble in organic solvents.[9]
-
Extraction of Alkaloids: Extract the free-base alkaloids with a non-polar organic solvent.
-
Solvent Evaporation: Evaporate the organic solvent to obtain the purified total alkaloid fraction.
SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers fast and efficient separation of alkaloids.
Protocol:
-
Instrumentation: Utilize an SFC system equipped with a suitable chiral stationary phase column (e.g., Acquity UPC2 Torus DEA 1.7 µm).[1][11]
-
Mobile Phase: A mixture of supercritical CO2 and a modifier such as methanol containing a small amount of an amine (e.g., diethylamine) is commonly used.[1][11]
-
Sample Injection: Inject the dissolved extract onto the column.
-
Separation: The alkaloids are separated based on their differential partitioning between the stationary phase and the supercritical fluid mobile phase.
-
Detection: Monitor the eluting compounds using a UV detector (e.g., at 275 nm).[1][11]
Signaling Pathways and Mechanisms of Action
The bioactive compounds from Cinchona bark exert their pharmacological effects through various molecular mechanisms. This section visualizes two key pathways.
Cinchonine's Anti-inflammatory Action via NF-κB and AP-1 Signaling
Cinchonine has been shown to possess anti-inflammatory properties by modulating the NF-κB and AP-1 signaling pathways, which are crucial regulators of inflammatory gene expression.
References
- 1. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Biosynthesis of Quinine: A Technical Guide to the Molecular Machinery of Cinchona
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have played a pivotal role in human history, most notably as the first effective treatment for malaria. Quinine, the most prominent of these alkaloids, along with its stereoisomer quinidine and related compounds cinchonine and cinchonidine, continue to be of significant interest for their therapeutic properties and as chiral catalysts in synthetic chemistry. Understanding the biosynthetic pathway of these complex molecules is crucial for metabolic engineering efforts aimed at improving their production and for the discovery of novel derivatives with enhanced pharmacological activities. This technical guide provides an in-depth exploration of the biosynthesis of quinoline alkaloids in Cinchona, detailing the enzymatic steps, summarizing key quantitative data, and providing comprehensive experimental protocols for the study of this fascinating pathway.
The Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids
The biosynthesis of quinoline alkaloids is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic transformations, including a key Pictet-Spengler reaction, deglycosylation, and extensive oxidative rearrangements. The pathway can be broadly divided into three main stages: the formation of the central intermediate strictosidine, the conversion of strictosidine to the quinoline scaffold, and the final tailoring steps that lead to the diversity of Cinchona alkaloids.
Stage 1: The Formation of Strictosidine
The biosynthesis of all monoterpene indole alkaloids, including the quinoline alkaloids of Cinchona, converges on the formation of the central precursor, strictosidine.[1] This crucial step involves the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway via the amino acid tryptophan, and secologanin, a monoterpenoid seco-iridoid derived from the methylerythritol phosphate (MEP) pathway.
-
Tryptophan Decarboxylase (TDC): The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[1] This enzyme is a key regulatory point in the pathway, controlling the flux of tryptophan into alkaloid biosynthesis.
-
Strictosidine Synthase (STR): Tryptamine then undergoes a stereospecific Pictet-Spengler condensation with secologanin, catalyzed by strictosidine synthase (STR).[1] This reaction forms strictosidine, the universal precursor to a vast array of indole alkaloids.
Stage 2: From Indole to Quinoline - The Core Rearrangement
The transformation of the indole scaffold of strictosidine into the characteristic quinoline core of the Cinchona alkaloids is a complex and not yet fully elucidated series of reactions. It is initiated by the removal of the glucose moiety from strictosidine.
-
Strictosidine β-D-Glucosidase (SGD): The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose unit from strictosidine, generating a highly reactive aglycone.[1] This intermediate is unstable and can exist in several equilibrium forms, including a reactive dialdehyde.
-
The Black Box of Rearrangement: The subsequent steps, leading from the strictosidine aglycone to the first quinoline-type intermediate, cinchonaminal, are considered the "black box" of the pathway. This part of the pathway is thought to involve a series of intramolecular rearrangements and cyclizations. Recent research has identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that are involved in the formation of the early biosynthetic intermediate dihydrocorynantheal from the strictosidine aglycone.[2]
Stage 3: Tailoring the Quinoline Scaffold
Once the quinoline skeleton is formed, a series of tailoring reactions, including hydroxylations, methylations, and reductions, generate the final diversity of Cinchona alkaloids. A recent significant discovery has been the elucidation of parallel biosynthetic pathways for the methoxylated (quinine, quinidine) and non-methoxylated (cinchonine, cinchonidine) alkaloids.[3] It was previously thought that methoxylation was a late-stage modification of the cinchonine/cinchonidine scaffold. However, it is now understood that the methoxy group is introduced early in the pathway, at the level of tryptamine, leading to two parallel streams of intermediates.
-
Hydroxylation and Methylation: Cytochrome P450 monooxygenases (P450s) are believed to be responsible for the hydroxylation of the quinoline ring.[4] Subsequent O-methylation is catalyzed by specific O-methyltransferases. An O-methyltransferase specific for 6'-hydroxycinchoninone has been identified, suggesting that hydroxylation and methylation occur before the final keto-reduction.[2]
-
Keto-Reduction: The final step in the biosynthesis of the four major Cinchona alkaloids is the NADPH-dependent reduction of the ketone group at C-9 of cinchoninone or quininone, leading to the formation of the corresponding alcohol.[2] The stereochemistry of this reduction determines whether cinchonine or cinchonidine (and quinine or quinidine) is formed.
Quantitative Data
Quantitative analysis of the intermediates and enzymes in the quinoline alkaloid biosynthetic pathway is essential for understanding its regulation and for metabolic engineering applications. The following tables summarize available quantitative data. It is important to note that much of the detailed enzyme kinetic data comes from studies on orthologous enzymes from other medicinal plants, such as Catharanthus roseus, due to the challenges of working with Cinchona enzymes.
| Enzyme | Substrate(s) | Km (mM) | Vmax (relative units) | Source Organism | Reference |
| Strictosidine Synthase (STR) | Tryptamine | 2.3 | - | Catharanthus roseus | [5] |
| Secologanin | 3.4 | - | Catharanthus roseus | [5] | |
| Strictosidine β-D-Glucosidase (SGD) | Strictosidine | 0.22 | 0.078 mM/min | Catharanthus roseus | [6] |
| Vincoside | 0.22 | 0.018 mM/min | Catharanthus roseus | [6] |
Table 1: Enzyme Kinetic Parameters. Note: Kinetic data for enzymes from Cinchona species are limited. The data presented here are from well-characterized orthologs in Catharanthus roseus and provide a valuable reference.
| Compound | Plant Part | Concentration (mg/g dry weight) | Species | Reference |
| Quinine | Bark | 0.2 - 25.8 | Cinchona calisaya | [7] |
| Quinidine | Bark | 0.1 - 10.0 | Cinchona calisaya | [7] |
| Cinchonine | Bark | ~2.2 (average) | Cinchona calisaya | [7] |
| Cinchonidine | Bark | Not specified | Cinchona calisaya | [7] |
| Total Major Alkaloids | Bark | - | Cinchona calisaya | [7] |
| Cinchonine | Bark | 1.87% - 2.30% | Cinchona species | [8] |
| Quinine | Bark | 1.59% - 1.89% | Cinchona species | [8] |
| Cinchonidine | Bark | 0.90% - 1.26% | Cinchona species | [8] |
| Total Alkaloid Content | Bark | 4.75% - 5.20% | Cinchona species | [8] |
Table 2: Concentration of Major Quinoline Alkaloids in Cinchona Bark. The concentration of biosynthetic intermediates is generally very low and transient, making their quantification challenging.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of quinoline alkaloid biosynthesis.
Protocol 1: Extraction of Quinoline Alkaloids from Cinchona Bark
Objective: To extract the total alkaloid content from dried Cinchona bark for subsequent analysis.
Materials:
-
Dried and finely powdered Cinchona bark
-
Methanol (HPLC grade)
-
Ammonium formate buffer (pH adjusted as needed for specific applications)
-
Dimethyl sulfoxide (DMSO)
-
Ultrasonicator
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 50 mg of finely pulverized Cinchona bark into a microcentrifuge tube.
-
Add 1.0 mL of DMSO to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonicator bath and sonicate for 15 minutes at room temperature.
-
After sonication, centrifuge the tube at 13,000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant, which contains the extracted alkaloids.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC or LC-MS/MS analysis. For quantitative analysis, it may be necessary to dilute the extract with the mobile phase.
Protocol 2: HPLC-UV Analysis of Major Quinoline Alkaloids
Objective: To separate and quantify the four major quinoline alkaloids (quinine, quinidine, cinchonine, and cinchonidine) in a Cinchona bark extract.[9]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., XB-C18, 2.6 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: Ammonium formate buffer (e.g., 20 mM, pH adjusted to a suitable value for optimal separation).
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 50% B
-
20-22 min: Linear gradient from 50% to 90% B
-
22-24 min: Hold at 90% B
-
24-26 min: Return to 10% B and equilibrate for the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelengths: 250 nm and 330 nm.[9]
Procedure:
-
Prepare standard solutions of quinine, quinidine, cinchonine, and cinchonidine of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve for each alkaloid.
-
Inject the filtered Cinchona bark extract (from Protocol 1).
-
Identify the peaks in the chromatogram of the extract by comparing their retention times with those of the standards.
-
Quantify the amount of each alkaloid in the extract using the calibration curves.
Protocol 3: In Vitro Assay for Tryptophan Decarboxylase (TDC) Activity
Objective: To measure the enzymatic activity of TDC by quantifying the production of tryptamine from tryptophan.[10][11]
Materials:
-
Plant protein extract (e.g., from Cinchona leaves or cell cultures)
-
L-tryptophan solution (substrate)
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor)
-
Potassium phosphate buffer (pH 7.5)
-
Trichloroacetic acid (TCA) or perchloric acid to stop the reaction
-
HPLC system for tryptamine quantification
Procedure:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
PLP (0.1 mM)
-
L-tryptophan (2 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the plant protein extract. The final volume of the reaction should be, for example, 200 µL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of tryptamine using a suitable HPLC method.
-
Calculate the enzyme activity based on the amount of tryptamine produced per unit time per milligram of protein.
Protocol 4: Heterologous Expression and Purification of Cinchona Biosynthetic Enzymes
Objective: To produce recombinant Cinchona enzymes in a heterologous host (e.g., E. coli or S. cerevisiae) for detailed characterization.[12][13][14]
Materials:
-
Cinchona cDNA library or cloned gene of interest
-
Expression vector (e.g., pET vector for E. coli)
-
Competent E. coli cells (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase, and protease inhibitors)
-
Sonciator or French press
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
SDS-PAGE equipment for protein analysis
Procedure:
-
Cloning: Clone the coding sequence of the Cinchona enzyme into the expression vector.
-
Transformation: Transform the expression construct into competent E. coli cells.
-
Expression:
-
Grow a starter culture of the transformed E. coli overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Load the clarified lysate onto the affinity chromatography column.
-
Wash the column to remove unbound proteins.
-
Elute the recombinant protein using an appropriate elution buffer (e.g., containing imidazole for Ni-NTA).
-
-
Analysis:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
The purified enzyme is now ready for kinetic characterization and other biochemical assays.
-
Visualizations
Biosynthetic Pathway of Quinoline Alkaloids in Cinchona
Caption: Overview of the quinoline alkaloid biosynthetic pathway in Cinchona.
Experimental Workflow for Alkaloid Analysis
Caption: A typical experimental workflow for the extraction and analysis of Cinchona alkaloids.
Conclusion
The biosynthesis of quinoline alkaloids in Cinchona is a testament to the complex and elegant chemical machinery that has evolved in plants. While significant progress has been made in elucidating this pathway, particularly with the recent discovery of the early introduction of the methoxy group and the identification of new enzymes, many steps, especially the intricate rearrangement of the indole to the quinoline scaffold, remain to be fully characterized. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this pathway. Such knowledge will not only deepen our fundamental understanding of plant biochemistry but also pave the way for the development of novel strategies for the sustainable production of these vital medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phylogeny Predicts the Quantity of Antimalarial Alkaloids within the Iconic Yellow Cinchona Bark (Rubiaceae: Cinchona calisaya) [frontiersin.org]
- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC Coupled with UV and Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]
- 11. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Malaria: A Technical Guide to the Diverse Pharmacological Activities of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree, are most renowned for their potent antimalarial properties, particularly quinine. However, extensive research has unveiled a broad spectrum of pharmacological activities beyond their traditional use, positioning them as promising candidates for novel drug development in various therapeutic areas. This technical guide provides an in-depth exploration of the anticancer, anti-arrhythmic, antimicrobial, and anti-inflammatory activities of key Cinchona alkaloids, including quinine, quinidine, cinchonine, and their derivatives. The document details the underlying mechanisms of action, presents quantitative data from preclinical studies, outlines experimental protocols for assessing these activities, and provides visual representations of key signaling pathways.
Anticancer Activity
Several Cinchona alkaloids have demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. Quinine and cinchonine, in particular, have been the focus of numerous studies.
Mechanism of Action
The anticancer activity of Cinchona alkaloids is multifaceted, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
Inhibition of the TRAF6-AKT Signaling Pathway: Quinine and cinchonine have been shown to interfere with the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)-Protein Kinase B (AKT) signaling pathway.[1][2] TRAF6, an E3 ubiquitin ligase, is crucial for the activation of AKT, a key kinase that promotes cell survival and proliferation.[3][4] By binding to TRAF6, these alkaloids competitively inhibit its interaction with upstream signaling molecules, leading to the downregulation of AKT activation.[1][2] This, in turn, suppresses the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and promotes the expression of pro-apoptotic proteins like Bcl-2-associated X protein (BAX), ultimately leading to cancer cell apoptosis.[2]
-
Induction of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: Cinchonine has been identified as an inducer of endoplasmic reticulum (ER) stress in human liver cancer cells.[5] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen. Cinchonine treatment upregulates GRP78, a key ER stress sensor, and promotes the phosphorylation of PERK and eIF2α.[5] This cascade of events leads to the activation of the pro-apoptotic transcription factor CHOP and subsequently, the activation of caspase-3 and PARP-1, culminating in apoptosis.[5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of quinine and cinchonine against various cancer cell lines, as determined by the MTT assay.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Quinine | HeLa (Cervical) | >5 (time-dependent) | [2] |
| Quinine | A549 (Lung) | >5 (time-dependent) | [2] |
| Cinchonine | K562 (Leukemia) | 46.55 | [6] |
| Cinchonine | HepG2 (Liver) | Dose-dependent | [5] |
| Cinchonine | SMCC7721 (Liver) | Dose-dependent | [5] |
| Chloroquine | HCT116 (Colon) | 28.5 | [7] |
| Chloroquine | Caco2 (Colon) | 25.6 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Cinchona alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway Diagrams
Caption: Quinine/Cinchonine inhibits the TRAF6-AKT survival pathway.
Caption: Cinchonine induces apoptosis via the ER stress pathway.
Anti-Arrhythmic Activity
Quinidine, a diastereomer of quinine, is a well-established Class Ia anti-arrhythmic agent used to treat various types of cardiac arrhythmias.[10]
Mechanism of Action
Quinidine's primary mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes.
-
Sodium Channel Blockade: Quinidine blocks the fast inward sodium current (INa) in a "use-dependent" manner.[10] This means the blocking effect is more pronounced at higher heart rates. This blockade slows the rate of depolarization (Phase 0 of the cardiac action potential), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[10]
-
Potassium Channel Blockade: Quinidine also blocks several types of potassium channels, which are responsible for the repolarization phase (Phase 3) of the action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period.[10]
The combined effect of sodium and potassium channel blockade helps to suppress tachyarrhythmias caused by abnormal conduction, such as reentry circuits.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[11][12][13]
Principle: This technique allows for the measurement of ionic currents across the entire cell membrane of a single cardiomyocyte while controlling the membrane potential.
-
Cell Isolation: Isolate individual cardiomyocytes from cardiac tissue (e.g., from rat or guinea pig ventricles) using enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Bring the micropipette into contact with the cell membrane of a cardiomyocyte and apply gentle suction to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit specific ionic currents (e.g., sodium or potassium currents).
-
Drug Application: Perfuse the cell with an external solution containing the desired concentration of quinidine.
-
Data Acquisition and Analysis: Record the changes in the ionic currents in the presence of the drug. Analyze the data to determine the extent of channel blockade and its voltage- and use-dependent properties.
Signaling Pathway Diagram
Caption: Quinidine's anti-arrhythmic mechanism of action.
Antimicrobial Activity
Derivatives of Cinchona alkaloids have demonstrated promising antimicrobial activity against a range of pathogenic bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table presents the MIC values of some N-substituted quaternary salts of cinchonidine and cinchonine against common bacterial strains, as determined by the broth microdilution method.[1][8]
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quaternary salts of cinchonidine | Escherichia coli | 6.25 | [1] |
| Quaternary salts of cinchonidine | Pseudomonas aeruginosa | 1.56 | [1] |
| Quaternary salts of cinchonine | Staphylococcus aureus | 1.56 - 125.00 | [1] |
| Quaternary salts of cinchonine | Escherichia coli | 1.56 - 125.00 | [1] |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[1][8]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: Prepare a series of twofold dilutions of the Cinchona alkaloid derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity
Cinchona alkaloids, including cinchonine, have been shown to possess anti-inflammatory properties.[6]
Mechanism of Action
The anti-inflammatory effects of Cinchona alkaloids are attributed to their ability to inhibit key inflammatory mediators. Cinchonine has been shown to downregulate the expression and activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Alkaloid | Assay | IC50 (µM) | Reference |
| Cinchonine | COX-2 Inhibition | 44.65 | [6] |
Experimental Protocol: Egg Albumin Denaturation Assay
This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity.[5][12][14][15][16][17]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.
Procedure: [5][12][14][15][16][17]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4).
-
Compound Addition: Add different concentrations of the Cinchona alkaloid to the reaction mixture. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control and distilled water as a negative control.
-
Incubation and Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration compared to the control.
Conclusion
The pharmacological activities of Cinchona alkaloids extend far beyond their traditional use as antimalarials. Their demonstrated efficacy as anticancer, anti-arrhythmic, antimicrobial, and anti-inflammatory agents highlights their significant potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current state of research in these areas, offering valuable information for researchers and drug development professionals. Further investigation into the specific molecular targets and optimization of the chemical structures of these versatile natural compounds will be crucial in translating their preclinical promise into clinical applications.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. The E3 Ligase TRAF6 Regulates Akt Ubiquitination and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The E3 ligase TRAF6 regulates Akt ubiquitination and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. plantarchives.org [plantarchives.org]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach | Journal of Natural & Ayurvedic Medicine [medwinpublisher.org]
- 16. medwinpublishers.com [medwinpublishers.com]
- 17. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
Quinine: A Technical Guide to its Application as a Fluorescence Standard in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Quinine, a naturally occurring cinchona alkaloid historically celebrated for its antimalarial properties, holds a significant position in the realm of spectroscopy as a widely accepted fluorescence standard.[1][2] Its robust and stable fluorescence in acidic environments makes it an invaluable tool for the calibration and validation of fluorescence spectrophotometers, as well as a reference for determining the fluorescence quantum yields of unknown samples.[1][3] This technical guide provides an in-depth exploration of quinine's fluorescence characteristics, detailed experimental protocols for its use as a standard, and a discussion of the critical factors influencing its emission properties.
Core Fluorescence Parameters of Quinine
The fluorescence of quinine is intrinsically linked to its molecular structure, which features aromatic rings and conjugated double bonds.[4] In an acidic solution, the quinoline nitrogen becomes protonated, a crucial step for its strong fluorescent behavior.[1] Quinine exhibits two primary excitation maxima and a single emission maximum. A notable characteristic is that the emission wavelength is largely independent of the excitation wavelength.[1]
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter for a fluorescence standard. For quinine, this value is well-documented, though it is highly dependent on the solvent environment.[5][6]
Quantitative Fluorescence Data
The essential quantitative data for quinine as a fluorescence standard are summarized in the tables below.
| Parameter | Wavelength (nm) | Notes |
| Primary Excitation Maximum (S₀ → S₁) | ~350 nm | This is the most commonly used excitation wavelength.[1][7][8] |
| Secondary Excitation Maximum (S₀ → S₂) | ~250 nm | Excitation at this wavelength also results in emission at the primary emission maximum.[1][7][8] |
| Emission Maximum | ~450 nm | The emission peak is a characteristic bright blue fluorescence.[7][8][9] Some studies have reported slight variations in the peak, such as 449.11 nm and 457.84 nm.[10] |
| Table 1: Excitation and Emission Wavelengths of Quinine in Acidic Solution. |
| Acid Medium | Quantum Yield (ΦF) | Temperature Dependence |
| 0.05 M H₂SO₄ | ~0.55 | Exhibits a significant negative temperature dependence, with the quantum yield decreasing by approximately -0.45% per degree Celsius increase near room temperature.[3][5][6] |
| 0.1 M HClO₄ | 0.60 ± 0.007 | Shows no significant temperature dependence between 20 and 45 °C, making it a more robust standard for quantum yield determinations.[3] |
| Table 2: Fluorescence Quantum Yield of Quinine in Different Acidic Media. |
| Parameter | Value | Notes |
| Fluorescence Lifetime | ~19 ns | In 0.1 M H₂SO₄. Some studies have noted that quinine's fluorescence decay is not always mono-exponential, which can be a limitation for its use in time-resolved fluorescence studies.[5][11] |
| Table 3: Fluorescence Lifetime of Quinine. |
Experimental Protocols
Accurate and reproducible fluorescence measurements using quinine as a standard necessitate meticulous preparation of solutions and careful instrument setup.
Preparation of Quinine Standard Solutions
1. Stock Solution Preparation (e.g., 100 ppm):
-
Materials: Quinine sulfate dihydrate or quinine, 0.05 M sulfuric acid or 0.1 M perchloric acid, 1 L volumetric flask, analytical balance.[7][8][12]
-
Procedure:
-
Accurately weigh 120.7 mg of quinine sulfate dihydrate (or 100.0 mg of quinine).[7]
-
Transfer the weighed solid to a 1 L volumetric flask.
-
Add a small amount of the chosen acid (e.g., 50 mL of 1 M sulfuric acid, which is then diluted) to dissolve the quinine.[7][12]
-
Dilute the solution to the 1 L mark with the same acidic solvent.
-
Mix the solution thoroughly.
-
It is recommended to prepare this stock solution fresh daily and protect it from light to prevent photodegradation.[7][13]
-
2. Working Standard Preparation (Serial Dilutions):
-
Procedure:
-
Prepare a series of sequential dilutions from the stock solution using the same acidic diluent.[7][12]
-
For a calibration curve, a range of concentrations should be prepared (e.g., 0.01 ppm to 10 ppm).[8][10]
-
Ensure that the absorbance of the final solutions at the excitation wavelength is below 0.05 to mitigate inner filter effects.[1][5][6]
-
Measurement of Fluorescence
1. Instrument Setup:
-
Spectrofluorometer: A scanning spectrofluorometer is required to record excitation and emission spectra.[7]
-
Blank: Use the acidic diluent (e.g., 0.05 M H₂SO₄) as a blank to zero the instrument.[7]
2. Spectral Acquisition:
-
Excitation Spectrum: To record the excitation spectrum, set the emission monochromator to the emission maximum (~450 nm) and scan a range of excitation wavelengths (e.g., 200 nm to 400 nm).
-
Emission Spectrum: To record the emission spectrum, set the excitation monochromator to the desired excitation maximum (e.g., 350 nm) and scan a range of emission wavelengths (e.g., 370 nm to 650 nm).[1]
Factors Influencing Quinine Fluorescence
The fluorescence intensity of quinine is sensitive to its chemical and physical environment. Understanding these factors is critical for its proper use as a standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinine sulfate [omlc.org]
- 6. Quinine sulfate [omlc.org]
- 7. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 8. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
In-depth Technical Guide: Understanding Cinchonism and Quinoline Derivative Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives, a prominent class of heterocyclic compounds, are foundational to numerous therapeutic agents, most notably the antimalarial drug quinine, originally extracted from the bark of the Cinchona tree.[1][2] While their therapeutic applications are vast, their use is often constrained by a narrow therapeutic index, leading to a dose-dependent toxidrome known as cinchonism.[1][3] Cinchonism encompasses a range of symptoms stemming from the neural, retinal, and auditory toxicity of these compounds.[3][4] This technical guide provides a detailed examination of the molecular mechanisms, signaling pathways, and quantitative toxicology of quinoline derivatives to inform drug development and mitigate toxicity risks.
Core Toxicological Profile
Cinchonism is characterized by a collection of symptoms that can range from mild to severe, correlating with the concentration of the quinoline derivative in the bloodstream.[1]
-
Mild Symptoms : Mild cinchonism can occur even at standard therapeutic doses and includes tinnitus (ringing in the ears), headache, nausea, dizziness, blurred vision, and flushed, sweaty skin.[2]
-
Severe Symptoms : High doses can lead to more severe effects, including reversible high-frequency hearing loss, significant visual disturbances potentially leading to blindness, cardiac arrhythmias, seizures, and coma.[1][2][3]
-
System-Specific Toxicity :
-
Neurotoxicity : Manifests as confusion, headache, dizziness, and in severe cases, seizures.[1][3]
-
Ototoxicity : Tinnitus is a common symptom, which can progress to hearing loss.[1]
-
Visual Disturbances : Symptoms range from blurred vision and altered color perception to, in cases of severe toxicity, irreversible tunnel vision or complete blindness.[2][3]
-
Cardiotoxicity : A major concern is the prolongation of the QT interval on an electrocardiogram, which increases the risk of life-threatening arrhythmias like Torsades de Pointes.[3][5]
-
Gastrointestinal Effects : Nausea, vomiting, abdominal pain, and diarrhea are frequently reported.[1][2]
-
Molecular Mechanisms and Signaling Pathways
The toxicity of quinoline derivatives arises from their interaction with multiple molecular targets, leading to the disruption of critical cellular signaling pathways.
Ion Channel Blockade and Cardiotoxicity
A primary mechanism for the cardiotoxicity of many quinoline derivatives is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6] This channel is essential for the repolarization phase of the cardiac action potential.[7][8] Inhibition of the hERG channel delays repolarization, leading to QT interval prolongation and a heightened risk of ventricular arrhythmias.[3][7] The interaction with the hERG channel can be stereoselective; for instance, quinidine is a more potent hERG blocker than its diastereomer, quinine.[6][9]
Caption: Quinoline-induced hERG channel blockade leading to arrhythmogenesis.
Oxidative Stress and Mitochondrial Dysfunction
Quinoline derivatives can induce cellular damage by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress.[10][11] This mechanism involves the formation of complexes with transition metals like iron, which catalyze the production of ROS.[12][13] The resulting oxidative stress can lead to lipid peroxidation, DNA damage, and inactivation of sensitive enzymes.[14][15] Mitochondria are particularly vulnerable, and the disruption of their function can impair energy production and initiate apoptotic cell death pathways.[10]
Caption: Induction of mitochondrial oxidative stress and apoptosis by quinolines.
Quantitative Toxicological Data
The cytotoxic and cardiotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). These values vary significantly depending on the specific derivative, cell line, and experimental conditions.[16]
Table 1: Comparative In Vitro Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| 7-methyl-8-nitro-quinoline | Caco-2 | MTT | 1.871[17] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | MTT | 0.535[17] |
| 8-Hydroxyquinoline | HCT 116 | MTT | 9.33[18] |
| BAPPN | HepG2 | MTT | ~9.9**[19] |
| BAPPN | MCF-7 | MTT | ~9.3[19] |
| BAPPN* | HCT-116 | MTT | ~69.1[19] |
| BAPPN* | A549 | MTT | ~30.0**[19] |
*11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline **Converted from µg/mL
Table 2: Comparative Cardiotoxicity (hERG Channel Blockade)
| Compound | Assay Method | IC50 (µM) |
| Quinidine | Patch Clamp (Xenopus oocytes) | 3.00[6][9] |
| Quinine | Patch Clamp (Xenopus oocytes) | 44.0[6][9] |
| Chloroquine | Electrophysiology (HEK293 cells) | 11.8[20] |
| Mefloquine | Electrophysiology (HEK293 cells) | 9.36[20] |
Experimental Protocols
Standardized protocols are essential for the reliable assessment of quinoline derivative toxicity.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22][23]
Caption: Standard workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21][23]
-
Compound Treatment : Prepare serial dilutions of the test compound. Treat cells for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.[22][23]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to purple formazan.[23]
-
Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]
-
Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[16][23]
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[16][23]
Protocol: hERG Channel Blockade Assessment (Automated Patch Clamp)
Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing a compound's interaction with the hERG channel.[7] Automated systems increase throughput for screening purposes.
Methodology:
-
Cell Preparation : Use a stable cell line heterologously expressing the hERG channel (e.g., HEK293 or U2OS cells).[7][24] Prepare a single-cell suspension on the day of the experiment.
-
Electrophysiology : Use an automated patch-clamp system. A specific voltage protocol is applied to elicit the hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV or +40 mV to activate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to measure the peak tail current.[25][26]
-
Compound Application : Perfuse the recording chamber with increasing concentrations of the quinoline derivative, allowing the current to reach a steady-state at each concentration.[7]
-
Data Acquisition and Analysis : Record the hERG tail current at each concentration. Calculate the fractional block by dividing the current amplitude in the presence of the drug by the baseline current amplitude.[25][26] Plot the fractional block against the drug concentration and fit with the Hill equation to determine the IC50.[25][27]
Conclusion
The clinical utility of quinoline derivatives is frequently hampered by toxicities, collectively known as cinchonism. The primary mechanisms driving these adverse effects are the blockade of critical ion channels, such as hERG, and the induction of mitochondrial oxidative stress. A thorough understanding of these molecular pathways, combined with robust preclinical assessment using standardized protocols for cytotoxicity and cardiotoxicity, is imperative for the development of safer quinoline-based therapeutics. The quantitative data and detailed methodologies presented in this guide offer a framework for researchers to evaluate novel compounds, enabling the early identification of toxicity liabilities and facilitating the design of derivatives with improved safety profiles.
References
- 1. medicoverhospitals.in [medicoverhospitals.in]
- 2. Cinchonism - Wikipedia [en.wikipedia.org]
- 3. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cinchonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. benchchem.com [benchchem.com]
- 17. brieflands.com [brieflands.com]
- 18. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins [mdpi.com]
- 20. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Isolation of Quinine from Cinchona Bark
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and subsequent isolation of quinine from the bark of the Cinchona tree. It details the historical context, the seminal experimental protocols, and the physicochemical properties of this foundational antimalarial agent. This document is intended to be a thorough resource, presenting quantitative data in accessible formats and illustrating key processes with detailed diagrams to support research and development in pharmacology and medicinal chemistry.
Historical Overview: From Indigenous Remedy to Pure Alkaloid
The therapeutic use of Cinchona bark originated with the indigenous peoples of Peru, who utilized it to treat fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" and was the first effective treatment for malaria.[2] For centuries, the bark was administered in its crude form, typically dried, powdered, and mixed with a liquid such as wine.[1][3]
The major breakthrough in the application of this remedy came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, which they named quinine.[3][4][5] This discovery, published in the Annales de Chimie et de Physique, marked a turning point in medicine, as it allowed for the administration of a purified, standardized dose of the active compound, moving away from the variable potency of crude bark preparations.[6][7] The isolation of quinine is considered the first instance of a chemical compound being used to treat an infectious disease.[3] Following its isolation, the efficacy of purified quinine was quickly confirmed in clinical settings.[5] One of the earliest clinical trials, conducted between 1866 and 1868 on 3,600 patients, demonstrated that quinine and other major Cinchona alkaloids (quinidine, cinchonine, and cinchonidine) had comparable cure rates of over 98% for malaria, with the primary outcome being the "cessation of febrile paroxysms".[1]
Quantitative Data: Alkaloid Content and Physicochemical Properties
The concentration of quinine and other alkaloids varies significantly between different Cinchona species and even between different parts of the same plant. The following tables summarize key quantitative data regarding the alkaloid content in Cinchona bark and the physicochemical properties of the primary alkaloids.
Table 1: Major Alkaloid Content in Various Cinchona Species
| Cinchona Species | Quinine (%) | Cinchonine (%) | Cinchonidine (%) | Quinidine (%) | Total Alkaloids (%) |
| C. ledgeriana | High | - | - | - | - |
| C. officinalis | High | - | - | - | - |
| C. tjinjiroena | High | - | - | - | - |
| Representative Bark | 1.59 - 1.89 | 1.87 - 2.30 | 0.90 - 1.26 | - | 4.75 - 5.20 |
Data compiled from multiple sources, including analyses of various Cinchona species.[2][8] The term "High" indicates that these species are known for their high quinine yield.
Table 2: Physicochemical Properties of Major Cinchona Alkaloids
| Property | Quinine | Cinchonidine | Cinchonine | Quinidine |
| Molecular Formula | C₂₀H₂₄N₂O₂ | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | C₂₀H₂₄N₂O₂ |
| Molecular Weight ( g/mol ) | 324.42 | 294.4 | - | - |
| Melting Point (°C) | 177 (decomposes) | 204 - 206 | - | - |
| Specific Optical Rotation [α]D | -169° (in 97% alcohol) | -115° (c=1, in EtOH) | - | - |
| pKa₁ | 5.07 (18°C) | - | - | - |
| pKa₂ | 9.7 (18°C) | - | - | - |
| Solubility in Water | 500 mg/L (15°C) | Almost insoluble in cold water | - | - |
Data sourced from various chemical databases and publications.[9][10][11]
Experimental Protocols: From Classic to Modern Extraction
The isolation of quinine from Cinchona bark relies on the principles of acid-base extraction, leveraging the differential solubility of the alkaloid in its free base and salt forms.
This protocol is a representation of the classical chemical principles that would have been employed by Pelletier and Caventou.
-
Maceration and Alkalinization:
-
Grind dried Cinchona bark to a fine powder.
-
Create a slurry of the powdered bark with an alkaline solution (e.g., a mixture of slaked lime and sodium hydroxide solution). This converts the naturally occurring alkaloid salts into their free base form.
-
-
Solvent Extraction:
-
Extract the alkalinized bark powder with a non-polar organic solvent, such as toluene or ether. The free base alkaloids are soluble in these solvents. This can be performed through repeated stirring and decanting or by using a Soxhlet apparatus for continuous extraction.
-
-
Acidification and Phase Separation:
-
Combine the organic solvent extracts.
-
Wash the organic extract with a dilute acid solution (e.g., dilute sulfuric acid). This protonates the basic nitrogen atoms on the alkaloids, forming their corresponding salts.
-
The alkaloid salts are soluble in the aqueous acidic solution, while non-alkaloidal impurities remain in the organic phase. Separate the two layers.
-
-
Precipitation of the Free Base:
-
Treat the aqueous acidic solution with a base (e.g., ammonia) to raise the pH. This deprotonates the alkaloid salts, causing the free base quinine to precipitate out of the solution, as it is poorly soluble in water.
-
-
Purification:
-
Collect the precipitate by filtration.
-
The crude quinine can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Modern methods offer increased efficiency and reduced solvent consumption.
Table 3: Modern Quinine Extraction Protocols
| Method | Protocol | Yield |
| Microwave-Assisted Extraction (MAE) | Solvent: 65% aqueous ethanolTemperature: 130°CTime: 34 minutes | 3.93 ± 0.11 mg/g |
| Ultrasound-Assisted Extraction (UAE) | Solvent: 61% aqueous ethanolTemperature: 25°CTime: 15 minutes | 2.81 ± 0.04 mg/g |
Data from a study optimizing extraction from Cinchona officinalis.[12]
Visualizations: Timelines and Workflows
The following diagrams illustrate the key historical developments and the experimental workflow for the isolation of quinine.
References
- 1. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Original preparation of quinine by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 5. hannemanarchive.com [hannemanarchive.com]
- 6. revuebiologiemedicale.fr [revuebiologiemedicale.fr]
- 7. Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]
- 10. organicintermediate.com [organicintermediate.com]
- 11. Cinchonidine | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]
The Pharmacological Potential of Quinoline and Quinazoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and quinazoline alkaloids represent two significant classes of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and pharmacology.[1] Their inherent structural motifs have been identified in a multitude of natural products and have served as privileged scaffolds in the design and synthesis of novel therapeutic agents.[1][2] These alkaloids exhibit a remarkable breadth of biological activities, including potent anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of quinoline and quinazoline alkaloids, presenting quantitative data for comparative analysis, detailing experimental methodologies for key assays, and visualizing the intricate signaling pathways through which these compounds exert their effects.
Anticancer Activity
Quinoline and quinazoline alkaloids are at the forefront of anticancer drug discovery, with several derivatives currently in clinical use.[4][5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[4][6]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various quinoline and quinazoline alkaloids have been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 1: Anticancer Activity of Quinoline Alkaloids
| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) |
| Camptothecin | Human Colorectal Carcinoma (HCT-116) | 0.004 - 0.043[6] |
| Human Breast Adenocarcinoma (MCF-7) | 0.004 - 0.043[6] | |
| Human Cervical Cancer (HeLa) | 0.004 - 0.043[6] | |
| Cryptolepine | B16-F10 (Melanoma) | 0.8 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 | |
| MCF-7 (Breast) | 1.5 ± 0.3 | |
| 2-Bromoneocryptolepine | P. falciparum (Chloroquine-resistant) | 4.0 |
Table 2: Anticancer Activity of Quinazoline Alkaloids
| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) |
| Gefitinib | A549 (Lung) | 540 nM[7] |
| NCI-H1975 (Lung, Gefitinib-resistant) | >10,000 nM[7] | |
| Erlotinib | EGFR WT | 0.42 ± 0.03[7] |
| Compound 32 (Thiadiazole derivative) | A549 (Lung) | 0.02 ± 0.091[7] |
| MCF-7 (Breast) | 0.18 ± 0.042[7] | |
| Colo-205 (Colon) | 0.33 ± 0.063[7] | |
| A2780 (Ovarian) | 0.19 ± 0.029[7] | |
| Compound (F) (DHFR inhibitor) | - | 0.6[3] |
| Compound (G) (DHFR inhibitor) | - | 0.5[3] |
| Compound (I) (BCRP inhibitor) | - | 0.13[3] |
| Compound (T) (PARP inhibitor) | - | 0.0914[3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][8][9]
Materials:
-
96-well microplate
-
Cells in culture
-
Test compound (quinoline or quinazoline alkaloid)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can also be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.
Signaling Pathways in Cancer
Camptothecin and its derivatives are potent inhibitors of DNA topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.[11][12] Camptothecin stabilizes the covalent complex between Top1 and DNA, which leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[11][12]
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. A review of the anticancer potential of the antimalarial herbal cryptolepis sanguinolenta and its major alkaloid cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DNA topoisomerase I inhibition by camptothecin induces escape of RNA polymerase II from promoter-proximal pause site, antisense transcription and histone acetylation at the human HIF-1α gene locus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Extraction of Quinoline Alkaloids from Cinchona Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinchona bark is the natural source of several quinoline alkaloids, most notably quinine, which has been historically significant in the treatment of malaria.[1][2] Other major alkaloids present include quinidine, cinchonine, and cinchonidine.[3][4][5] These compounds continue to be of interest for their potential therapeutic applications, including anti-malarial and anti-arrhythmic properties.[6] This document provides detailed protocols for the extraction of quinoline alkaloids from Cinchona bark, covering both traditional and modern techniques. The methodologies are presented to guide researchers in selecting and implementing an appropriate extraction strategy based on available resources and desired outcomes such as yield, purity, and extraction time.
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method depends on various factors, including the desired efficiency, solvent consumption, and processing time. Below is a summary of quantitative data from different extraction techniques applied to Cinchona bark.
| Extraction Method | Solvent System | Temperature (°C) | Time | Alkaloid Yield (mg/g or %) | Reference |
| Soxhlet Extraction | Toluene | Boiling point of solvent | 6 hours | Not specified | [6] |
| Soxhlet Extraction | Methanol with 20% (v/v) diethyl amine | Water bath | 10 hours | 2.202% (quinine) | [7] |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 min | 3.93 ± 0.11 mg/g (quinine) | [7][8] |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 min | 2.81 ± 0.04 mg/g (quinine) | [7][8] |
| Sonication | Methanol / 0.1 M NaOH (49:1) | Not specified | 3 x 20 min | Not specified | [9] |
| Microwave-Integrated Extraction and Leaching (MIEL) | Dichloromethane | Not specified | 32 min | Quantitatively similar to 3-hour Soxhlet | [4][10] |
Experimental Protocols
Sample Preparation (Common to all methods)
Proper preparation of the Cinchona bark is crucial for efficient extraction.
-
Harvesting and Drying: Mature Cinchona bark is harvested, cleaned, and typically dried under shade or in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.[1][11]
-
Grinding: The dried bark is then crushed or ground into a fine powder to increase the surface area for solvent penetration.[1][2] A mesh sieve can be used to remove larger particles and ensure uniformity.[11]
Protocol 1: Classical Soxhlet Extraction
This is a traditional and widely used method for solid-liquid extraction.
-
Alkaloid Liberation (Basification):
-
Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.[6]
-
Alternatively, mix 15 g of bark powder with 6 g of calcium hydroxide and 15 mL of 5% sodium hydroxide.[4]
-
Another method involves mixing the powdered bark with lime (calcium hydroxide) or sodium carbonate.[2]
-
Add hot water to the ammoniated bark, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.[6]
-
-
Extraction:
-
Place the dried, basified bark powder into a cellulose thimble and position it in the extraction chamber of a Soxhlet apparatus.[4][6]
-
Add 300 mL of toluene or methanol modified with 20% (v/v) diethyl amine to the distillation flask.[6][7]
-
Heat the solvent to reflux and continue the extraction for 6-10 hours.[6][7]
-
-
Acidic Aqueous Extraction:
-
Purification and Precipitation:
-
Recrystallization (Optional):
-
For further purification, dissolve the crude alkaloid sulfates in water, decolorize with activated charcoal, and recrystallize.[6]
-
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE is a modern technique that utilizes microwave energy to accelerate extraction.
-
Sample Preparation: Place a known amount of powdered Cinchona bark into a microwave extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 65% ethanol) to the vessel.[7][8]
-
Extraction:
-
Post-Extraction:
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to facilitate the extraction process.
-
Sample Preparation: Place 150 mg of finely pulverized Cinchona bark into a suitable container.[9]
-
Solvent Addition: Add 10 mL of the extraction solvent, such as 61% ethanol or a methanol/0.1 M NaOH mixture (49:1).[7][8][9]
-
Extraction:
-
Post-Extraction:
-
After each sonication cycle, centrifuge the sample (e.g., at 1500g for 10 minutes) and collect the clear supernatant.[9]
-
Combine the supernatants if multiple extractions were performed.
-
The extract is then ready for further processing or analysis.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of quinoline alkaloids.
References
- 1. mechotech.in [mechotech.in]
- 2. benchchem.com [benchchem.com]
- 3. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]
- 4. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
Application Notes and Protocols: Quinine as a Chiral Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinine, a readily available natural product from the bark of the Cinchona tree, and its derivatives have emerged as powerful chiral organocatalysts in asymmetric synthesis.[1][2][3] Their unique bifunctional nature, possessing both a Lewis basic tertiary amine and a hydrogen-bonding hydroxyl group, allows for the effective activation and orientation of substrates to achieve high levels of enantioselectivity in a wide range of chemical transformations.[2] This document provides an overview of the applications of quinine-based catalysts and detailed protocols for key asymmetric reactions.
Overview of Applications
Quinine and its derivatives are versatile catalysts for a variety of asymmetric reactions, enabling the synthesis of chiral molecules with high optical purity. These reactions are fundamental in the development of new pharmaceuticals and fine chemicals. Key applications include:
-
Nucleophilic Additions to Carbonyl and Imino Groups: Catalyzing reactions such as aldol, Mannich, and Strecker reactions to produce chiral alcohols, amines, and amino acids.[1]
-
Conjugate Additions: Facilitating Michael additions of various nucleophiles to α,β-unsaturated compounds, creating stereogenic centers.[1][4]
-
Cycloaddition Reactions: Acting as a chiral base in [4+2] and other cycloaddition reactions to construct complex cyclic systems with high enantiomeric excess.[5]
-
Desymmetrization Reactions: Effectively desymmetrizing prochiral anhydrides and other symmetric starting materials.[6]
-
Phase-Transfer Catalysis: Modified quinine derivatives are employed as chiral phase-transfer catalysts for a range of asymmetric transformations.[7]
The catalytic activity and enantioselectivity of quinine can be significantly enhanced by modifying its structure, particularly at the C9 hydroxyl group, to introduce functionalities like primary amines, ureas, thioureas, and squaramides.[1][8]
Data Presentation: Performance of Quinine-Based Catalysts
The following tables summarize the performance of various quinine-derived catalysts in key asymmetric reactions, providing a comparative overview of their efficacy.
Table 1: Asymmetric Aldol Reactions
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 9-amino(9-deoxy)-epi-quinine | Isatins | Acetaldehyde | Not Specified | Not Specified | High | Good | [1] |
| 9-amino(9-deoxy)-epi-Cinchona alkaloid | Acetone | β,γ-unsaturated α-ketoesters | Not Specified | Not Specified | Excellent | High | [1] |
| Quinine | Isatins | Diphenyl phosphite | Not Specified | Not Specified | Good-Excellent | Moderate-Good | [1] |
Table 2: Asymmetric Mannich and aza-Henry Reactions
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Quinine-derived thiourea | 1,3-diketones/malonates | N-Boc isatin imines | Not Specified | Not Specified | 83-99 | 75-98 | [1] |
| Modified Cinchona-alkaloid | N-Boc-substituted isatin imines | Nitroalkanes | DCM | RT | Not Specified | Not Specified | [1] |
Table 3: Asymmetric Michael Additions
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 9-epi-aminoquinine | Nitroalkanes | Enones | THF | RT | Moderate-Good | 91-99 | [1] |
| Quinine | Malononitrile | α,β-enones | Not Specified | Not Specified | High | High | [4] |
Experimental Protocols
General Asymmetric Aldol Reaction of Isatins with Aldehydes
This protocol is a general procedure based on the work by Guo and Zhao for the asymmetric aldol reaction of isatins with acetaldehyde catalyzed by a quinine-derived primary amine.[1]
Materials:
-
Quinine-derived primary amine catalyst (e.g., 9-amino(9-deoxy)-epi-quinine)
-
Substituted Isatin
-
Acetaldehyde
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the substituted isatin (1.0 mmol) and the quinine-derived primary amine catalyst (0.05-0.1 mmol, 5-10 mol%).
-
Add anhydrous solvent (5 mL) and stir the mixture at the desired temperature (e.g., -20 °C).
-
Slowly add acetaldehyde (1.5 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted 3-hydroxy-2-oxindole.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
General Asymmetric Michael Addition of Nitroalkanes to Enones
This protocol is a general procedure based on the work by Liu et al. for the asymmetric conjugate addition of nitroalkanes to enones catalyzed by 9-epi-aminoquinine.[1]
Materials:
-
9-epi-aminoquinine catalyst
-
Cyclic or acyclic enone
-
Nitroalkane
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the enone (0.5 mmol) and 9-epi-aminoquinine (0.05 mmol, 10 mol%) in anhydrous THF (2.5 mL).
-
Stir the solution at room temperature.
-
Add the nitroalkane (1.0 mmol) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
-
Analyze the enantiomeric excess of the product using chiral HPLC.
Diagrams and Workflows
General Mechanism of Bifunctional Catalysis by Quinine
The following diagram illustrates the proposed mechanism for the activation of both the nucleophile and the electrophile by the quinine catalyst. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile, while the C9-hydroxyl group acts as a Brønsted acid, activating the electrophile via hydrogen bonding.
Caption: Proposed bifunctional activation mechanism of quinine.
Experimental Workflow for Asymmetric Synthesis
This diagram outlines the typical workflow for performing an asymmetric synthesis reaction using a quinine-based catalyst, from reaction setup to product analysis.
Caption: General experimental workflow for asymmetric synthesis.
Logical Relationship of Catalyst Modification
This diagram illustrates the logical progression from the natural quinine scaffold to modified catalysts with enhanced reactivity and selectivity.
Caption: Catalyst development from natural quinine.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Quinine (CAS-No. 130-95-0) - Buchler GmbH [buchler-gmbh.com]
- 7. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quinine for the Treatment of Multidrug-Resistant Malaria
1. Introduction
Quinine, an alkaloid originally isolated from the bark of the cinchona tree in 1820, was one of the first effective treatments for malaria.[1] For centuries, it has been a cornerstone of antimalarial chemotherapy. With the global rise and spread of multidrug-resistant (MDR) Plasmodium falciparum, particularly strains resistant to chloroquine and sulfadoxine-pyrimethamine, quinine retains its importance as a crucial second-line therapy, especially for severe malaria and in regions where newer artemisinin-based combination therapies (ACTs) may be failing or unavailable.[2][3][4] These notes provide an overview of its application, mechanism, resistance, and relevant protocols for research and development.
2. Mechanism of Action
The precise mechanism of action for quinine is not fully resolved, but it is widely believed to be similar to that of other quinoline antimalarials like chloroquine.[1][5] The primary target is the parasite's food vacuole during its intraerythrocytic life stage.
-
Inhibition of Hemozoin Biocrystallization: The parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[6][7] Quinine is thought to interfere with this detoxification process by binding to heme, preventing its conversion into hemozoin.[7]
-
Accumulation of Toxic Heme: The inhibition of hemozoin formation leads to the accumulation of free heme within the parasite.[1][7] This buildup of toxic heme causes oxidative damage to parasite membranes and proteins, ultimately leading to cell death.[7]
-
Other Potential Mechanisms: In vitro studies suggest that quinine may also inhibit the parasite's nucleic acid and protein synthesis and interfere with glycolysis, further contributing to its antimalarial effect.[1][8][9]
3. Mechanisms of Resistance
While malaria resistance to quinine is a concern in certain parts of the world, the underlying mechanisms are complex and not fully understood.[1] Resistance is generally associated with a reduced accumulation of the drug at its target site.[6] Several parasite genes have been implicated:
-
P. falciparum chloroquine resistance transporter (pfcrt): Mutations in this gene are the primary determinant of chloroquine resistance and have also been associated with reduced quinine susceptibility.[10]
-
P. falciparum multidrug resistance protein 1 (pfmdr1): Polymorphisms and changes in the copy number of this gene, which encodes a transporter protein on the parasite's food vacuole membrane, have been linked to altered susceptibility to quinine and other antimalarials.[10][11]
-
P. falciparum sodium/hydrogen exchanger (pfnhe-1): Polymorphisms in this gene may also contribute to quinine resistance.[10]
The development of resistance likely involves a combination of mutations in these and potentially other genes, leading to an enhanced ability of the parasite to efflux the drug from its food vacuole.[2][6]
4. Clinical Application & Efficacy
Quinine is recommended for treating uncomplicated P. falciparum malaria in areas with chloroquine resistance, often as an alternative when preferred ACTs cannot be used.[12] It is also a treatment option for severe malaria when intravenous artesunate is not available.[1][13]
To enhance efficacy, limit toxicity, and reduce the duration of therapy, quinine is almost always administered in combination with a second, slower-acting drug.[14]
-
Uncomplicated Malaria: Quinine is typically given for 3-7 days, combined with doxycycline, tetracycline, or clindamycin.[12][15] A 7-day course is often required for infections acquired in Southeast Asia due to higher levels of resistance.[12]
-
Severe Malaria: Intravenous quinine is administered with an initial loading dose to rapidly achieve therapeutic plasma concentrations, followed by regular maintenance doses.[4][13][16] Therapy should be switched to an oral regimen as soon as the patient's condition improves.[17]
-
Pregnancy: Oral quinine is still recommended for the treatment of uncomplicated malaria in the first trimester of pregnancy.[17]
Quantitative Data Summary
Table 1: In Vitro Efficacy of Quinine against P. falciparum
| Parameter | Concentration | Interpretation | Reference |
| IC₅₀ Threshold | > 450 - 800 nmol/L | In vitro resistance | [10][18][19] |
| Geometric Mean IC₅₀ | 55.1 nmol/L | Susceptible isolates (Ghana) | [20][21] |
| IC₅₀ in Resistant Isolate | 829 nmol/L | Clinically resistant isolate (Senegal) | [10] |
Table 2: Clinical Efficacy of Quinine-Based Regimens for Uncomplicated MDR Malaria
| Regimen (7-Day Course) | Cure Rate (28-day follow-up) | Mean Parasite Clearance Time (PCT) | Mean Fever Clearance Time (FCT) | Study Location | Reference |
| Quinine alone (Q₇) | 87% | ~78 hours | Not specified | Thailand | [22][23] |
| Quinine + Tetracycline (Q₇T₇) | 98% - 100% | ~78 hours | ~66-74 hours | Thailand | [3][22][23][24] |
| Quinine + Clindamycin (Q₇C₇) | 100% | ~78 hours | Not specified | Thailand | [22][23] |
| Quinine (5-day) + Tetracycline (7-day) | 87% | < 4 days | < 4 days | Thailand | [3] |
Table 3: Recommended Dosing Regimens for Quinine
| Indication | Route | Regimen | Notes | Reference |
| Uncomplicated Malaria (Adult) | Oral | 648 mg quinine sulfate every 8 hours for 3-7 days | Always use with doxycycline, tetracycline, or clindamycin. 7 days recommended for Southeast Asian parasites. | [12][15] |
| Uncomplicated Malaria (Pediatric) | Oral | 30 mg/kg/day divided every 8 hours for 3-7 days | Use with clindamycin for children <8 years. | [12][15] |
| Severe Malaria (Adult & Pediatric) | IV Infusion | Loading dose: 20 mg/kg quinine salt infused over 4 hours. | Must be infused slowly. Monitor for hypoglycemia and cardiac arrhythmias. Switch to oral therapy when possible. | [4][13][16][17] |
| Maintenance dose: 10 mg/kg quinine salt infused over 2-4 hours, every 8 hours. |
Table 4: Common and Serious Adverse Effects of Quinine
| Category | Effects | Reference |
| Common (Cinchonism) | Headache, tinnitus, hearing impairment, dizziness, blurred vision, nausea, sweating. | [1][8][25] |
| Serious/Less Common | Severe cardiac arrhythmias (QT prolongation, torsades de pointes), hypoglycemia, hypotension (especially with rapid IV infusion), severe allergic reactions, blood disorders (thrombocytopenia, hemolytic-uremic syndrome, neutropenia), blackwater fever. | [1][17][25][26][27][28] |
Experimental Protocols
Protocol 1: In Vitro Quinine Susceptibility Testing (SYBR Green I-Based Assay)
This protocol outlines a standardized method to determine the 50% inhibitory concentration (IC₅₀) of quinine against P. falciparum asexual blood stages.
Methodology
-
Parasite Culture:
-
Drug Plate Preparation:
-
Prepare a stock solution of quinine sulfate in an appropriate solvent (e.g., absolute ethanol).[20][21]
-
In a 96-well microtiter plate, perform serial dilutions of quinine to achieve a range of final concentrations (e.g., 2.5 nM to 2500 nM).[18] Include drug-free wells as negative controls and wells with reference sensitive/resistant parasite strains as positive controls.
-
-
Inoculation:
-
Incubation:
-
Lysis and Staining:
-
After incubation, freeze the plates at -80°C for at least 30 minutes, then thaw at room temperature to lyse the red blood cells.[20][21]
-
Add 100 µL of SYBR Green I lysis buffer to each well. SYBR Green I dye intercalates with parasitic DNA, providing a fluorescent signal proportional to parasite growth.
-
-
Data Acquisition and Analysis:
-
Incubate the plates in the dark for 1-2 hours.
-
Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression model.
-
Protocol 2: In Vivo Efficacy Assessment (4-Day Suppressive Test in Murine Model)
This protocol, often called the Peters' test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds against rodent malaria parasites, which serve as a model for human malaria.
Methodology
-
Animal and Parasite Strain Selection:
-
Infection:
-
On Day 0, intravenously or intraperitoneally infect experimental groups of mice with 1x10⁷ P. berghei-parasitized red blood cells.
-
-
Drug Administration:
-
Two hours post-infection, begin treatment. Administer the test compound (quinine) and a vehicle control to their respective groups.
-
Administer the drug orally or via the desired route once daily for four consecutive days (Day 0 to Day 3).[30] A standard reference drug (e.g., chloroquine) should be used as a positive control.
-
-
Monitoring Parasitemia:
-
On Day 4, 24 hours after the final dose, collect a tail blood smear from each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
-
Data Analysis:
-
Calculate the average parasitemia for the vehicle control group.
-
Determine the percent suppression of parasitemia for each treated group using the formula: % Suppression = 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group) x 100]
-
The dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be calculated from a dose-response curve.[30]
-
-
Survival Monitoring (Optional):
-
The mice can be monitored daily for up to 30 days to record mortality and calculate the mean survival time for each group.
-
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine-tetracycline for multidrug resistant falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistant Malaria : Current Concepts and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 8. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. prisminltd.com [prisminltd.com]
- 10. Quinine-Resistant Malaria in Traveler Returning from Senegal, 2007 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria | Annual Reviews [annualreviews.org]
- 12. Treatment of Uncomplicated Malaria | Malaria | CDC [cdc.gov]
- 13. Severe Malaria Treatment | Severe Malaria Observatory [severemalaria.org]
- 14. youtube.com [youtube.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. High first dose quinine regimen for treating severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. media.malariaworld.org [media.malariaworld.org]
- 19. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 22. Therapeutic Responses to Quinine and Clindamycin in Multidrug-Resistant Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quinine with tetracycline for the treatment of drug-resistant falciparum malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quinine: Malaria Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 26. Quinine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. Quinine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 28. Quinine: MedlinePlus Drug Information [medlineplus.gov]
- 29. mdpi.com [mdpi.com]
- 30. mmv.org [mmv.org]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Quinine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of quinine using high-performance liquid chromatography (HPLC). The methods described herein are applicable for the determination of quinine in various matrices, including pharmaceutical formulations and biological fluids.
Introduction
Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, is a widely used medication for the treatment of malaria and babesiosis.[1] Accurate and reliable quantification of quinine is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. HPLC is a powerful analytical technique that offers the high specificity, sensitivity, and accuracy required for these applications.[2] This document outlines several validated HPLC methods for quinine analysis.
Methods Overview
The most common approach for quinine analysis is reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) or fluorescence detection.[2][3][4] RP-HPLC utilizes a nonpolar stationary phase and a polar mobile phase. Variations of this method, such as ion-pair chromatography, can be employed to improve peak shape and retention of basic compounds like quinine.[5] For the separation of quinine from its diastereomer, quinidine, specific chiral stationary phases or mixed-mode chromatography may be necessary.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for quinine analysis, allowing for easy comparison of their performance characteristics.
Table 1: RP-HPLC Methods with UV Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[2] | Novapak C18 (4 µm)[4] | Zorbax Eclipse plus C18 (100 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Buffer (pH 2.7) | Sodium acetate (6 g/L)-acetic acid-methanol (100:1:100)[4] | Acetonitrile:Buffer[1] |
| Flow Rate | - | 1.0 mL/min[4] | 1.2 mL/min[1] |
| Detection (UV) | - | 240 nm[3][4] | 316 nm[1] |
| Retention Time | - | ~10 min (run time)[4] | 4.6 min[1] |
| Linearity Range | 1 µg/mL to 100 µg/mL[2] | 1.0-40.0 mg/L[4] | 48.7-193.87 µg/mL[1] |
| Limit of Detection | - | < 0.1 mg/L[4] | - |
| Recovery | - | - | 99.4% (for dihydroquinine)[1] |
Table 2: RP-HPLC Methods with Fluorescence Detection
| Parameter | Method 4 | Method 5 | Method 6 |
| Column | ODS Hypersil C18 (5 µm)[2] | Z-module C18[7] | MZ Kromasil, C18, 5 µm, 250 x 4 mm[8] |
| Mobile Phase | Acetonitrile:Aqueous Phosphate Buffer (pH 2.0) (50:50, v/v) with 25 mM SDS and 3 mM TBA[2] | 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), pH 2.0[7] | CH3OH–CH3CN–CH3COONH4 0.1 M (45:15:40 %v/v/v)[8] |
| Flow Rate | - | - | 1.0 mL/min[8] |
| Detection (Fluorescence) | Ex: - Em: - | Ex: 340 nm Em: 425 nm[7] | Ex: 325 nm Em: 375 nm[8] |
| Retention Time | - | 11 min[9] | 4.853 min[8] |
| Linearity Range | - | 0-7,000 ng/mL[7] | - |
| Limit of Quantification | - | 4 ng/mL[7] | - |
| Limit of Detection | - | - | 0.3 ng (for 50 µL injection)[8] |
| Recovery | - | 76%[7] | - |
Experimental Protocols
Protocol 1: RP-HPLC with UV Detection for Quinine in Pharmaceutical Formulations
This protocol is adapted from methodologies for the analysis of quinine in tablets.[1][2]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[2]
-
Column: Zorbax Eclipse plus C18 (100 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution. A suitable buffer is prepared by dissolving 6.8 g of sodium phosphate monobasic in 700 mL of water, adding 2.5 mL of 1-amino hexane, adjusting the pH to 2.7 with orthophosphoric acid, and diluting to 1000 mL with water.[1][2]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 316 nm.[1]
-
Injection Volume: 20 µL.[1]
2. Reagent and Sample Preparation:
-
Diluent: Mix 600 mL of 0.1N HCl and 400 mL of the buffer.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of quinine hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[2]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
Sample Preparation (Tablets):
-
Weigh and finely crush 20 tablets.[2]
-
Accurately weigh a portion of the powder equivalent to 20 mg of quinine hydrochloride and transfer it to a 20 mL volumetric flask.[2]
-
Add approximately 15 mL of the diluent, sonicate for 15 minutes, and then dilute to the mark with the diluent.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
3. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of quinine in the sample by comparing its peak area to the calibration curve.
Protocol 2: RP-HPLC with Fluorescence Detection for Quinine in Biological Samples
This protocol is designed for the sensitive determination of quinine in plasma.[2][7]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector.[2]
-
Column: Reverse-phase C18 column (e.g., Z-module C18).[7]
-
Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), with the pH adjusted to 2.0 with orthophosphoric acid.[7]
-
Detector Settings: Excitation wavelength of 340 nm and an emission wavelength of 425 nm.[7]
2. Reagent and Sample Preparation:
-
Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., cinchocaine 30 µg/mL in methanol).[2]
-
Sample Preparation (Plasma):
3. Analysis:
-
Follow the same analysis procedure as in Protocol 1, using the peak area ratio of quinine to the internal standard for quantification.
Visualizations
Caption: General experimental workflow for the HPLC analysis of quinine.
Caption: Logical relationships between HPLC parameters and their effect on quinine separation.
References
- 1. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. A simple and rapid method for the estimation of quinine using reversed-phase high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 6. HPLC Separation of Quinine and Quinidine | SIELC Technologies [sielc.com]
- 7. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]
Application Notes and Protocols for In Vitro Anticancer Testing of Cinchonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a natural alkaloid derived from the bark of the Cinchona tree, has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines, including lung, liver, pancreatic, cervical, and leukemia.[1][2] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of autophagy.[1][3] Cinchonine has also been shown to reverse multidrug resistance, enhancing the efficacy of conventional chemotherapeutics.[4][5]
These application notes provide a comprehensive guide to the in vitro assays used to characterize the anticancer properties of cinchonine. Detailed protocols for key experiments are outlined to ensure reproducibility and accurate assessment of its therapeutic potential.
Core Anticancer Mechanisms of Cinchonine
Cinchonine exerts its anticancer effects through several interconnected cellular processes:
-
Induction of Apoptosis: Cinchonine triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress.[1][6][7] Key events include the activation of caspase-3, cleavage of PARP, and an increased Bax/Bcl-2 ratio.[2][6]
-
Cell Cycle Arrest: Cinchonine has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[8]
-
Inhibition of Autophagy: It acts as a late-stage autophagy inhibitor, blocking the degradation of autophagosomes, which leads to the accumulation of dysfunctional cellular components and contributes to cell death.[1][9]
-
Modulation of Signaling Pathways: A pivotal mechanism is the direct binding of cinchonine to the RING domain of TRAF6, an E3 ubiquitin ligase.[10] This interaction inhibits the TRAF6-Ubc13 association, subsequently suppressing the pro-survival AKT and TAK1 signaling pathways.[1][2][10]
-
Reversal of Multidrug Resistance: Cinchonine can inhibit the function of efflux pumps like P-glycoprotein, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[4][5]
Data Presentation: Quantitative Analysis of Cinchonine's Anticancer Activity
The following tables summarize the cytotoxic effects of cinchonine on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time |
| K562 | Leukemia | NRU | 46.55 | Not Specified |
| A549 | Lung Cancer | Not Specified | 76.67 | 24 h |
| H1975 | Lung Cancer | Not Specified | 87.44 | 24 h |
| HeLa | Cervical Cancer | SRB | 155 | Not Specified |
| HepG2 | Liver Cancer | Not Specified | Not Specified | Not Specified |
| SMCC7721 | Liver Cancer | Not Specified | Not Specified | Not Specified |
Table 1: IC50 values of cinchonine in various cancer cell lines.[3][8][11]
| Cell Line | Cancer Type | Effect | Observation |
| K562 | Leukemia | Cell Cycle Arrest | Induction of G0/G1 phase arrest and increase in sub-diploid population. |
Table 2: Effects of cinchonine on the cell cycle of cancer cells.[8]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
Cinchonine
-
Target cancer cell lines (e.g., HeLa, A549, HepG2)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of cinchonine concentrations in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of cinchonine. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Target cancer cell lines
-
Cinchonine
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ to 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of cinchonine for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]
Materials:
-
Target cancer cell lines
-
Cinchonine
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cinchonine as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation of key proteins involved in apoptosis and survival signaling pathways.[6][10]
Materials:
-
Target cancer cell lines
-
Cinchonine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRAF6, anti-phospho-AKT, anti-AKT, anti-phospho-TAK1, anti-TAK1, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-GRP78, anti-phospho-PERK)[6][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with cinchonine, then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by Cinchonine
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinchonine Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinchonine exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Utilizing Quinine Sulfate as a Calibration Standard in Fluorometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorometry is a highly sensitive analytical technique used to measure the fluorescence intensity of a sample. To ensure the accuracy and reproducibility of fluorescence measurements, proper calibration of the fluorometer is essential. Quinine sulfate, a compound with a well-characterized and stable fluorescence quantum yield, is widely recognized as a reliable calibration standard.[1][2] This application note provides detailed protocols for the preparation and use of quinine sulfate as a calibration standard in fluorometry, enabling researchers to obtain accurate and consistent results.
Quinine sulfate, when dissolved in a sulfuric acid solution, exhibits a strong blue fluorescence.[3] Its fluorescence is highly stable and possesses a broad linear range, making it an ideal candidate for calibrating the sensitivity and linearity of a fluorometer.[4][5][6]
Key Properties of Quinine Sulfate
The utility of quinine sulfate as a calibration standard stems from its well-defined photophysical properties. These properties, summarized in the table below, provide a reliable basis for instrument calibration.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~350 nm | 0.05 M or 0.1 M H₂SO₄ |
| Emission Maximum (λem) | ~450 nm | 0.05 M or 0.1 M H₂SO₄ |
| Quantum Yield (Φ) | ~0.546 - 0.60 | 0.05 M or 0.1 M H₂SO₄[7][8][9] |
| Linear Concentration Range | Up to 10 µg/mL | 0.1 M H₂SO₄[10][11] |
Note: The exact excitation and emission maxima may vary slightly depending on the instrument and the concentration of the sulfuric acid.[12][13]
Experimental Protocols
Materials and Reagents
-
Quinine sulfate dihydrate (CAS No. 6119-70-6), high purity (>99%)[14]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Quartz cuvettes
-
Fluorometer
Preparation of 0.1 M Sulfuric Acid
-
Carefully add 5.4 mL of concentrated sulfuric acid to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with distilled water and mix thoroughly.
Preparation of Quinine Sulfate Stock Solution (100 µg/mL)
-
Accurately weigh 120.7 mg of quinine sulfate dihydrate.[15] This is equivalent to 100.0 mg of quinine.
-
Quantitatively transfer the weighed quinine sulfate to a 1000 mL volumetric flask.[15]
-
Add approximately 50 mL of 0.1 M sulfuric acid and swirl to dissolve the solid.[16]
-
Once dissolved, dilute to the 1000 mL mark with 0.1 M sulfuric acid.[15]
-
Store this stock solution in a dark, well-sealed container to protect it from light.[15][16]
Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the 100 µg/mL stock solution with 0.1 M sulfuric acid. The following table provides an example dilution scheme to achieve a range of concentrations.
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) | Diluent |
| 10 | 10 | 100 | 0.1 M H₂SO₄ |
| 5 | 5 | 100 | 0.1 M H₂SO₄ |
| 2.5 | 2.5 | 100 | 0.1 M H₂SO₄ |
| 1 | 1 | 100 | 0.1 M H₂SO₄ |
| 0.5 | 0.5 | 100 | 0.1 M H₂SO₄ |
| 0.1 | 0.1 | 100 | 0.1 M H₂SO₄ |
Fluorometer Calibration Procedure
-
Turn on the fluorometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.[10][11]
-
Use a quartz cuvette filled with 0.1 M sulfuric acid as a blank to zero the instrument.
-
Measure the fluorescence intensity of each working standard solution, starting from the lowest concentration and proceeding to the highest.
-
Between each measurement, rinse the cuvette with the next standard solution to be measured.
-
Record the fluorescence intensity for each concentration.
-
Plot a calibration curve of fluorescence intensity versus quinine sulfate concentration.
-
The resulting plot should be linear over the concentration range used. A linear regression analysis can be performed to determine the equation of the line and the correlation coefficient (R²), which should be close to 1.0.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fluorometer calibration process using quinine sulfate.
Caption: Workflow for fluorometer calibration.
Fluorescence Intensity vs. Concentration
This diagram illustrates the expected linear relationship between the fluorescence intensity and the concentration of quinine sulfate within the optimal range.
Caption: Linearity of fluorescence signal.
Conclusion
The use of quinine sulfate as a calibration standard is a fundamental practice in fluorometry that ensures the reliability and accuracy of experimental data. By following the detailed protocols outlined in this application note, researchers can effectively calibrate their fluorometers, leading to more consistent and reproducible fluorescence measurements in their scientific endeavors. It is important to note that at higher concentrations, a deviation from linearity may be observed due to the inner filter effect.[4]
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ijcrt.org [ijcrt.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Quinine sulfate [omlc.org]
- 8. Quinine sulfate [omlc.org]
- 9. dreem.openfluor.org [dreem.openfluor.org]
- 10. eprajournals.com [eprajournals.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lab Report on excitation and emission spectra of Quinine Sulfate solution [art-xy.com]
- 14. nerrssciencecollaborative.org [nerrssciencecollaborative.org]
- 15. vernier.com [vernier.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for the Experimental Use of Quinine Derivatives in Treating Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of quinine and its derivatives in the research and development of antiarrhythmic therapies. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experimental models.
Introduction
Quinine and its diastereomer, quinidine, are cinchona alkaloids that have long been investigated for their effects on cardiac rhythm.[1][2] Quinidine, in particular, was one of the first antiarrhythmic drugs used clinically.[2] These compounds primarily exert their antiarrhythmic effects by modulating the activity of cardiac ion channels.[1] Understanding their electrophysiological properties and the methodologies to evaluate them is crucial for the development of novel and safer antiarrhythmic agents.
Mechanism of Action: Ion Channel Modulation
The primary mechanism of action for quinine and its derivatives is the blockade of voltage-gated ion channels in cardiomyocytes. The main targets are the fast inward sodium current (INa) and various potassium currents, which are critical for the depolarization and repolarization phases of the cardiac action potential.
Sodium Channel (Nav1.5) Blockade
Both quinine and quinidine block the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] This action slows the conduction velocity in the heart.
Potassium Channel (hERG, Kv) Blockade
Quinine and its derivatives also block several potassium channels, including the hERG (human ether-à-go-go-related gene) channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[3] Blockade of IKr prolongs the action potential duration (APD) and the QT interval on an electrocardiogram.[1] However, excessive prolongation can lead to proarrhythmic events like Torsades de Pointes.[3]
The following diagram illustrates the primary ion channel targets of quinine derivatives in a cardiomyocyte.
Quantitative Data: Ion Channel Inhibition
The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinine and quinidine on various cardiac ion channels. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Inhibitory Potency (IC50) of Quinine and Quinidine on Cardiac Ion Channels
| Ion Channel | Expression System | Quinine IC50 (µM) | Quinidine IC50 (µM) | Reference |
| hERG (Kv11.1) | Xenopus oocytes | 44.0 ± 0.6 | 3.00 ± 0.03 | [3] |
| hERG (Kv11.1) | Ltk⁻ cells | 11 ± 3 | 0.8 ± 0.1 | [3] |
| Nav1.5 (peak) | HEK293 cells | Not Reported | 28.9 ± 2.2 | [4] |
| Nav1.5 | Rat Cardiac Myocytes | Not Reported | 40 | [5] |
| IK1 (Kir2.1) | HEK293 cells | Not Reported | 57,000 | [6] |
Table 2: Antiarrhythmic Efficacy of Quinine and its Metabolite
| Compound | Model | Endpoint | EC50 (mg/L) | Reference |
| Quinidine | Isolated Rat Heart (Reperfusion) | Arrhythmia Suppression | 2.2 ± 0.25 | [7] |
| 3-Hydroxyquinidine | Isolated Rat Heart (Reperfusion) | Arrhythmia Suppression | 10.7 ± 0.3 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point for researchers and can be adapted based on specific experimental needs.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is for determining the effect of quinine derivatives on specific ion currents in isolated cardiomyocytes or cell lines expressing the channel of interest.
Objective: To measure the IC50 of a quinine derivative on a specific cardiac ion channel.
Materials:
-
Isolated cardiomyocytes or a suitable cell line (e.g., HEK293) stably expressing the target ion channel.
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette pulling.
-
External and internal pipette solutions (see below for example compositions).
-
Quinine derivative stock solution.
-
Perfusion system.
Example Solutions:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose, pH 7.4, bubbled with 95% O2–5%CO2.[8]
-
Internal Pipette Solution (for K+ currents): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2 with KOH.[9]
Procedure:
-
Prepare cells for recording.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Record baseline ion channel activity using a specific voltage-clamp protocol for the channel of interest.
-
Perfuse the cells with increasing concentrations of the quinine derivative.
-
Record the ion channel activity at each concentration until a steady-state effect is observed.
-
Wash out the compound to observe reversibility.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Ex Vivo Model: Langendorff Perfused Heart
This model allows for the study of the effects of quinine derivatives on the electrophysiology and contractility of an intact heart, free from systemic influences.
Objective: To assess the antiarrhythmic efficacy of a quinine derivative in an ischemia-reperfusion induced arrhythmia model.
Materials:
-
Langendorff perfusion system.
-
Animal model (e.g., guinea pig, rabbit, or rat).
-
Krebs-Henseleit or Tyrode's solution, oxygenated with 95% O2–5%CO2.
-
Surgical instruments for heart isolation.
-
ECG recording electrodes and data acquisition system.
-
Ischemia induction method (e.g., stopping perfusion).
Procedure:
-
Anesthetize the animal and surgically excise the heart.
-
Immediately cannulate the aorta and begin retrograde perfusion with oxygenated buffer at a constant pressure or flow.[10]
-
Allow the heart to stabilize and record baseline ECG and contractile function.
-
Induce global ischemia by stopping perfusion for a set period (e.g., 15 minutes).[11]
-
Reperfuse the heart with either control buffer or buffer containing the quinine derivative.
-
Record the incidence and duration of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) during the reperfusion period.
-
Analyze the data to compare arrhythmia severity between the control and drug-treated groups.
In Vivo Model: Canine Model of Ventricular Tachycardia
This model is used to evaluate the antiarrhythmic effects of quinine derivatives in a living animal with a cardiac electrophysiology similar to humans.
Objective: To determine if a quinine derivative can suppress inducible ventricular tachycardia (VT).
Materials:
-
Canine model with a healed myocardial infarction (a substrate for VT).
-
Electrophysiology recording and stimulation system.
-
Intravenous infusion equipment.
-
Anesthesia and physiological monitoring equipment.
Procedure:
-
Anesthetize and instrument the canine model for ECG and intracardiac recordings.
-
Perform a baseline electrophysiology study to confirm the inducibility of sustained VT through programmed electrical stimulation.
-
Administer a placebo (e.g., saline) or the quinine derivative via intravenous infusion.[12]
-
After a predetermined time for drug distribution, repeat the programmed electrical stimulation protocol.
-
Assess whether VT is still inducible. If so, measure any changes in the VT cycle length.[12]
-
Monitor for any adverse effects of the drug.
-
Analyze the data to compare the inducibility of VT and the electrophysiological parameters before and after drug administration.
Other Quinine Derivatives and Future Directions
While quinine and its diastereomer quinidine are the most studied, research into other derivatives continues.
-
Metabolites: 3-hydroxyquinidine, a major metabolite of quinidine, has been shown to possess antiarrhythmic activity, although it is less potent than the parent compound.[7]
-
Quinolizidinyl Derivatives: Synthetic compounds incorporating a quinolizidine nucleus have been developed and shown to have potent antiarrhythmic activity, in some cases exceeding that of quinidine, with potentially more favorable safety profiles regarding QT prolongation.[13][14]
-
Aporphine Derivatives: These compounds, while structurally distinct, share some mechanistic similarities and have been investigated for their antiarrhythmic properties.[11][12]
The development of novel quinine derivatives with improved selectivity for specific ion channels and a reduced risk of proarrhythmia remains an active area of research. High-throughput screening methods and computational modeling can aid in the identification of promising new lead compounds.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophysiological mechanisms for antiarrhythmic efficacy and positive inotropy of liriodenine, a natural aporphine alkaloid from Fissistigma glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic activity of quinine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity [mdpi.com]
- 12. Novel quinolizidinyl derivatives as antiarrhythmic agents: 2. Further investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel quinolizidinyl derivatives as antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Effects of Quinoline Alkaloids in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the diverse biological effects of quinoline alkaloids. This document outlines detailed protocols for assessing the anticancer, anti-inflammatory, and antimicrobial properties of this important class of compounds.
Introduction to Quinoline Alkaloids
Quinoline alkaloids are a class of nitrogen-containing heterocyclic compounds naturally found in various plants and have been a cornerstone in medicinal chemistry. Their diverse biological activities include anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. Prominent examples include the anticancer agent camptothecin, the antimalarial quinine, and the versatile isoquinoline alkaloid berberine. These compounds exert their effects by modulating various cellular processes, including DNA replication, cell cycle progression, and key signaling pathways.
Cell Culture Models for Studying Quinoline Alkaloids
A variety of established cell lines are available to investigate the specific effects of quinoline alkaloids. The choice of cell line is crucial and should be guided by the research question.
Table 1: Common Cell Culture Models for Studying Quinoline Alkaloids
| Biological Activity | Recommended Cell Lines | Description |
| Anticancer | Human Colorectal Carcinoma: HCT-116, HT-29Human Breast Adenocarcinoma: MCF-7, T47D, MDA-MB-231Human Cervical Cancer: HeLaHuman Oral Squamous Cell Carcinoma: Tca8113Human Nasopharyngeal Carcinoma: CNE2Human Osteosarcoma: U2OS, MG-63 | These cell lines are widely used to screen for cytotoxic effects, induction of apoptosis, and cell cycle arrest. |
| Anti-inflammatory | Murine Macrophage: RAW 264.7Human Monocytic: THP-1 | These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, allowing for the study of compounds that inhibit the production of inflammatory mediators like nitric oxide (NO). |
| Antimicrobial | Bacteria: Staphylococcus aureus, Escherichia coliFungi: Candida albicans, Aspergillus niger | Standard laboratory strains are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the alkaloids. |
| Antimalarial | Plasmodium falciparum (various strains) cultured in human erythrocytes | In vitro culture of the malaria parasite is the gold standard for screening antimalarial compounds. |
Data Presentation: Cytotoxicity of Quinoline Alkaloids
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for representative quinoline alkaloids against various cancer cell lines.
Table 2: IC50 Values of Camptothecin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal | 0.037 - 0.048 | [1] |
| LOX | Melanoma | 0.037 - 0.048 | [1] |
| SKOV3 | Ovarian | 0.037 - 0.048 | [1] |
| MDA-MB-157 | Breast | 0.007 | [2] |
| GI 101A | Breast | 0.150 | [2] |
| MDA-MB-231 | Breast | 0.250 | [2] |
| MCF-7 | Breast | 0.089 | [3] |
| HCC1419 | Breast | 0.067 | [3] |
Table 3: IC50 Values of Berberine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 | [4] |
| MCF-7 | Breast | 272.15 | [4] |
| HeLa | Cervical Carcinoma | 245.18 | [4] |
| HT-29 | Colon | 52.37 | [4] |
| T47D | Breast | 25 | [5] |
| MCF-7 | Breast | 25 | [5] |
| HCC70 | Triple Negative Breast | 0.19 | [6] |
| BT-20 | Triple Negative Breast | 0.23 | [6] |
| MDA-MB-468 | Triple Negative Breast | 0.48 | [6] |
| MDA-MB-231 | Triple Negative Breast | 16.7 | [6] |
| MG-63 | Osteosarcoma | 77.08 (24h), 12.42 (48h) | [7] |
Table 4: IC50 Values of Evodiamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F10 | Melanoma | 2.4 | [8] |
| LLC | Lewis Lung Carcinoma | 4.8 | [8] |
| HT-29 | Colorectal | 30 (24h), 15 (48h) | [9] |
| HCT-116 | Colorectal | 15 (24h), 15 (48h) | [9] |
| U2OS | Osteosarcoma | 6 | [10] |
| hFOB 1.19 | Normal Osteoblast | 105 | [10] |
| MDA-MB-231 | Breast | 17.48 µg/ml (24h), 9.47 µg/ml (48h) | [11] |
| MCF-7 | Breast | 20.98 µg/ml (24h), 15.46 µg/ml (48h) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological effects of quinoline alkaloids.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is for determining the cytotoxic effects of quinoline alkaloids on cancer cell lines.
Materials:
-
Selected cancer cell line
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoline alkaloid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or other formazan solubilizing solution
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline alkaloid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with quinoline alkaloids using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the quinoline alkaloid at the desired concentration and for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Analyze the data to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with quinoline alkaloids.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is a general guideline for analyzing the effect of quinoline alkaloids on protein expression and phosphorylation in pathways like MAPK, PI3K/Akt, and NF-κB.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the quinoline alkaloid.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, mix with Laemmli buffer, and boil.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 5: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
This protocol is for assessing the ability of quinoline alkaloids to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages.[2][12]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Quinoline alkaloid stock solution
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[2]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the quinoline alkaloid for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the amount of nitrite in each sample.
-
Protocol 6: Antimicrobial Activity - Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of quinoline alkaloids against bacteria.[13]
Materials:
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Quinoline alkaloid stock solution
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the quinoline alkaloid in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the alkaloid that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Signaling Pathways Modulated by Quinoline Alkaloids
Quinoline alkaloids often exert their effects by targeting key signaling pathways that regulate cell survival, proliferation, and inflammation. Below are simplified diagrams of these pathways and the potential points of intervention by quinoline alkaloids.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Berberine and Cisplatin Exhibit Synergistic Anticancer Effects on Osteosarcoma MG-63 Cells by Inhibiting the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Novel Quinoline Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the in vivo evaluation of novel quinoline compounds. Detailed protocols for anticancer, antimalarial, and antibacterial efficacy studies are presented, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Evaluation of Anticancer Efficacy in Xenograft Models
Rodent xenograft models are a fundamental tool in preclinical oncology for assessing the in vivo efficacy of new anticancer agents.[1][2] In these models, human cancer cells are implanted into immunodeficient mice, allowing for the formation of human tumors that can be monitored in response to therapeutic interventions.[1][2] This approach is critical for determining a compound's ability to inhibit tumor growth and provides essential data on dosing, scheduling, and potential toxicity before clinical consideration.[2]
Subcutaneous Xenograft Mouse Model Protocol
This model is widely used to test the efficacy of novel quinoline compounds against various human tumor cells.[1]
Materials:
-
Athymic nude mice (e.g., BALB/c-nu/nu), 4-6 weeks old.[3][4]
-
Human cancer cell line of interest (e.g., HepG2 for hepatocellular carcinoma, MCF-7 for breast cancer).[3][5]
-
Cell culture medium (e.g., DMEM, RPMI-1640).[4]
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate Buffered Saline (PBS).[3][4]
-
Test quinoline compound and vehicle for administration.
-
Calipers for tumor measurement.[3]
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions until a sufficient number of cells is obtained.
-
Cell Implantation: Harvest and resuspend approximately 1 x 10^6 cancer cells in a suitable medium like HBSS.[3][4] Implant the cell suspension subcutaneously into the mid-dorsal region of each mouse.[3][4]
-
Tumor Growth: Allow the tumors to grow until they are palpable and have reached a predetermined size (e.g., ~150 mm³).[3] This typically takes around 10 days.[3]
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer the novel quinoline compound at various doses, formulated in a suitable vehicle, via the desired route (e.g., intraperitoneal, oral).[3] The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions (length and width) regularly (e.g., every other day) using calipers.[3] Calculate the tumor volume using the formula: (length × width²) × 0.52.[3]
-
Endpoint: After a defined treatment period (e.g., 25 days), euthanize the animals.[3] Collect the subcutaneous xenografts for further analysis, such as weight measurement and histological examination.[3]
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.[6]
Data Presentation: Anticancer Efficacy of Quinoline Derivatives
| Compound | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| 91b1 | Nude mice xenograft | - | 50 mg/kg/day (i.p.) | Significantly reduced tumor size | [3] |
| 2-chloro-3-(1H- benzo[d]imidazol-2- yl)quinoline derivative (3a1) | HepG2 xenograft mouse model | Hepatocellular carcinoma | - | Reduced tumor development at 20 mg/kg | [3][7] |
| N-{4-[Bis(2-chloroethyl)amino]phenyl}-N'-(2-methyl-4-quinolinyl)urea (47) | Nude mice bearing human breast carcinoma MX-1 xenograft | Human breast carcinoma | - | Complete tumor remission | [8] |
| Pyrano[3,2-c]quinoline analogue 4c | SCID mice HCT-116 tumor model | Colon cancer | - | 23% tumor growth inhibition | [6] |
Signaling Pathway: Anticancer Mechanism of a Novel Quinoline Derivative
Some quinoline derivatives exert their anticancer effects by downregulating specific proteins involved in tumor progression, such as Lumican.[4]
Caption: Downregulation of Lumican by a quinoline derivative inhibits cancer progression.
Evaluation of Antimalarial Efficacy in Plasmodium berghei Models
The Plasmodium berghei mouse model is a widely used and effective tool for in vivo screening of potential antimalarial drugs.[9][10][11] This model allows for the assessment of a compound's efficacy against the blood stages of the malaria parasite.[9][12]
P. berghei Blood Stage Infection Mouse Model Protocol
Materials:
-
Specific pathogen-free mice (e.g., Swiss albino).[3]
-
Donor mouse infected with P. berghei.
-
Test quinoline compound and vehicle.
-
Giemsa stain.[3]
-
Microscope.[3]
Procedure:
-
Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes obtained from a donor mouse.[3][12]
-
Treatment Administration: Two days after infection, begin treatment.[12] Administer the test compound, formulated in a suitable vehicle, to the mice at various doses (e.g., orally) for a set duration (e.g., 4-5 consecutive days).[3][12][13] A control group should receive the vehicle only, and a positive control group can be treated with a known antimalarial drug like chloroquine.[12]
-
Parasitemia Monitoring: Prepare thin blood smears from the tail vein of each mouse daily.[3] Stain the smears with Giemsa and examine them under a microscope to determine the percentage of infected red blood cells (parasitemia).[3]
-
Efficacy Evaluation: The efficacy of the compound is determined by the reduction in parasitemia compared to the untreated control group.[3] The 50% and 90% effective doses (ED50 and ED90) can be calculated.[3][13]
-
Survival Monitoring: Monitor the survival of the mice in each treatment group daily.[3] An increase in the mean survival time is another indicator of efficacy.[14]
Data Presentation: Antimalarial Efficacy of Quinoline Derivatives
| Compound | Animal Model | Parasite Strain | Dosage | Efficacy | Reference |
| Quinoline-4-carboxamide (DDD107498) | P. berghei mouse model | - | <1 mg/kg (oral, 4 days) | ED90 | [13] |
| Quinoline-pyrimidine hybrid | P. berghei-mouse malaria model | - | 100 mg/kg (oral, once daily, day 5) | 96.42% parasite suppression | [14] |
| Artesunate-quinoline hybrid | P. berghei mouse model | - | 10 mg/kg (once daily, 4 days) | Significant reduction in parasitemia, mean survival time of 7.7 days | [14] |
| Quinoline-sulfonamide hybrid | P. berghei mouse model | - | - | 47-49% inhibition of parasitemia on day 5 | [14] |
| 1,2,3-triazol-1-yl quinoline derivative | P. berghei-infected mice | - | - | 49% inhibition of parasitemia | [15] |
Signaling Pathway: Antimalarial Mechanism of Action
A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[3][16]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. scientificarchives.com [scientificarchives.com]
- 10. General introduction to rodent malaria parasites – P.BERGHEI [pberghei.nl]
- 11. Plasmodium berghei - Wikipedia [en.wikipedia.org]
- 12. med.nyu.edu [med.nyu.edu]
- 13. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines [mdpi.com]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Compliance with Quinine Dosing Regimens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of poor compliance with quinine dosing regimens.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to poor compliance with quinine dosing regimens?
Poor compliance with quinine treatment is a multifaceted issue influenced by medication, healthcare system, and patient-related factors. Key contributors include the drug's bitter taste and a complex, multi-day dosing schedule, which can be difficult for patients to follow, especially when symptoms improve before the course is complete.[1][2][3] Adverse effects, such as cinchonism (headache, nausea, dizziness), are common and can deter patients from completing their treatment.[4][5][6] Furthermore, patient understanding of the treatment, including the importance of completing the full course to prevent relapse and resistance, significantly impacts adherence.[7][8]
Q2: What are the clinical and public health consequences of poor compliance?
Suboptimal adherence to quinine regimens can lead to treatment failure at the individual level, resulting in the persistence of malaria symptoms and potential progression to severe disease.[1][8] From a public health perspective, incomplete treatment is a major driver of drug resistance.[2][7] Sub-lethal drug concentrations allow resistant parasites to survive and multiply, leading to the spread of quinine-resistant Plasmodium falciparum strains.[9][10][11]
Q3: Which adverse effects of quinine most commonly lead to non-compliance?
The most frequently cited side effects leading to non-compliance are part of a cluster of symptoms known as "cinchonism." These include headache, sweating, nausea, dizziness, ringing in the ears (tinnitus), and blurred vision.[5][6][12][13] While often mild, their occurrence can cause patients to discontinue treatment prematurely.[8] Less common but more severe side effects, such as hypoglycemia, heart rhythm problems, and allergic reactions, can also impact adherence.[4][12][14]
Q4: How can patient education be effectively used to improve adherence?
Educational interventions have been shown to improve compliance rates. Strategies that combine visual aids like posters with verbal communication (e.g., videos or counseling) can significantly increase the number of patients who complete the full 7-day quinine regimen.[15][16] Key educational messages should emphasize the necessity of completing the full course even if symptoms subside, the risks of untreated malaria, and how to manage common side effects.[2][17] Involving patients in the decision-making process and ensuring they understand the instructions can also enhance adherence.[17][18]
Q5: What novel drug delivery strategies are being explored to overcome compliance barriers?
To address issues like frequent dosing and poor taste, researchers are developing advanced drug delivery systems. Strategies include encapsulating quinine in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), to mask the bitter taste and potentially provide controlled, sustained release.[19][20][21] This could reduce dosing frequency.[19][20] Alternative administration routes, such as intranasal delivery using nanosuspensions, are also being investigated to bypass gastrointestinal side effects and improve bioavailability.[3][22]
Data Summary Tables
Table 1: Key Factors Influencing Non-Adherence to Antimalarial Regimens
| Factor Category | Specific Examples | Impact on Compliance | Supporting Evidence |
| Medication-Related | Complex dosing schedule (e.g., 3 times daily for 7 days)[1][3] | Decreases likelihood of completing full course | [1][3] |
| Adverse side effects (cinchonism, GI upset)[4][5][8] | Leads to premature discontinuation of treatment | [4][5][8] | |
| Unpalatable taste (especially for pediatric formulations)[2][3] | Reduces acceptability and intake, particularly in children | [2][3] | |
| Patient-Related | Feeling better and discontinuing medication[2][23] | High risk of treatment failure and relapse | [2][23] |
| Lack of understanding of treatment importance[7][8] | Underestimation of the need to complete the full dose | [7][8] | |
| Forgetfulness[8][23] | Missed doses, leading to sub-therapeutic drug levels | [8][23] | |
| Educational level and health literacy[7][24] | Affects ability to understand and follow complex instructions | [7][24] | |
| Health System-Related | Inadequate patient counseling and education[15][25] | Patients may not receive clear instructions or rationale | [15][25] |
| Trust in healthcare providers[1] | Influences patient's motivation to adhere to advice | [1] |
Table 2: Comparison of Standard vs. Investigational Quinine Dosing Strategies
| Dosing Strategy | Regimen Example | Key Advantages | Key Disadvantages |
| Standard Oral | Quinine sulfate 648 mg every 8 hours for 7 days[26] | Established efficacy against sensitive strains | High pill burden, frequent dosing, significant side effects[1][3] |
| Standard Parenteral (IV) | Loading dose of 20 mg/kg, then 10 mg/kg every 8-12 hours[27][28][29] | For severe malaria when oral route is not possible | Requires clinical setting, risk of cardiotoxicity with rapid infusion[27][28] |
| Investigational (Nanoparticles) | Encapsulated quinine in a once-daily formulation (hypothetical) | Potential for reduced dosing frequency, taste masking, improved tolerability[19][20][21] | Complex manufacturing, requires extensive clinical trials for safety and efficacy |
| Investigational (Intranasal) | Nanosuspension administered via nasal spray (hypothetical)[3][22] | Avoids first-pass metabolism and GI side effects, rapid onset[3] | Potential for local irritation, requires formulation optimization for absorption |
Troubleshooting Guides for Researchers
Q: How can I accurately measure quinine levels in biological samples to assess adherence in a clinical study?
A: Direct measurement of quinine in plasma or urine provides the most accurate assessment of adherence.[30] Two robust methods are commonly used:
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantification due to its high sensitivity and specificity. It can accurately measure quinine and its metabolites in small sample volumes. A typical workflow involves protein precipitation or liquid-liquid extraction from plasma, followed by chromatographic separation and mass spectrometric detection.[30]
-
Fluorescence Spectroscopy: This method is less expensive and can be adapted for high-throughput screening. Quinine is naturally fluorescent in an acidic medium (e.g., 0.05 M H₂SO₄), with excitation maxima around 250 nm and 350 nm and an emission maximum at 450 nm.[31] It can be used to quantify quinine in beverages, and with appropriate extraction procedures, in urine.[31][32][33]
When designing your study, ensure you collect samples at time points that capture the drug's pharmacokinetic profile, including peak (Tmax ~2 hours) and trough concentrations.[30]
Q: Our novel taste-masked quinine formulation is not showing improved adherence in preclinical models. What are potential issues?
A: If a taste-masked formulation is failing, consider the following:
-
Incomplete Encapsulation or Drug Leakage: The taste-masking technology (e.g., nanoparticle or microparticle coating) may not be stable in the oral cavity, leading to premature release of bitter-tasting quinine. Analyze the formulation's stability in artificial saliva.
-
Particle Size and Texture: The physical properties of the formulation can negatively impact mouthfeel, leading to aversion. Particles that are too large or have a gritty texture may be rejected, negating the benefit of taste-masking.
-
Pharmacokinetic Alterations: The formulation may have altered the absorption profile of quinine, leading to lower bioavailability or delayed onset of action. Conduct pharmacokinetic studies to compare your formulation against a standard quinine solution.[19][20]
-
Behavioral Assay Limitations: The animal model or behavioral test used to assess palatability may not be sensitive enough to detect subtle improvements. Consider using multiple validated assays, such as a brief-access taste aversion test or a two-bottle choice test.
Q: We are developing a sustained-release quinine delivery system. What are the critical experimental parameters to monitor?
A: For a sustained-release system, the primary goal is to maintain therapeutic drug concentrations over an extended period, reducing dosing frequency.
-
In Vitro Drug Release Profile: First, characterize the release kinetics of your formulation under simulated physiological conditions (e.g., varying pH to mimic the GI tract). Aim for a consistent, zero-order or first-order release profile over the desired duration (e.g., 24 hours).
-
Pharmacokinetic (PK) Studies: In an appropriate animal model, perform a full PK analysis. Key parameters to measure are:
-
Cmax (Maximum Concentration): Should be lower than the Cmax of an equivalent immediate-release dose to reduce toxicity.
-
Tmax (Time to Cmax): Should be significantly longer.
-
AUC (Area Under the Curve): Should be comparable to the immediate-release formulation to ensure equivalent total drug exposure.
-
Elimination Half-life (t½): May appear prolonged due to the sustained absorption rate.
-
-
Pharmacodynamic (PD) Efficacy: In a malaria-infected model, confirm that the sustained-release formulation achieves parasite clearance comparable to or better than the standard multi-dose regimen.[3]
Experimental Protocols
Protocol 1: Quantification of Quinine in Plasma by LC-MS
This protocol provides a general workflow for measuring quinine concentration in plasma samples to verify patient adherence.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ²H₃-quinine) to account for extraction variability.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[30]
-
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 100 mm).[30]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a modifier like formic acid or ammonium formate is effective.[30]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate in positive ionization mode. Monitor the specific mass-to-charge (m/z) transitions for quinine (e.g., 325 -> 307) and the internal standard.[30]
-
-
Quantification:
-
Generate a standard curve by spiking blank plasma with known concentrations of quinine (e.g., 20 to 8000 ng/mL).[30]
-
Plot the peak area ratio (quinine/internal standard) against concentration.
-
Calculate the concentration in unknown samples by interpolating their peak area ratios from the standard curve.
-
Protocol 2: In Vitro Assessment of Quinine Susceptibility in P. falciparum
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of quinine against malaria parasite cultures, which is essential for resistance monitoring.
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX™ II or human serum.
-
Synchronize cultures to the ring stage using methods like sorbitol lysis.
-
-
Drug Plate Preparation:
-
Prepare a stock solution of quinine sulfate in a suitable solvent (e.g., 70% ethanol) and dilute it serially in culture medium in a 96-well plate.
-
Include a drug-free control well and a background control (erythrocytes without parasites).
-
-
Susceptibility Assay (SYBR Green I-based):
-
Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit.
-
Add 200 µL of this culture to each well of the drug-prepared plate.
-
Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Measurement of Parasite Growth:
-
After incubation, lyse the cells by freezing the plate at -80°C.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well. SYBR Green I dye intercalates with parasite DNA.
-
Incubate in the dark for 1 hour.
-
Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the quinine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for developing and evaluating an adherence-enhancing intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. mmv.org [mmv.org]
- 3. Quinine: Redesigned and Rerouted [mdpi.com]
- 4. Quinine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Quinine (Qualaquin): Benefits, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 6. Quinine (Qualaquin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Patient Related Factors Affecting Adherence to Antimalarial Medication in an Urban Estate in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Quinine-Resistant Malaria in Traveler Returning from Senegal, 2007 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Responding to the Challenge of Antimalarial Drug Resistance by Routine Monitoring to Update National Malaria Treatment Policies - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Quinine - Wikipedia [en.wikipedia.org]
- 14. Quinine: MedlinePlus Drug Information [medlineplus.gov]
- 15. Improving compliance with quinine + tetracycline for treatment of malaria: evaluation of health education interventions in Cambodian villages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving compliance with quinine + tetracycline for treatment of malaria: evaluation of health education interventions in Cambodian villages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinmedjournals.org [clinmedjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Molecular dynamics simulations of quinine encapsulation into biodegradable nanoparticles: A possible new strategy against Sars-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Journal of Innovative Research in Life Sciences [jirlsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Factors influencing patients’ adherence to malaria artemisinin-based combination therapy in Kamuli District, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creyos.com [creyos.com]
- 25. Provider knowledge of treatment policy and dosing regimen with artemether-lumefantrine and quinine in malaria-endemic areas of western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Qualaquin (quinine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 27. phebra.com [phebra.com]
- 28. Quinine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 29. mims.com [mims.com]
- 30. Quinine as a potential tracer for medication adherence: A pharmacokinetic and pharmacodynamic assessment of quinine alone and in combination with oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. diverdi.colostate.edu [diverdi.colostate.edu]
- 32. agilent.com [agilent.com]
- 33. bazekon.uek.krakow.pl [bazekon.uek.krakow.pl]
Technical Support Center: Managing Cinchonism Side Effects in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of cinchonism in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is cinchonism and what causes it?
A1: Cinchonism is a collection of symptoms that can occur due to an overdose or prolonged use of quinine and its derivatives, which are often used in the treatment of malaria.[1][2] Because quinine has a narrow therapeutic index, the effective dose is close to the toxic dose, which can lead to unintentional overdosing.[1]
Q2: What are the common and severe symptoms of cinchonism?
A2: Cinchonism presents with a range of symptoms from mild to severe. Mild symptoms include tinnitus (ringing in the ears), headache, nausea, dizziness, and blurred vision.[3] Severe symptoms can include deafness, blindness, cardiac arrhythmias (irregular heartbeat), and confusion.[3]
Q3: How is cinchonism diagnosed in a clinical trial setting?
A3: Diagnosis in a clinical trial involves a combination of clinical evaluation and laboratory tests. The onset of characteristic symptoms like tinnitus, vertigo, and visual disturbances after administration of a cinchona alkaloid should raise suspicion. Diagnostic support can be obtained by measuring plasma levels of the drug. An electrocardiogram (ECG) is crucial for assessing potential cardiac arrhythmias.[4]
Q4: What are the immediate steps if a clinical trial participant is suspected of having cinchonism?
A4: The most critical first step is to immediately discontinue the administration of the suspected drug.[4] Following discontinuation, supportive care should be provided to manage specific symptoms. This includes maintaining hydration and electrolyte balance, particularly if the participant is experiencing vomiting or diarrhea. Continuous monitoring of vital signs, especially cardiac function, is essential.[4]
Troubleshooting Guides
Scenario 1: Participant Reports Mild Tinnitus and Nausea
Troubleshooting Steps:
-
Assess Severity: Use a standardized grading scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), to grade the severity of tinnitus and nausea.
-
Review Dosage: Confirm the participant's dosing regimen and their adherence to it.
-
Consider Dose Reduction: In consultation with the medical monitor and according to the study protocol, a dose reduction may be warranted.
-
Symptomatic Treatment: For nausea, administer an antiemetic as specified in the clinical trial protocol.[4]
-
Monitor: Continue to closely monitor the participant for any changes or progression of symptoms.
Scenario 2: Participant Experiences Blurred Vision and Dizziness
Troubleshooting Steps:
-
Immediate Action: Withhold the investigational product immediately.[4]
-
Urgent Assessment: Conduct a thorough neurological and ophthalmological examination.
-
ECG Monitoring: Obtain an ECG to assess for cardiac abnormalities, paying close attention to QT interval prolongation.[4]
-
Plasma Level Measurement: If the protocol allows, draw a blood sample to determine the plasma concentration of the investigational drug.
-
Supportive Care: Ensure the participant's safety by providing a quiet, dimly lit environment and assisting with ambulation to prevent falls.
-
Report Serious Adverse Event (SAE): Report the event as a Serious Adverse Event (SAE) in accordance with the clinical trial protocol and regulatory guidelines.
Data Presentation
Table 1: Grading of Common Cinchonism Side Effects (Adapted from CTCAE)
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) |
| Tinnitus | Faint sound, not interfering with daily activities | Moderate sound, interfering with sleep or daily activities | Loud sound, causing significant disruption to daily activities | - |
| Hearing Loss | Subjective change without documented hearing loss on audiometry | Hearing loss not requiring intervention | Hearing loss requiring intervention (e.g., hearing aids) | Disabling hearing loss |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss | Inadequate oral intake | Life-threatening consequences |
| Vomiting | 1-2 episodes in 24 hours | 3-5 episodes in 24 hours | ≥6 episodes in 24 hours; requires IV fluids | Life-threatening consequences |
| Visual Disturbance | Asymptomatic, detected on examination | Symptomatic, not interfering with daily activities | Symptomatic, interfering with daily activities | - |
Table 2: Quinine Plasma Concentration and Associated Symptoms
| Plasma Quinine Concentration | Associated Symptoms |
| < 10 mg/L | Generally well-tolerated, may cause minimal symptoms such as tinnitus.[5] |
| 10 - 15 mg/L | Visual symptoms are typically present.[5] |
| > 15 mg/L | Increased risk of permanent visual damage and cardiac arrhythmias.[5][6] |
Experimental Protocols
Protocol: Monitoring for Auditory and Visual Toxicity
-
Baseline Assessment: Before administering the first dose of the investigational product, perform comprehensive audiometry (pure-tone testing) and ophthalmological examinations. This should include assessments of visual acuity, color vision, and visual fields.[4]
-
Scheduled Monitoring: Repeat these assessments at regular, prespecified intervals throughout the clinical trial, as detailed in the study protocol.[4]
-
For-Cause Assessment: If a participant reports any auditory or visual disturbances, immediately conduct a full audiometry and ophthalmological examination.[4]
Protocol: Management of Nausea and Vomiting
-
Prophylactic Treatment: For participants receiving a study drug with a known risk of inducing nausea, consider prophylactic administration of an antiemetic, such as ondansetron.
-
Symptomatic Treatment: For participants experiencing nausea, a common starting dose of ondansetron is 8 mg orally every 8 to 12 hours.[7] For more severe cases, or if the participant is unable to take oral medication, an intravenous administration of 8 mg may be considered.[8]
-
Dose Adjustment: The dosage may be adjusted based on the severity of the nausea and vomiting and the specific clinical trial protocol. For highly emetogenic treatments, a single oral dose of 24 mg of ondansetron administered 30 minutes before the investigational drug may be used.[9]
Protocol: Cardiac Monitoring for QT Prolongation
-
Baseline ECG: Obtain a baseline 12-lead ECG before the first dose of the investigational product.
-
Scheduled ECGs: Conduct ECGs at regular intervals during the study, especially after dose adjustments and at steady-state drug concentrations.
-
For-Cause ECGs: Perform an ECG immediately if a participant experiences symptoms such as palpitations, syncope (fainting), or dizziness.
-
Action Thresholds: If the QTc interval exceeds 500 ms or increases by more than 60 ms from baseline, consider discontinuing the investigational product and placing the participant on continuous cardiac monitoring.
Mandatory Visualizations
Caption: Workflow for managing cinchonism in clinical trials.
Caption: Simplified signaling pathway of quinine-induced cardiotoxicity.
Caption: Postulated mechanism of quinine-induced ototoxicity.
Caption: Simplified pathway of direct quinine retinal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. QUININE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Zofran (ondansetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Early retinal electrophysiology changes in quinine overdose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quinine Production in Cinchona Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of quinine from Cinchona cell cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during Cinchona cell culture for quinine production, offering potential causes and solutions in a user-friendly question-and-answer format.
1. Low or No Quinine Yield
Q: My Cinchona cell suspension culture is growing well, but the quinine yield is very low or undetectable. What are the possible reasons and how can I improve it?
A: Low quinine yield despite healthy cell growth is a common issue. Quinine is a secondary metabolite, and its production is often triggered by stress.[1][2] Here are several strategies to enhance production:
-
Elicitation: The application of elicitors, which are stress-inducing agents, can significantly boost secondary metabolite production.[1][2]
-
Abiotic Elicitors: Plant growth regulators like abscisic acid (ABA) and paclobutrazol (PBZ) have been shown to increase quinine yield.[1][3][4] Osmotic stressors such as mannitol and sorbitol can also be effective, particularly in combination with ABA or PBZ.[1]
-
Biotic Elicitors: Fungal elicitors, such as filtrates from non-virulent endophytic fungi like Diaporthe sp., can enhance the biosynthesis of quinoline alkaloids.[5][6][7] Methyl jasmonate (MeJA) is another potent biotic elicitor, though it can sometimes inhibit cell growth at higher concentrations.[5][7]
-
-
Precursor Feeding: While L-tryptophan is a precursor in the quinoline alkaloid biosynthesis pathway, feeding it to the culture medium has shown mixed results.[6] In some cases, it did not lead to a positive effect on quinine production and even reduced cell growth.[3][4][8]
-
Culture Conditions:
2. Poor Cell Growth and Viability
Q: My Cinchona cell culture is showing slow growth, browning, or cell death. What could be the cause and what should I do?
A: Several factors can contribute to poor cell health:
-
Elicitor Toxicity: Some elicitors, particularly at high concentrations, can inhibit cell growth. For instance, methyl jasmonate (MeJA) can hamper cell growth even at low concentrations.[5][7] It is crucial to optimize the elicitor concentration and the timing of its application.
-
Nutrient Depletion: Ensure the culture medium is appropriate for Cinchona cells. Woody Plant Medium (WP) is commonly used.[5] Regular subculturing to fresh medium is essential to replenish nutrients.
-
Suboptimal Culture Conditions: Factors such as improper pH, temperature, and aeration can stress the cells and lead to poor growth.
-
Contamination: Microbial contamination can quickly lead to cell death. Strict aseptic techniques are paramount. If contamination is suspected, discard the culture and decontaminate all equipment.
3. Inconsistent Results Between Experiments
Q: I am getting variable quinine yields even when I follow the same protocol. Why is this happening and how can I improve reproducibility?
A: Inconsistency in plant cell culture experiments can arise from several sources:
-
Cell Line Heterogeneity: Plant cell suspension cultures can be heterogeneous, with different cell types exhibiting varying capacities for secondary metabolite production.[1][2] It is beneficial to establish a stable and highly productive cell line through selection.
-
Precise Timing of Elicitation: The growth phase of the culture at the time of elicitor addition is critical. Adding elicitors during the exponential growth phase is often most effective.
-
Inconsistent Elicitor Preparation: For fungal elicitors prepared from culture filtrates, variations in the fungal growth conditions can lead to differences in elicitor potency. Standardize the preparation protocol for your elicitors.
-
Environmental Factors: Minor variations in light, temperature, and shaking speed can influence cell metabolism. Ensure these parameters are tightly controlled.
Data on Elicitation Strategies for Quinine Production
The following tables summarize quantitative data from various studies on the effects of different elicitors and culture conditions on quinine and related alkaloid production in Cinchona cell cultures.
Table 1: Effect of Abiotic Elicitors and Precursors on Quinine and Quinidine Yield
| Treatment | Cell Line/Species | Duration | Key Findings | Reference |
| 7 mg/L Paclobutrazol (PBZ) + 5.3 g/L Mannitol + 20 g/L Sucrose | Cinchona ledgeriana QRC 315 | 7 weeks | Significantly suppressed cell growth but produced the highest level of quinine (11%). | [3][4][8] |
| 3 mg/L Abscisic Acid (ABA) + 30 g/L Sucrose | Cinchona ledgeriana QRC 315 | 7 weeks | Resulted in the highest amount of quinine per culture flask due to a high growth rate. | [3][4][8] |
| L-tryptophan feeding | Cinchona ledgeriana QRC 315 | 7 weeks | Reduced cell growth without any positive effect on quinoline production. | [3][4][8] |
| 3 mg/L ABA or 7 mg/L PBZ + Sorbitol (added at week 3) | Cinchona ledgeriana | - | Sorbitol caused more stress than mannitol and, in combination with ABA or PBZ, produced the highest concentration of quinine. | [1][2] |
| 5 mg/L PBZ | Cinchona ledgeriana | 7 weeks | Yielded the highest level of total quinine/quinidine, with quinine being 11 times and quinidine 23 times more abundant than in untreated cells. |
Table 2: Effect of Biotic Elicitors on Quinine and Quinidine Yield
| Elicitor | Cell Line/Species | Duration | Key Findings | Reference |
| Filtrate of Diaporthe sp. M13-Millipore filtered (S2M) | Cinchona ledgeriana | 7 weeks | Resulted in the least cell biomass but the highest content of both quinine and quinidine. | [5][6][7] |
| Methyl Jasmonate (MeJA) | Cinchona ledgeriana | 7 weeks | Cells failed to grow, indicating high sensitivity even at low concentrations, preventing alkaloid determination. | [5][7] |
Experimental Protocols
Protocol 1: Initiation and Maintenance of Cinchona Cell Suspension Culture
-
Explant Preparation:
-
Surface sterilize Cinchona seeds or young leaf explants.
-
Germinate seeds or place leaf segments on a solid callus induction medium, such as Murashige and Skoog (MS) or Woody Plant Medium (WP) supplemented with growth regulators (e.g., auxins like 2,4-D and cytokinins like BAP).
-
Incubate in the dark at 25 ± 2°C.
-
-
Callus Induction:
-
Subculture the developing callus every 3-4 weeks onto fresh medium.
-
-
Initiation of Suspension Culture:
-
Transfer friable callus to a liquid medium of the same composition but without the gelling agent.
-
Place the flasks on a rotary shaker at 100-120 rpm in the dark at 25 ± 2°C.
-
-
Maintenance:
-
Subculture the suspension culture every 7-14 days by transferring an aliquot of the cell suspension to fresh liquid medium.
-
Protocol 2: Elicitor Preparation and Application
-
Fungal Elicitor Preparation (from Diaporthe sp.):
-
Grow the endophytic fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) for 10-14 days.
-
Separate the fungal mycelium from the culture broth by filtration.
-
Autoclave the culture filtrate at 121°C for 20 minutes to inactivate the fungus. This sterile filtrate is the elicitor.
-
-
Abiotic Elicitor Stock Preparation:
-
Prepare stock solutions of paclobutrazol, abscisic acid, or methyl jasmonate in an appropriate solvent (e.g., ethanol or DMSO).
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Elicitor Application:
-
Add the prepared elicitor to the Cinchona cell suspension culture during the exponential growth phase (e.g., day 7-10 after subculture).
-
The final concentration of the elicitor should be optimized for your specific cell line. Start with concentrations reported in the literature (see tables above).
-
Include a control culture with the addition of the solvent used for the elicitor stock solution.
-
Protocol 3: Quinine Extraction and Quantification by HPLC
-
Cell Harvesting and Extraction:
-
After the desired elicitation period, harvest the cells by vacuum filtration.
-
Freeze-dry the cells and record the dry weight.
-
Extract the dried cells with a suitable solvent, such as chloroform or methanol. Modern extraction techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can improve efficiency.[10][11]
-
-
Sample Preparation:
-
Evaporate the solvent from the extract.
-
Redissolve the residue in a known volume of the HPLC mobile phase or a suitable solvent like chloroform.[9]
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A typical mobile phase is a mixture of methanol and acetonitrile (e.g., 80:20 v/v).[9]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[9]
-
Detection: Quinine can be detected using a UV detector at a wavelength of 210 nm.[9]
-
Quantification: Prepare a standard curve using known concentrations of a pure quinine standard to quantify the amount of quinine in the samples.
-
Visualizations
Signaling Pathways and Workflows
Caption: Jasmonate signaling pathway for elicitor-induced quinine production.
Caption: Experimental workflow for enhancing and quantifying quinine in Cinchona cell cultures.
Caption: Logical troubleshooting flow for low quinine yield in Cinchona cell cultures.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 9. Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of quinine in experimental buffers
For researchers, scientists, and drug development professionals, ensuring the complete dissolution of quinine in experimental buffers is paramount for accurate and reproducible results. Quinine, a weakly basic compound, often presents solubility challenges that can impact experimental outcomes. This technical support center provides a comprehensive guide to address these issues, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and clear visual workflows.
Troubleshooting Guide: Addressing Quinine Precipitation
Encountering precipitation when preparing quinine solutions can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Problem: Quinine precipitates out of solution upon addition to my experimental buffer.
This is a common issue arising from the pH-dependent solubility of quinine. The un-ionized form of quinine is poorly soluble in aqueous solutions, and precipitation often occurs when the pH of the final solution is not sufficiently acidic to maintain the protonated, soluble form of the molecule.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for quinine's poor solubility in neutral buffers?
A1: Quinine is a weak base with a pKa of approximately 8.5 for its quinuclidine nitrogen.[1][2][3] In solutions with a pH above this pKa, quinine exists predominantly in its neutral, un-ionized form, which has very low aqueous solubility. To achieve significant solubility, the pH must be lowered to protonate the nitrogen atoms, forming a more soluble salt.
Q2: I am using a phosphate-buffered saline (PBS) at pH 7.4 and my quinine sulfate is precipitating. What should I do?
A2: At pH 7.4, a significant portion of quinine will be in its poorly soluble free base form, leading to precipitation.[1][4] Here are a few solutions:
-
Adjust the pH: The most straightforward approach is to lower the pH of your PBS solution to below 6.5 before adding the quinine.
-
Use a Co-solvent: Prepare a concentrated stock solution of quinine in an organic solvent like DMSO or ethanol (e.g., 30 mg/mL) and then add a small volume of this stock to your PBS with vigorous mixing.[5][6] Be mindful to keep the final organic solvent concentration low (ideally <0.5%) to avoid affecting your experiment.[7][8]
-
Switch Buffers: Phosphate ions can sometimes interact with compounds and contribute to precipitation.[9][10] Consider switching to a different buffer system like TRIS or HEPES.
Q3: What is the maximum concentration of DMSO or ethanol I can use in my cell-based assay?
A3: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cytotoxicity.[7][11][12] For ethanol, it is also recommended to maintain a low final concentration, typically under 1%.[7][8] It is always best practice to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments to account for any potential effects of the solvent itself.
Q4: Can I heat the buffer to dissolve the quinine?
A4: While gently warming the solution (e.g., to 37°C) can aid in the initial dissolution of a stock solution, it is generally not recommended for redissolving precipitated quinine in your final aqueous buffer.[13] This is because the quinine may precipitate again as the solution cools to room temperature. Furthermore, excessive heat can potentially degrade the quinine or other components in your buffer.
Quantitative Solubility Data
The solubility of quinine and its salts is highly dependent on the solvent, pH, and temperature. The following tables summarize available quantitative data.
Table 1: Solubility of Quinine and its Salts in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Quinine (Free Base) | Water | 15 | ~0.5 g/L | [1] |
| Quinine (Free Base) | Ethanol | 25 | ~125 g/100 mL | [14] |
| Quinine (Free Base) | DMSO | Room Temp. | ~30 mg/mL | [5] |
| Quinine Sulfate | Water | 25 | ~2 mg/mL | [1] |
| Quinine Sulfate | Ethanol | 25 | ~8.3 mg/mL | [1] |
| Quinine Hydrochloride Dihydrate | Water | 25 | ~62.5 g/L |
Table 2: Solubility of Quinine Sulfate in Different pH Buffers at 37°C
| Buffer | pH | Solubility (mg/mL) |
| 0.1 M HCl | 1.0 | 0.82 |
| SGFsp (Simulated Gastric Fluid) | 1.2 | 0.95 |
| Acetate Buffer | 4.5 | 1.05 |
| SIFsp (Simulated Intestinal Fluid) | 6.8 | 1.25 |
| Phosphate Buffer | 7.5 | 1.15 |
| Data adapted from a biowaiver monograph for quinine sulfate.[14] |
Key Signaling Pathways and Experimental Workflows
pH-Dependent Solubility of Quinine
The solubility of quinine is governed by the equilibrium between its un-ionized (poorly soluble) and ionized (soluble) forms. In acidic conditions, the equilibrium shifts towards the protonated, more soluble species.
Experimental Protocols
Protocol 1: Preparation of a Quinine Stock Solution in an Acidic Buffer
This protocol is suitable for preparing a stock solution where the final experimental buffer is acidic.
Materials:
-
Quinine salt (e.g., Quinine Hydrochloride or Quinine Sulfate)
-
0.1 N Hydrochloric Acid (HCl) or 0.05 M Sulfuric Acid (H₂SO₄)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh the desired amount of the quinine salt.
-
Transfer the quinine salt to a volumetric flask.
-
Add a portion of the acidic buffer (e.g., about 75% of the final volume).
-
Place the flask on a magnetic stirrer and stir until the quinine salt is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Once dissolved, allow the solution to return to room temperature.
-
Bring the solution to the final volume with the acidic buffer.
-
Mix the solution thoroughly.
-
Store the stock solution protected from light.
Protocol 2: Preparation of a Quinine Working Solution using a Co-solvent
This protocol is recommended for experiments in neutral or near-neutral pH buffers (e.g., PBS, TRIS-HCl pH 7.4, HEPES-buffered media).
Materials:
-
Quinine (free base or salt)
-
Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of quinine in DMSO or ethanol (e.g., 10-30 mg/mL). Ensure the quinine is fully dissolved. This can be aided by vortexing and gentle warming.
-
In a separate tube, add the required volume of your experimental buffer.
-
While vortexing the experimental buffer, add a small aliquot of the concentrated quinine stock solution to achieve the desired final concentration. The rapid mixing helps to prevent localized high concentrations of the organic solvent, which can cause the quinine to precipitate.
-
Ensure the final concentration of the organic solvent in the working solution is as low as possible (e.g., <0.5% for DMSO).
-
Use the freshly prepared working solution immediately for your experiment.
Experimental Workflow for Preparing a Quinine Solution
References
- 1. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 2. THE SOLUBILITY OF QUININE HYDROCHLORIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. fao.org [fao.org]
- 5. benchchem.com [benchchem.com]
- 6. neb.com [neb.com]
- 7. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Stability, compatibility and plasticizer extraction of quinine injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crick.ac.uk [crick.ac.uk]
- 11. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 12. HEPES Buffer [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Quinine-Catalyzed Synthesis
Welcome to the technical support center for the optimization of reaction conditions in quinine-catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind quinine's catalytic activity in asymmetric synthesis?
A1: Quinine, a Cinchona alkaloid, functions as a bifunctional organocatalyst. Its catalytic prowess stems from the cooperative action of two key functional groups within its structure: the basic quinuclidine nitrogen and the hydroxyl group at the C9 position.[1][2] The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, forming a reactive enolate or equivalent species. Simultaneously, the C9-hydroxyl group acts as a hydrogen-bond donor, activating the electrophile and orienting it within the catalyst's chiral environment.[1][2] This dual activation within a defined chiral pocket is crucial for achieving high enantioselectivity.[1]
Q2: My enantioselectivity is low. What are the most common factors to investigate?
A2: Low enantioselectivity is a frequent challenge. Key factors to scrutinize include:
-
Catalyst Structure: The substitution at the C9-hydroxyl group is critical. Modification to form thiourea, urea, or squaramide derivatives can significantly enhance enantioselectivity by providing stronger hydrogen-bonding interactions.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can profoundly impact the transition state geometry and, consequently, the enantiomeric excess (ee). A solvent screening is often necessary.
-
Temperature: Lowering the reaction temperature generally improves enantioselectivity by reducing the energy of non-selective pathways.
-
Catalyst Loading: While a higher catalyst loading can sometimes improve ee, an optimal loading needs to be determined experimentally, as aggregation at high concentrations can be detrimental.
-
Substrate Compatibility: The electronic and steric properties of your substrates play a significant role. Electron-withdrawing groups on the electrophile and the steric bulk of both reactants can influence selectivity.
Q3: How can I improve the yield of my quinine-catalyzed reaction?
A3: Poor yields can arise from several issues. Consider the following:
-
Reaction Time and Temperature: Ensure the reaction has proceeded to completion by monitoring it via TLC or LC-MS. Increasing the temperature may improve the reaction rate but could negatively affect enantioselectivity.
-
Catalyst Activity: Ensure your quinine catalyst is pure and has not degraded. Improper storage or exposure to harsh conditions can reduce its activity.
-
Reagent Quality: Use freshly purified reagents and dry solvents, as impurities can interfere with the catalytic cycle.
-
Side Reactions: Be aware of potential side reactions such as polymerization of the electrophile or retro-Michael addition. Adjusting reaction conditions can help minimize these.
Q4: Is it possible to recycle the quinine catalyst?
A4: Yes, quinine catalysts can often be recovered and reused. A common method involves an acid-base extraction. After the reaction, the mixture is treated with an aqueous acid solution to protonate the basic quinine catalyst, extracting it into the aqueous phase. The organic products remain in the organic layer. The aqueous layer is then basified to deprotonate the quinine, which can then be extracted back into an organic solvent, dried, and concentrated.[3] Crystallization can be employed for further purification.[3]
Q5: What is the "pseudoenantiomer problem" with Cinchona alkaloids?
A5: Quinine and quinidine are diastereomers, often referred to as pseudoenantiomers because they typically provide enantiomeric products in asymmetric catalysis. However, it is a common issue that one pseudoenantiomer (e.g., quinidine-derived) provides high yield and enantioselectivity, while the other (e.g., quinine-derived) gives significantly poorer results for the opposite enantiomer. This disparity in efficiency is known as the "pseudoenantiomer problem" and is attributed to subtle differences in the transition state energies and catalyst conformations.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst | 1. Modify the Catalyst: If using native quinine, consider synthesizing a thiourea, urea, or squaramide derivative at the C9 position to enhance hydrogen bonding with the electrophile.[2] 2. Check Catalyst Purity: Ensure the catalyst is of high purity. Recrystallize if necessary. |
| Incorrect Solvent | 1. Conduct a Solvent Screen: Test a range of solvents with varying polarities and coordination abilities (e.g., toluene, THF, CH2Cl2, diethyl ether).[4] 2. Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and selectivity. |
| Reaction Temperature Too High | 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This often increases enantioselectivity, although it may require longer reaction times. |
| Non-Optimal Catalyst Loading | 1. Vary Catalyst Concentration: Perform a series of experiments with different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[4] |
| Background Reaction | 1. Run a Control Experiment: Perform the reaction without the catalyst to determine the rate and selectivity of the uncatalyzed background reaction. If significant, lower temperatures or shorter reaction times may be necessary. |
Issue 2: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress and allow it to run for a longer duration if necessary. 2. Increase Temperature: Cautiously increase the reaction temperature to improve the rate, but be mindful of the potential impact on enantioselectivity. |
| Catalyst Degradation | 1. Use Fresh Catalyst: Ensure the catalyst has been stored properly under an inert atmosphere and away from light. 2. Avoid Harsh Conditions: Quinine can degrade under strongly acidic or oxidizing conditions.[5][6] |
| Poor Substrate Reactivity | 1. Modify Substrate: If possible, introduce electron-withdrawing groups on the electrophile to increase its reactivity. 2. Increase Reactant Concentration: Higher concentrations can sometimes improve reaction rates. |
| Product Inhibition | 1. Monitor Reaction Progress: If the reaction stalls, product inhibition may be occurring. Consider strategies like in-situ product removal if feasible. |
| Difficult Product Purification | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to ensure efficient separation of the product from starting materials and byproducts. 2. Consider Crystallization: If the product is a solid, recrystallization can be an effective purification method. |
Data Presentation
Table 1: Effect of Solvent on a Quinine-Derived Sulfonamide Catalyzed Sulfa-Michael Addition[4]
| Solvent | Time (h) | Yield (%) | ee (%) |
| Toluene | 1 | >99 | 63 |
| Dichloromethane (DCM) | 2.5 | 42 | 65 |
| Tetrahydrofuran (THF) | 4 | 85 | 79 |
| Dioxane | 4 | 90 | 75 |
| tert-Butyl methyl ether (TBME) | 1 | 92 | 57 |
| Ethyl acetate (EtOAc) | 2 | 49 | 65 |
| Acetonitrile (MeCN) | 1 | 81 | 55 |
| Diethyl ether (Et2O) | 3 | 28 | 57 |
| Hexane | 1 | >99 | 6 |
Reaction Conditions: trans-chalcone (0.10 mmol), naphthalene-1-thiol (0.20 mmol), and catalyst (2 mol%) in 0.5 mL of solvent at room temperature.
Table 2: Effect of Catalyst Loading on a Quinine-Derived Sulfonamide Catalyzed Sulfa-Michael Addition in THF[4]
| Catalyst Loading (mol %) | Time (h) | Yield (%) | ee (%) |
| 0.1 | - | Not Isolated | - |
| 0.5 | 40 | 69 | 82 |
| 1 | 23 | 85 | 83 |
| 2 | 4 | 85 | 79 |
| 5 | 1 | 95 | 72 |
| 10 | 1.5 | >99 | 69 |
Reaction Conditions: trans-chalcone (0.10 mmol) and naphthalene-1-thiol (0.20 mmol) in THF at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Quinine-Thiourea Catalyzed Aldol Reaction of Isatins with Ketones[7]
-
Catalyst and Substrate Preparation: To a reaction vial, add the quinine-derived thiourea catalyst (0.01 mmol, 10 mol%) and the isatin substrate (0.10 mmol).
-
Solvent Addition: Add tetrahydrofuran (THF, 2.0 mL) to the vial.
-
Pre-Stirring: Stir the mixture for 10 minutes at 5 °C to allow for catalyst dissolution and pre-complexation.
-
Nucleophile Addition: Add the corresponding ketone (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at 5 °C for the required time (monitor by TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-alkyl-3-hydroxyindolin-2-one product.
Protocol 2: Synthesis of a Quinine-Derived Thiourea Catalyst
-
Starting Material: Begin with 9-amino(9-deoxy)quinine, which can be synthesized from quinine.
-
Reaction Setup: Dissolve 9-amino(9-deoxy)quinine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Isothiocyanate Addition: To this solution, add the desired isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1 equivalent).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the pure thiourea catalyst.
Protocol 3: Recovery and Recycling of Quinine Catalyst[3]
-
Acidic Extraction: After the reaction is complete, quench the reaction mixture if necessary and add a suitable organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1 M HCl).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The protonated quinine catalyst will be in the aqueous layer, while the organic product remains in the organic layer.
-
Product Isolation: Process the organic layer to isolate the desired product.
-
Basification: To the aqueous layer containing the protonated quinine, add a base (e.g., 2 M NaOH) until the pH is basic (pH > 10) to deprotonate the catalyst.
-
Back Extraction: Extract the deprotonated quinine from the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to recover the quinine catalyst. The recovered catalyst can often be reused without further purification, or it can be recrystallized to improve its purity.
Mandatory Visualization
Diagram 1: Bifunctional Activation in Quinine-Catalyzed Reactions
Caption: Bifunctional activation mechanism of quinine catalysis.
Diagram 2: Proposed Transition State for a Quinine-Thiourea Catalyzed Michael Addition
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103087057A - Waste quinine recovery method - Google Patents [patents.google.com]
- 4. The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of the Oxido-degradation of the Cinchona Alkaloids [article.sapub.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficacy of Quinine in Resistant Malaria Strains
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments related to the low efficacy of quinine against resistant strains of Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms responsible for quinine resistance in Plasmodium falciparum?
A1: Quinine resistance in P. falciparum is multifactorial, involving mutations in several genes that primarily affect drug transport and accumulation within the parasite's digestive vacuole (DV). The key genes implicated are:
-
Plasmodium falciparum chloroquine resistance transporter (pfcrt) : Mutations in this gene, particularly the K76T substitution, are strongly associated with chloroquine resistance and also play a role in quinine resistance.[1][2][3] Mutant PfCRT can efflux quinine from the DV, reducing its concentration at the site of action.[4][5]
-
Plasmodium falciparum multidrug resistance protein 1 (pfmdr1) : Polymorphisms and amplification of this gene are linked to altered susceptibility to multiple antimalarials, including quinine.[6][7][8] For instance, the N1042D mutation in pfmdr1 has been shown to contribute to quinine resistance.[5][6]
-
Drug/metabolite transporter 1 (dmt1) : Recent studies have identified DMT1 as a novel transporter involved in quinine resistance. Mutant forms of DMT1 appear to transport more quinine, contributing to reduced drug efficacy.[9][10]
-
Plasmodium falciparum Na+/H+ exchanger (pfnhe) : Polymorphisms in this gene have also been suggested as potential, though likely minor, contributors to reduced quinine susceptibility.[11]
Q2: How is the 50% inhibitory concentration (IC50) of quinine affected by these resistance mechanisms?
A2: The presence of resistance-conferring mutations typically leads to a significant increase in the IC50 value of quinine. For example, quinine-resistant parasite strains like Cam3.II exhibit substantially higher IC50 values compared to sensitive strains like NF54.[6] The IC50 is a quantitative measure of the drug's efficacy, and an elevated value indicates that a higher concentration of the drug is required to inhibit parasite growth by 50%.
Q3: Can quinine still be an effective treatment despite the presence of resistance markers?
A3: While the presence of resistance markers is associated with reduced in vitro susceptibility, the clinical efficacy of quinine can be influenced by various factors, including the level of resistance, host immunity, and drug pharmacokinetics.[9] In some regions, quinine may still be used, often in combination with other drugs, to treat malaria.[11] However, monitoring the prevalence of resistance markers is crucial for informing treatment policies.
Data Presentation: Quinine IC50 Values in P. falciparum Strains
The following table summarizes the 50% inhibitory concentration (IC50) values of quinine against various P. falciparum strains with different resistance profiles.
| Strain | Phenotype | Relevant Genotype | Quinine IC50 (nM) | Reference(s) |
| NF54 | Sensitive | Wild-type pfcrt and pfmdr1 | ~10 | [6] |
| Cam3.II | Resistant | Mutant pfcrt, 2 copies of pfmdr1 | ~90 | [6] |
| 3D7 | Sensitive | Chloroquine-sensitive | 5.1 - 18.6 | [10][11] |
| K1 | Resistant | Chloroquine-resistant | Not specified | [7][11] |
| Dd2 | Resistant | Chloroquine-resistant | 157 - 417 | [1][9] |
| HB3 | Sensitive | Chloroquine-sensitive | Not specified | [1][9] |
Experimental Protocols
In Vitro Quinine Susceptibility Assay using SYBR Green I
This protocol describes a widely used method for determining the in vitro susceptibility of P. falciparum to quinine.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II)
-
Quinine hydrochloride (stock solution and serial dilutions)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Prepare Drug Plates:
-
Prepare serial dilutions of quinine in complete culture medium.
-
Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate.
-
Include drug-free wells as positive controls (100% parasite growth) and wells with uninfected red blood cells as negative controls (background fluorescence).
-
-
Prepare Parasite Inoculum:
-
Synchronize the P. falciparum culture to the ring stage.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
-
Incubation:
-
Add 100 µL of the parasite inoculum to each well of the drug plate.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with the specified gas mixture.
-
-
Lysis and Staining:
-
After incubation, carefully remove the plate from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix the contents of the wells gently by pipetting up and down.
-
Incubate the plate in the dark at room temperature for 1 to 2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control wells) from all experimental wells.
-
Calculate the percentage of parasite growth inhibition for each quinine concentration relative to the drug-free control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the quinine concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Troubleshooting Guides
Issue 1: High variability in IC50 values between replicate experiments.
-
Question: We are observing significant variations in our quinine IC50 values for the same parasite strain across different experimental runs. What could be the cause?
-
Answer: High variability in IC50 values can stem from several factors:
-
Inconsistent Parasite Synchronization: Ensure that the parasite culture is tightly synchronized to the ring stage at the start of each assay. Asynchronous cultures will have parasites at different developmental stages, which can exhibit varying susceptibility to the drug.
-
Fluctuations in Hematocrit and Parasitemia: Maintain a consistent hematocrit and starting parasitemia in all wells and across all experiments. Variations can affect parasite growth rates and, consequently, the apparent drug efficacy.
-
Inaccurate Drug Concentrations: Always prepare fresh serial dilutions of quinine for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
Reagent Variability: Use the same batches of media, serum, and other critical reagents for a set of comparative experiments to minimize batch-to-batch variation.
-
Issue 2: The quinine-sensitive control strain shows an unexpectedly high IC50 value.
-
Question: Our sensitive control strain (e.g., 3D7 or NF54) is showing a higher than expected IC50 for quinine. What should we investigate?
-
Answer: An unexpectedly high IC50 in a sensitive strain could indicate a few issues:
-
Culture Contamination: Check the culture for any signs of bacterial or fungal contamination, which can stress the parasites and alter their drug response.
-
Cross-Contamination with Resistant Strains: Ensure that there has been no accidental cross-contamination of your sensitive strain with a resistant strain in the laboratory. It is good practice to periodically re-genotype your parasite lines.
-
Drug Quality: Verify the quality and purity of the quinine being used. Degradation of the compound can lead to reduced activity.
-
Assay Conditions: Review your experimental protocol to ensure all parameters (incubation time, gas mixture, temperature) are optimal for parasite growth. Suboptimal conditions can stress the parasites and affect the assay outcome.
-
Issue 3: No clear dose-response curve is obtained.
-
Question: We are not observing a clear sigmoidal dose-response curve in our quinine susceptibility assay. The data points are scattered. What could be wrong?
-
Answer: A scattered or flat dose-response curve often points to problems with the assay itself:
-
Poor Parasite Growth: If the parasites in the drug-free control wells are not growing robustly, it will be difficult to measure a dose-dependent inhibition. Ensure your culture conditions are optimal and that the parasites are healthy before starting the assay.
-
Incorrect Drug Concentration Range: The range of quinine concentrations tested may be too high or too low to capture the sigmoidal portion of the curve. Perform a preliminary experiment with a broader range of concentrations to determine the appropriate range for your specific parasite strain.
-
Pipetting Errors: Inaccurate pipetting can lead to significant errors in both drug concentrations and parasite density in the wells. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Fluorescence Reader Settings: Verify that the gain and other settings on the fluorescence plate reader are optimized for the SYBR Green I assay to ensure a good signal-to-noise ratio.
-
Visualizations
Caption: Molecular mechanisms of quinine resistance in P. falciparum.
Caption: Experimental workflow for in vitro quinine susceptibility assay.
Caption: Troubleshooting guide for quinine susceptibility assays.
References
- 1. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iddo.org [iddo.org]
- 7. Effects of Plasmodium falciparum Mixed Infections on in Vitro Antimalarial Drug Tests and Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Figure 1 from Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Mitigating the neural and retinal toxicity of quinoline derivatives
Technical Support Center: Mitigating Quinoline Derivative Toxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in mitigating the neural and retinal toxicity associated with quinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Experimental Issues
Q1: My replicate wells in a cell viability assay show high variability after treatment with a quinoline derivative. What are the common causes and solutions?
A1: High variability is a frequent issue that can obscure the true effect of a test compound. Common causes include inconsistent cell seeding, pipetting errors, compound precipitation, or edge effects in the assay plate.[1]
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogeneous single-cell suspension before and during seeding. Gently mix the cell suspension between pipetting to prevent cells from settling.[1]
-
Pipetting Technique: Use calibrated pipettes. Practice consistent, slow, and deliberate pipetting to avoid bubbles and ensure accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.[1]
-
Compound Solubility: Visually inspect the compound in the culture medium for any signs of precipitation. If solubility is an issue, consider using a lower concentration or a different solvent system. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[1]
-
Edge Effects: Evaporation from the outermost wells of a 96-well plate can concentrate compounds and media components, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[2]
Q2: My untreated control cells show high background death or low viability. What could be wrong?
A2: High background death in control wells compromises the validity of the assay. This often points to issues with cell health, culture conditions, or assay reagents.[1]
Troubleshooting Steps:
-
Cell Health: Use cells that are in the logarithmic growth phase and within a consistent, low passage number. Avoid using cells that are over-confluent, as this can lead to spontaneous cell death.[1]
-
Culture Conditions: Ensure the incubator has stable temperature, humidity, and CO2 levels. Test the culture medium and serum for contaminants or endogenous cytotoxic activity (e.g., high LDH activity in serum).[1]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes. Handle cell suspensions gently.[3]
Section 2: Neurotoxicity-Specific Issues
Q3: How can I distinguish between apoptosis and necrosis in quinoline-treated primary cortical neurons?
A3: Mefloquine, for example, is known to induce an apoptotic response.[4] Distinguishing between apoptosis and necrosis is crucial for mechanistic studies. This can be achieved using flow cytometry with Annexin V and propidium iodide (PI) staining.
Methodology:
-
Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Expected Results:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primarily necrotic cells: Annexin V-negative and PI-positive.
Q4: I am not observing the expected oxidative stress in my neuronal cell model after quinoline exposure. Why might this be?
A4: Several quinoline derivatives are known to induce oxidative stress.[4][5] If this effect is not observed, consider the following:
Troubleshooting Steps:
-
Assay Sensitivity: The chosen assay for reactive oxygen species (ROS) may not be sensitive enough. Consider using a more sensitive probe, such as MitoSOX Red, which specifically detects mitochondrial superoxide.[6]
-
Timing: Oxidative stress can be an early event. Ensure you are measuring ROS levels at an appropriate time point post-treatment. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to capture the peak response.
-
Compound Concentration: The concentration of the quinoline derivative may be too low to induce a detectable oxidative response. Perform a dose-response study.
-
Antioxidant Capacity of Media: Some media components (e.g., phenol red, certain amino acids) have antioxidant properties that can interfere with the assay. Consider using a simplified, phenol red-free buffer or medium during the ROS measurement step.[1]
Section 3: Retinotoxicity-Specific Issues
Q5: My electroretinography (ERG) results show a high degree of variability in my animal model of quinoline toxicity. How can I improve consistency?
A5: ERG is a sensitive tool for detecting retinal toxicity but requires precise and consistent methodology.[7]
Troubleshooting Steps:
-
Animal Handling: Ensure animals are properly dark-adapted for a consistent period before scotopic ERG recordings. Anesthesia levels must be stable throughout the recording session, as fluctuations can affect ERG amplitudes.
-
Electrode Placement: Inconsistent placement of the corneal, reference, and ground electrodes is a major source of variability. Ensure the corneal electrode is centered and making good contact with the cornea, lubricated with a suitable gel.
-
Light Stimulation: Verify the calibration and consistency of the light stimulus from the Ganzfeld dome. The flash intensity and duration must be identical for all animals within an experimental group.
-
Physiological State: Maintain the animal's body temperature throughout the experiment, as hypothermia can suppress retinal responses.
Q6: I am having trouble visualizing specific retinal layers after quinoline treatment using standard H&E staining. What are my options?
A6: While Hematoxylin and Eosin (H&E) is useful for general morphology, quinoline-induced toxicity may cause subtle changes that require more specific labeling.[8][9] For instance, chronic hydroxychloroquine (HCQ) exposure can lead to a reduction in the number of ganglion cells and thinning of the ganglion cell layer (GCL) and inner plexiform layer (IPL).[10]
Alternative Staining Techniques:
-
Immunohistochemistry (IHC): Use specific antibodies to label different retinal cell types and structures.
-
TUNEL Staining: To specifically detect apoptotic cells within the retinal layers, helping to pinpoint the locus of cell death.[7]
Quantitative Data on Quinoline Derivative Toxicity
The following table summarizes the cytotoxic effects of various quinoline derivatives in different experimental models. This data can serve as a reference for dose-ranging studies.
| Compound | Model System | Assay Endpoint | Result |
| Chloroquine | ARPE-19 cells (Human RPE) | LDH Release (Cell Death) | 30-40% cell death at 500 µM after 24 hr[12] |
| Chloroquine | 661W cells (Cone Photoreceptor) | LDH Release (Cell Death) | 40-50% cell death at 500 µM after 24 hr[12] |
| Mefloquine | Primary Rat Cortical Neurons | Neuronal Viability | Dose-dependent decrease in viability[4] |
| Various 8-hydroxyquinoline derivatives | A375 (Melanoma) cells | Antiproliferative Activity (IC50) | Values in the single-digit micromolar or submicromolar range[13] |
| Various 8-hydroxyquinoline derivatives | DAOY (Medulloblastoma) cells | Antiproliferative Activity (IC50) | Values in the single-digit micromolar or submicromolar range[13] |
| Quinoline-thiazole derivatives | MCF-7 (Breast Cancer) cells | Antiproliferative Activity (IC50) | 2.86 ± 0.31 µM for lead compound[14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of quinoline toxicity.
Caption: Chloroquine toxicity pathway in retinal pigment epithelial (RPE) cells.
Caption: Experimental workflow for identifying neuroprotective agents.
Detailed Experimental Protocols
Protocol 1: Assessing Mitochondrial Dysfunction and Oxidative Stress in Neuronal Cells
This protocol describes the use of fluorescent probes to measure mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) in a 96-well plate format.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Quinoline derivative of interest
-
JC-1 dye for ΔΨm or DCFDA/MitoSOX for ROS
-
Phenol red-free culture medium or HBSS
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a black, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the quinoline derivative for the desired time period (e.g., 24 hours). Include vehicle-only controls.
-
Reagent Preparation & Incubation:
-
For ΔΨm (JC-1): Remove the treatment medium, wash cells once with warm PBS, and then add JC-1 staining solution (typically 5-10 µM in phenol red-free medium). Incubate for 15-30 minutes at 37°C.
-
For ROS (DCFDA): Remove the treatment medium, wash cells once with warm PBS, and add DCFDA staining solution (typically 5-10 µM in phenol red-free medium). Incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently remove the staining solution and wash the cells 2-3 times with warm PBS or phenol red-free medium to remove background fluorescence.
-
Fluorescence Measurement:
-
JC-1: Read fluorescence at two wavelength pairs. Healthy cells with high ΔΨm will form J-aggregates (Excitation ~560 nm / Emission ~595 nm; red). Apoptotic cells with low ΔΨm will have JC-1 monomers (Excitation ~485 nm / Emission ~530 nm; green). The result is often expressed as a ratio of red to green fluorescence.
-
DCFDA: Read fluorescence at Excitation ~485 nm / Emission ~535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control wells. A decrease in the red/green ratio for JC-1 indicates mitochondrial depolarization. An increase in green fluorescence for DCFDA indicates elevated ROS.
Protocol 2: Histological Assessment of Retinal Damage in an Animal Model
This protocol outlines the basic steps for fixing, processing, and staining retinal tissue for morphological analysis.
Materials:
-
Enucleated eyes from control and quinoline-treated animals
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Ethanol series (70%, 95%, 100%) for dehydration
-
Xylene for clearing
-
Paraffin wax for embedding
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Enucleation and Fixation: Immediately after euthanasia, carefully enucleate the eyes. Create a small puncture near the limbus to allow fixative penetration. Immerse the globes in 4% PFA and fix for at least 24 hours at 4°C.
-
Processing:
-
After fixation, wash the eyes in PBS.
-
Dehydrate the tissue by passing it through a graded series of ethanol (e.g., 70% for 1 hour, 95% for 1 hour, 100% for 1 hour x2).
-
Clear the tissue in xylene (or a xylene substitute) for 1 hour x2.
-
Infiltrate the tissue with molten paraffin wax at 60°C for 2-4 hours.
-
-
Embedding: Orient the eye in a mold filled with molten paraffin to ensure cross-sections will include the optic nerve head and retina. Allow the block to solidify.
-
Sectioning: Using a microtome, cut thin sections (typically 4-5 µm) from the paraffin block. Float the sections on a warm water bath and mount them onto glass slides.
-
Staining (H&E):
-
Dehydration and Mounting: Dehydrate the stained slides through an ascending ethanol series and xylene. Apply a coverslip using a permanent mounting medium.
-
Microscopic Analysis: Examine the slides under a light microscope. Assess the integrity and thickness of the different retinal layers, including the outer nuclear layer (ONL), inner nuclear layer (INL), and ganglion cell layer (GCL).[9] Look for signs of cellular loss, pyknotic nuclei, or disorganization.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Mefloquine neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cibotii Rhizoma extract protects rat dorsal root ganglion neurons against H2O2-induced oxidative stress | springermedizin.de [springermedizin.de]
- 7. Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats [inis.iaea.org]
- 8. Histology, Retina - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retinal Toxicity Induced by Chemical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathologic Assessment of Optic Nerves and Retina From a Patient With Chronically Implanted Argus II Retinal Prosthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Quinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of quinine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Problem | Possible Causes | Suggested Solutions |
| Low in vitro dissolution rate of quinine formulation | 1. Poor solubility of quinine: Quinine sulphate has poor aqueous solubility.[1][2][3]2. Drug degradation in dissolution medium: Quinine may be unstable at certain pH values or in the presence of certain excipients.[4][5]3. Improper formulation: The chosen formulation strategy (e.g., particle size, excipients) may not be optimal.4. Issues with dissolution apparatus or method: Incorrect media preparation, apparatus setup, or sampling technique.[4] | 1. Enhance Solubility: - pH adjustment: Use a dissolution medium with a pH that favors the ionized form of quinine. - Formulation approaches: Consider solubility enhancement techniques such as complexation with cyclodextrins[2], formation of molecular salts[1], or creating solid dispersions.2. Ensure Drug Stability: - pH control: Select a dissolution medium where quinine exhibits maximum stability. - Excipient compatibility: Check for impurities in surfactants or other excipients that might accelerate degradation.[5]3. Optimize Formulation: - Particle size reduction: Micronization or nanonization can increase the surface area for dissolution.[6] - Review excipients: Ensure the use of appropriate wetting agents or solubilizers.4. Verify Dissolution Method: - Media preparation: Double-check all calculations and ensure correct grades of reagents are used. - Apparatus: Confirm that the dissolution apparatus is properly calibrated and set up according to USP guidelines. - Sampling: Ensure that sampling is done from the appropriate zone in the dissolution vessel and that filters are not adsorbing the drug. |
| High variability in bioavailability data between subjects in animal studies | 1. P-glycoprotein (P-gp) efflux: Quinine is a substrate for the P-gp efflux transporter, which can lead to variable absorption in the gut.[7][8]2. First-pass metabolism: Quinine is primarily metabolized by CYP3A4 enzymes in the liver and gut wall, and the activity of these enzymes can vary.[9][10][11]3. Gastrointestinal (GI) transit time differences: Variations in gastric emptying and intestinal transit can affect the time available for dissolution and absorption.4. Food effects: The presence or absence of food can alter GI physiology and impact drug absorption. Quinine is generally recommended to be taken with food to reduce gastric upset.[12][13] | 1. Investigate P-gp Inhibition: - Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess its impact on quinine absorption.[7] - Consider formulating quinine with excipients that have P-gp inhibitory properties.2. Assess Metabolic Inhibition: - Co-administer a CYP3A4 inhibitor (e.g., ketoconazole) to determine the extent of first-pass metabolism.[10][14]3. Standardize Experimental Conditions: - Fasting/Fed State: Ensure all animals are treated under the same conditions (e.g., fasted overnight) to minimize variability from food effects. - Dosing vehicle: Use a consistent and well-characterized vehicle for oral administration.4. Refine Dosing Technique: - Ensure accurate and consistent oral gavage technique to minimize stress and variability in drug delivery to the stomach. |
| Low encapsulation efficiency in nanoparticle formulations | 1. Suboptimal formulation parameters: Incorrect drug-to-lipid/polymer ratio, surfactant concentration, or choice of organic solvent.[15][16]2. Inefficient preparation method: Issues with homogenization speed/time, sonication power, or evaporation rate.[17][18]3. Drug leakage during preparation: The drug may leak out of the nanoparticles during the washing or purification steps.4. Poor drug-lipid/polymer interaction: The physicochemical properties of quinine may not be ideal for the chosen lipid or polymer matrix. | 1. Optimize Formulation: - Ratio screening: Systematically vary the drug-to-lipid/polymer ratio to find the optimal loading capacity. - Surfactant selection: Test different types and concentrations of surfactants to improve particle stability and drug retention.[16]2. Refine Preparation Technique: - Homogenization/Sonication: Optimize the energy input to ensure the formation of small, stable nanoparticles. - Solvent evaporation: Control the rate of solvent removal to prevent premature drug precipitation.[18]3. Improve Purification: - Centrifugation: Adjust the speed and duration of centrifugation to effectively separate nanoparticles from the unencapsulated drug without causing particle disruption.4. Select Appropriate Matrix: - If issues persist, consider alternative lipid or polymer materials that have better compatibility with quinine. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: Why are lipid-based formulations like solid lipid nanoparticles (SLNs) used to enhance quinine's bioavailability?
A1: Lipid-based formulations are used for several reasons. Firstly, they can improve the solubility and dissolution rate of poorly water-soluble drugs like quinine.[19] Secondly, they can protect the drug from degradation in the gastrointestinal tract. Thirdly, some lipid formulations can inhibit the P-gp efflux pump and reduce first-pass metabolism, thereby increasing the fraction of the drug absorbed.[20] SLNs, in particular, offer advantages such as controlled release and the potential for targeted delivery.[16][21] They can also mask the bitter taste of quinine, which is a significant challenge for patient compliance, especially in children.[16][22]
Q2: What is the role of cyclodextrins in improving quinine's oral delivery?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly water-soluble drugs like quinine sulphate.[2] By encapsulating the quinine molecule within its hydrophobic cavity, the cyclodextrin masks the drug's lipophilic properties from the aqueous environment, leading to a significant increase in its apparent solubility and dissolution rate. This enhancement in solubility can directly translate to improved oral bioavailability.[2]
Q3: What challenges are associated with developing a sustained-release (SR) formulation for quinine?
A3: The primary challenge is balancing the release rate with the drug's narrow therapeutic index.[23] A successful SR formulation must maintain plasma concentrations within the therapeutic window for an extended period, avoiding both sub-therapeutic levels (which can lead to treatment failure and resistance) and toxic concentrations (which can cause side effects like cinchonism).[11] Conventional tablets require frequent dosing (two to three times daily) due to quinine's relatively short half-life of 10-12 hours, which can lead to poor patient compliance.[11] Developing an SR formulation requires careful selection of polymers and formulation techniques to achieve a predictable, zero-order or first-order release profile.[24]
Data and Protocols
Quantitative Data Summary
Table 1: Effect of P-gp Inhibitors on Quinine Brain-to-Plasma Concentration Ratio in Mice [7]
| Pre-treatment Agent | Dose (mg/kg, i.v.) | Fold Increase in Brain-to-Plasma Ratio |
| Cyclosporine A | 50 | 3.8 |
| Mefloquine | 20 | 2.5 |
| Cinchonine | 40 | 2.3 |
| Verapamil | 5 | 1.9 |
| Erythromycin | 40 | 1.8 |
| Halofantrine | 40 | 1.8 |
Table 2: Pharmacokinetic Parameters of Oral vs. Rectal Quinine Sulphate (300 mg) in Healthy Volunteers [25]
| Parameter | Oral Tablet | Rectal Suppository |
| Cmax (µg/mL) | 2.32 ± 0.22 | 0.52 ± 0.37 |
| Tmax (h) | Not specified | Not specified |
| AUC (µg.h/mL) | 36.31 ± 10.06 | 7.69 ± 5.79 |
| Relative Bioavailability (%) | 100 | 21.24 ± 16.00 |
Experimental Protocols
Protocol 1: Preparation of Quinine-Loaded Solid Lipid Nanoparticles (SLNs) by Ultrasonic Solvent Emulsification [18]
-
Preparation of Phases:
-
Oil Phase: Dissolve desired amounts of glyceryl monostearate (lipid) and quinine sulphate in a minimal amount of a 1:1 mixture of methanol and chloroform. Heat the mixture to 50°C.
-
Aqueous Phase: Disperse the chosen emulsifier (e.g., Poloxamer 188, Tween 80) in distilled water and heat to the same temperature (50°C) with magnetic stirring.
-
-
Emulsification:
-
Add the aqueous phase to the oil phase dropwise at 50°C under mechanical stirring for 10 minutes to form a coarse emulsion.
-
-
Sonication:
-
Subject the coarse emulsion to high-intensity probe sonication (e.g., 600 W) for 5 minutes in a water bath maintained at 0°C to form a nanoemulsion.
-
-
Nanoparticle Formation:
-
Immediately disperse the resulting nanoemulsion into a larger volume of cold distilled water (0°C) under magnetic stirring. This facilitates the diffusion of the organic solvent into the water, leading to the precipitation of SLNs.
-
-
Solvent Removal:
-
Continue stirring to ensure the complete removal of any residual organic solvents.
-
-
Purification:
-
Centrifuge the SLN dispersion (e.g., at 9000 RPM for 30 minutes) to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.
-
Wash the resulting pellet with distilled water and re-centrifuge as needed.
-
-
Final Product:
-
Lyophilize the purified SLN pellet for long-term storage or resuspend in an appropriate vehicle for characterization and in vivo studies.
-
Protocol 2: Quantification of Quinine in Plasma using HPLC [26][27]
-
Sample Preparation (Protein Precipitation): [26]
-
To 100 µL of plasma sample, add 200 µL of cold methanol or acetonitrile to precipitate the plasma proteins.
-
If using an internal standard (e.g., cinchocaine), add it to the precipitation solvent.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2 mm, 5 µm particle size).[26]
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous phosphate buffer (e.g., 50:50 v/v), pH adjusted to 2.0-3.0. The mobile phase may contain ion-pairing agents like sodium dodecyl sulfate (SDS) and tetrabutylammonium bromide (TBA) to improve peak shape.[17][26]
-
-
Detection:
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of quinine of known concentrations.
-
Plot the peak area (or peak area ratio if using an internal standard) against the concentration.
-
Determine the concentration of quinine in the plasma samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Caption: P-glycoprotein (P-gp) mediated efflux of oral quinine.
References
- 1. Molecular salts of quinine: a crystal engineering route to enhance the aqueous solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Increased uptake of quinine into the brain by inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atovaquone and quinine anti-malarials inhibit ATP binding cassette transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic interactions between ritonavir and quinine in healthy volunteers following concurrent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Quinine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Is quinine a suitable probe to assess the hepatic drug-metabolizing enzyme CYP3A4? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jptcp.com [jptcp.com]
- 16. [PDF] Taste Masked Quinine Sulphate Loaded Solid Lipid Nanoparticles for Flexible Paediatric Dosing | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. ijper.org [ijper.org]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Journal of Innovative Research in Life Sciences [jirlsonline.com]
- 22. The Challenges and Knowledge Gaps in Malaria Therapy: A Stakeholder Approach to Improving Oral Quinine Use in the Treatment of Childhood Malaria in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Column liquid chromatographic analysis of quinine in human plasma, saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize degradation of quinine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of quinine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause quinine degradation during storage?
A1: The main factors contributing to quinine degradation are exposure to light, elevated temperatures, high humidity, and inappropriate pH levels.[1][2][3] Strong oxidizing agents can also cause degradation.[1] Quinine sulfate, for instance, is known to darken upon exposure to light.[4]
Q2: What are the recommended general storage conditions for quinine?
A2: To ensure stability, quinine and its salts should be stored at room temperature, typically between 20°C and 25°C (68°F and 77°F).[4] It should be kept in a dry, well-ventilated place in tightly closed, light-resistant containers.[1][4][5] Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is generally acceptable.[4]
Q3: How does light exposure affect quinine stability and what should I do to prevent it?
A3: Quinine is highly sensitive to light, particularly UV radiation, which can lead to significant degradation.[6][7] Studies have shown that UV light with peak emissions around 365 nm can cause photodegradation.[6] The primary degradation product upon exposure to sunlight is reported to be deoxyquinine.[7] To prevent photodegradation, always store quinine in light-resistant containers, such as amber-colored glass vials or bottles, and keep them in a dark place.[4][8] For experimental solutions, use amber glassware or wrap transparent containers in aluminum foil.[9]
Q4: My quinine solution has changed color. What could be the cause?
A4: A change in color, such as darkening or yellowing, is a common indicator of quinine degradation, particularly due to light exposure.[4] It can also be a sign of oxidative degradation. Ensure your storage containers are light-resistant and properly sealed to prevent exposure to light and air.
Q5: I suspect my quinine sample has degraded. How can I confirm this?
A5: The most reliable way to confirm and quantify quinine degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][9][10] A stability-indicating HPLC method can separate the intact quinine from its degradation products, allowing for accurate measurement of the remaining active ingredient.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Compare the chromatogram to a freshly prepared standard. The new peaks likely correspond to degradation products. Perform forced degradation studies (see Experimental Protocols) to help identify these products. |
| Loss of potency in a stored solution | Degradation due to improper storage | Review your storage conditions. Ensure the solution is protected from light, stored at the recommended temperature, and the pH is appropriate. Prepare fresh solutions for critical experiments. |
| Precipitation in a refrigerated solution | Low solubility at cold temperatures | Quinine solubility can be temperature-dependent. Allow the solution to return to room temperature and check for re-dissolution. If precipitation persists, it may indicate degradation. Consider the solvent system and concentration. |
| Inconsistent results between experiments | Use of partially degraded quinine | Always use freshly prepared solutions from a properly stored stock of quinine for sensitive experiments. If using older solutions, verify the concentration via HPLC before use. |
Quantitative Data on Quinine Degradation
The following table summarizes the percentage of quinine remaining after forced degradation studies under various stress conditions. This data is indicative of quinine's sensitivity to these conditions.
| Stress Condition | Duration | Temperature | Reagent | Quinine Remaining (%) | Reference |
| Acid Hydrolysis | 1 hour | 80°C | 0.1 N HCl | 80.06 ± 0.94 | [2] |
| Base Hydrolysis | 1 hour | 80°C | 0.1 N NaOH | 77.27 ± 0.82 | [2] |
| Oxidation | Not specified | Not specified | 0.1% H₂O₂ | 49.16 ± 0.61 | [2] |
| Thermal Degradation | 1 week | 80°C | - | 58.19 ± 0.42 | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Quinine
This protocol outlines the general steps for conducting a forced degradation study to understand the stability of quinine under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of quinine (e.g., quinine sulfate) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) in a volumetric flask to achieve a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Reflux the mixture at 80°C for 1-2 hours.[2][9] Cool the solution to room temperature and neutralize it with 1.0 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N NaOH. Reflux the mixture at 80°C for 1-2 hours.[2][9] Cool the solution to room temperature and neutralize it with 1.0 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[9]
-
Thermal Degradation: Place a sample of solid quinine powder and a separate aliquot of the stock solution in a hot air oven at 80°C for one week.[2]
-
Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container (e.g., quartz cuvette) to UV light (e.g., 254 nm or 365 nm) for a specified duration.[6][9] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Preparation for Analysis:
-
After the specified stress period, dilute the stressed samples with the HPLC mobile phase to a suitable concentration for analysis.
-
Filter all samples through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Analysis:
-
Analyze the unstressed (control) and stressed samples using a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent quinine peak.
Protocol 2: Stability-Indicating HPLC Method for Quinine
This is a starting point for developing an HPLC method. Optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (40:25:35 v/v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 50 µL[2]
-
Detection: UV at 330 nm[2]
-
Column Temperature: 35°C
Visualizations
Caption: Major degradation pathways of quinine.
Caption: Workflow for a forced degradation study of quinine.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uww.edu [uww.edu]
- 6. researchgate.net [researchgate.net]
- 7. 684. Quinine hydrochloride (WHO Food Additives Series 26) [inchem.org]
- 8. oliverhcp.com [oliverhcp.com]
- 9. benchchem.com [benchchem.com]
- 10. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Refining purification protocols for isolating minor Cinchona alkaloids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for refining the purification protocols of minor Cinchona alkaloids.
Frequently Asked Questions (FAQs)
Extraction & Initial Processing
Q1: My initial extraction yield is very low. What are the common causes and how can I improve it?
A1: Low yields often stem from inefficient initial extraction from the Cinchona bark. Key factors to consider include:
-
Particle Size: Ensure the bark is finely powdered to maximize the surface area for solvent interaction.
-
Alkalinization: Cinchona alkaloids exist as salts in the bark. Pre-treatment with an alkali like ammonia or sodium hydroxide is crucial to convert them to their free base form, which is more soluble in organic solvents.[1]
-
Solvent Choice: The polarity of the extraction solvent is critical. While traditional methods use solvents like toluene, modern, more efficient techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often use ethanol-water mixtures.[2] Methanol modified with diethyl amine has also been shown to be effective.[2]
-
Extraction Method: Conventional methods like Soxhlet extraction can be time-consuming (e.g., 10 hours) and may lead to thermal degradation of sensitive alkaloids.[2] Consider using MAE or UAE, which offer significantly shorter extraction times (15-34 minutes) and can improve yields.[2]
-
pH Control: During acid-base extraction, ensure the pH is adequately controlled. For extraction into an acidic aqueous phase, the pH should be low enough to protonate all alkaloids. For recovery into an organic solvent, the pH must be sufficiently basic to ensure they are in their free base form.
Q2: I'm seeing a lot of co-extracted impurities like tannins and flavonoids in my crude extract. How can I minimize this?
A2: The co-extraction of unwanted compounds is a common issue that can complicate downstream purification.[2]
-
Method Optimization: Prolonged extraction times, especially at high temperatures, can increase the co-extraction of impurities.[2] Optimizing your method (e.g., reducing time in MAE/UAE) can help.
-
Defatting Step: For particularly problematic bark samples, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes.
-
Liquid-Liquid Partitioning: A robust liquid-liquid extraction (LLE) strategy is essential. After the initial organic extraction, partitioning the alkaloids into an acidic aqueous solution will leave many non-basic impurities behind in the organic phase. You can then re-basify the aqueous layer and extract the purified alkaloids into a fresh organic solvent.
-
Ion Exchange Chromatography: Using a strongly-acidic cation exchange resin can selectively bind the alkaloids from the initial acidic extract, allowing other impurities to be washed away before elution.[3]
Chromatographic Separation
Q3: I'm struggling to separate diastereomers like cinchonine and cinchonidine using Reverse-Phase HPLC. What can I do to improve resolution?
A3: Separating Cinchona diastereomers is a well-known challenge due to their similar physicochemical properties.[4] However, resolution can be significantly improved.
-
Mobile Phase Modifiers: The interaction of basic alkaloids with residual silanol groups on C18 columns can cause poor peak shape and resolution.[4][5] Incorporating an amine, such as triethylamine (TEA), into the mobile phase can mitigate these interactions by competing for the active silanol sites.[5]
-
pH Adjustment: Carefully controlling the mobile phase pH is critical. A slightly acidic pH (e.g., pH 3.03 adjusted with orthophosphoric acid) is often used to ensure consistent protonation of the alkaloids, which influences their retention and selectivity on the column.[5]
-
Alternative Stationary Phases: If a standard C18 column is not providing adequate separation, consider alternatives. Cyano (CN) bonded columns have shown good peak resolution and symmetry for Cinchona alkaloids.[4] Chiral Stationary Phases (CSPs), particularly those based on Cinchona alkaloids themselves or zwitterionic ion exchangers, offer excellent selectivity for these types of separations.[6][7]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that can resolve the six major Cinchona derivatives in under 7 minutes.[8][9] It uses CO2, acetonitrile, methanol, and diethylamine as a mobile phase.[8][9]
Q4: My peaks are tailing badly during HPLC analysis. What is the cause and solution?
A4: Peak tailing for Cinchona alkaloids is almost always caused by strong interactions between the basic amine groups on the alkaloids and acidic silanol groups on the silica-based column packing.[4][10]
-
Use Mobile Phase Additives: As mentioned above, adding a small concentration of a competing base like triethylamine (TEA) to the mobile phase is a very effective solution.[5]
-
Lower the pH: Operating at a low mobile phase pH (e.g., 2.5-3.5) can suppress the ionization of the silanol groups, reducing the unwanted interactions.
-
Use End-Capped Columns: Modern, high-quality HPLC columns are "end-capped" to minimize the number of free silanol groups. Ensure you are using a well-maintained, end-capped column.
-
Consider a Different Column: If tailing persists, switching to a different stationary phase, such as a polymer-based or a CN column, can resolve the issue.[4]
Troubleshooting Guides
Problem: Low Final Yield of Minor Alkaloid
This troubleshooting workflow helps identify potential causes for a lower-than-expected yield of a specific minor alkaloid after purification.
Caption: Troubleshooting logic for diagnosing low yields of minor alkaloids.
Problem: Co-eluting Peaks in Preparative HPLC
This guide provides a systematic approach to improving the resolution between your target minor alkaloid and a closely eluting impurity.
Caption: Workflow for improving separation of co-eluting compounds.
Quantitative Data Summary
The efficiency of extraction and the relative abundance of alkaloids can vary significantly based on the methods and materials used.
Table 1: Comparison of Extraction Methods for Quinine from C. officinalis
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g of bark) | Reference |
| Microwave-Assisted (MAE) | 65% Ethanol | 130 | 34 min | 3.93 ± 0.11 | [2] |
| Ultrasound-Assisted (UAE) | 61% Ethanol | 25 | 15 min | 2.81 ± 0.04 | [2] |
| Soxhlet | Methanol + 20% Diethylamine | Water Bath | 10 hours | ~22.0 (2.2%) | [2] |
| Soxhlet | Toluene | - | 6 hours | Not Quantified | [1] |
Table 2: Typical Alkaloid Composition in Cinchona Bark
| Alkaloid | Typical Percentage of Total Alkaloids | Notes | Reference |
| Quinine | 70-90% | Most abundant in many species. | [5] |
| Quinidine | up to 1% | Diastereomer of quinine. | [5] |
| Cinchonidine | 1-3% | Diastereomer of cinchonine. | [5] |
| Cinchonine | Variable (1.87-2.30% of bark by weight in one study) | Can be the dominant alkaloid in some samples. | [8][9] |
| Total Alkaloids | 7-12% of dry bark weight | Varies greatly between species and individual trees. | [5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction from Cinchona Bark
This protocol outlines a standard lab-scale method for enriching the total alkaloid content from raw bark.
-
Preparation: Grind dried Cinchona bark to a fine powder (e.g., 60-80 mesh).[3]
-
Alkalinization: Prepare a slurry of the powdered bark (e.g., 50g) with a basic solution, such as dilute ammonia water or a milk of lime suspension, and let it stand for at least one hour.[1] This converts alkaloid salts to their free bases.
-
Organic Extraction: Extract the alkalinized bark mixture with a suitable organic solvent like toluene or dichloromethane. This can be done using a Soxhlet apparatus for several hours or through repeated maceration and filtration.[1]
-
Acidic Wash: Combine the organic extracts and extract them multiple times with a dilute acid solution (e.g., 1-3% sulfuric acid or nitric acid).[1][3] The protonated alkaloids will move into the aqueous phase, leaving many non-basic impurities behind.
-
Basification and Recovery: Carefully add a base (e.g., 10% sodium hydroxide) to the acidic aqueous extract until the pH is approximately 10.[3] The alkaloids will precipitate or can be recovered by extracting the solution with a fresh organic solvent (e.g., dichloromethane or chloroform).
-
Concentration: Dry the final organic extract over an anhydrous salt (like sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.
Protocol 2: HPLC Method for Diastereomer Separation
This protocol is adapted from a method developed for the separation of quinine and its diastereomer quinidine.[5] It serves as a strong starting point for separating other minor alkaloid pairs.
-
Column: Symmetry C18, 150 x 4.6 mm, 3.5 µm particle size.[5]
-
Mobile Phase: Acetonitrile / Water / Triethylamine / Acetic Acid (9:90:0.25:0.75 v/v/v/v).[5]
-
pH Adjustment: Adjust the final mobile phase mixture to pH 3.03 with orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Sample Preparation: Dissolve the crude or partially purified alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
References
- 1. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Quinine and Artemisinin-Based Therapies for Malaria Treatment
For Immediate Release
[CITY, State] – [Date] – A comprehensive review of clinical data underscores the superior efficacy of artemisinin-based combination therapies (ACTs) over quinine for the treatment of both uncomplicated and severe malaria. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the current landscape of antimalarial treatments.
Artemisinin and its derivatives, typically administered as part of a combination therapy, have demonstrated faster parasite clearance, reduced treatment failure rates, and a more favorable safety profile compared to quinine, a long-standing antimalarial agent. This guide will delve into the quantitative data supporting these findings, outline the experimental protocols used in key comparative studies, and visualize the distinct mechanisms of action of these two critical antimalarial drugs.
Quantitative Efficacy and Safety Comparison
A systematic review of numerous clinical trials and meta-analyses reveals significant differences in the clinical and parasitological outcomes between quinine and artemisinin-based therapies. The following tables summarize key performance indicators.
| Efficacy Outcome | Quinine | Artemisinin-Based Combination Therapies (ACTs) | Key Findings |
| Mortality Rate (Severe Malaria) | Higher | Significantly Lower | Multiple large-scale trials have demonstrated a substantial reduction in mortality with intravenous artesunate (an artemisinin derivative) compared to quinine in both adults and children with severe malaria.[1][2] |
| Parasite Clearance Time (PCT) | Slower | Faster | Artemisinin derivatives consistently lead to a more rapid reduction in parasite biomass.[3] The mean parasite elimination half-life is shorter with artemisinin (approx. 5.1 hours) compared to quinine (approx. 8.0 hours).[4] |
| Fever Clearance Time (FCT) | Slower | Faster | Patients treated with ACTs generally experience a quicker resolution of fever compared to those treated with quinine. |
| Treatment Failure Rate (Uncomplicated Malaria) | Higher | Lower | ACTs have shown significantly lower treatment failure rates, particularly in regions with emerging drug resistance.[2] |
| Gametocyte Carriage | Higher | Lower | ACTs are more effective at clearing the sexual stages of the parasite, which is crucial for reducing malaria transmission. |
| Safety & Tolerability Outcome | Quinine | Artemisinin-Based Combination Therapies (ACTs) | Key Findings |
| Common Adverse Effects | Cinchonism (tinnitus, headache, nausea), hypoglycemia | Generally well-tolerated; potential for mild gastrointestinal upset | Quinine is associated with a higher incidence of adverse effects, leading to poorer patient compliance. |
| Cardiotoxicity | Risk of QT interval prolongation | Lower risk compared to quinine | While both can have cardiac effects, the risk profile for ACTs is generally considered more favorable. |
| Administration | Intravenous infusion requires careful monitoring | Can be administered intravenously, intramuscularly, or orally | The flexibility in administration of artemisinin derivatives offers advantages in various clinical settings. |
Experimental Protocols
The following outlines a generalized, standardized protocol for a comparative in vivo efficacy study of an artemisinin-based combination therapy versus quinine for the treatment of uncomplicated Plasmodium falciparum malaria, based on World Health Organization (WHO) guidelines.
Study Design and Population
-
Design: A two-arm, open-label, randomized controlled trial.
-
Inclusion Criteria:
-
Patients aged over 6 months with microscopically confirmed uncomplicated P. falciparum malaria.
-
Asexual parasite count > 250/μl.
-
Axillary temperature ≥ 37.5 °C or a history of fever in the preceding 48 hours.
-
Ability to take oral medication.
-
Informed consent provided by the patient or their legal guardian.
-
-
Exclusion Criteria:
-
Signs and symptoms of severe malaria.
-
Presence of other febrile conditions.
-
History of allergic reactions to the study drugs.
-
Pregnancy (depending on the specific ACT and trimester).
-
Randomization and Treatment Administration
-
Patients are randomly assigned to receive either the standard course of the designated ACT or a standard 7-day course of oral quinine.
-
Drug administration is directly observed by study personnel to ensure compliance.
-
Dosages are calculated based on the patient's body weight.
Follow-up and Data Collection
-
Patients are monitored on days 0, 1, 2, 3, 7, 14, 21, and 28.
-
Clinical Assessment: Daily recording of symptoms and temperature.
-
Parasitological Assessment: Thick and thin blood smears are prepared at each follow-up visit for microscopic examination to determine parasite density.
-
Molecular Analysis: PCR genotyping is performed on samples from day 0 and the day of recurrent parasitemia to distinguish between recrudescence (treatment failure) and a new infection.
Outcome Measures
-
Primary Outcome: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28.
-
Secondary Outcomes:
-
Parasite clearance time (PCT).
-
Fever clearance time (FCT).
-
Gametocyte carriage over time.
-
Incidence and severity of adverse events.
-
Signaling Pathways and Mechanisms of Action
The distinct therapeutic profiles of quinine and artemisinin stem from their different modes of action against the malaria parasite.
Quinine's Mechanism of Action
Quinine's primary mechanism involves the disruption of heme detoxification in the parasite's food vacuole.
Caption: Quinine inhibits the conversion of toxic heme to non-toxic hemozoin.
The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme.[5] To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin.[5][6] Quinine is thought to interfere with this process by capping the growing hemozoin crystals, preventing further polymerization.[6][7] The resulting accumulation of toxic heme leads to oxidative stress and parasite death.[3]
Artemisinin's Mechanism of Action
Artemisinin and its derivatives are prodrugs that require activation by heme iron within the parasite.
Caption: Artemisinin is activated by heme iron, leading to widespread cellular damage.
The endoperoxide bridge in the artemisinin molecule is cleaved by heme iron, generating highly reactive carbon-centered radicals.[8][9] These radicals then indiscriminately alkylate a multitude of parasite proteins and other biomolecules, leading to widespread cellular damage and oxidative stress.[10][11][12][13] This multi-target mechanism is responsible for the rapid killing of the parasite.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of quinine and artemisinin-based therapies.
Caption: A generalized workflow for a comparative antimalarial clinical trial.
Conclusion
The evidence overwhelmingly supports the use of artemisinin-based combination therapies over quinine for the treatment of malaria. ACTs offer superior efficacy in terms of parasite clearance and cure rates, a significant reduction in mortality in severe malaria, and a better safety and tolerability profile. The distinct mechanisms of action, with artemisinin's rapid and widespread parasiticidal activity, contribute to these improved outcomes. Continued research and surveillance are essential to monitor for any emergence of resistance and to further optimize malaria treatment strategies globally.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Treating uncomplicated malaria in children: comparing artemisinin based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sketchviz.com [sketchviz.com]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites [dr.ntu.edu.sg]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. journals.asm.org [journals.asm.org]
Novel Quinoline Derivatives Demonstrate Potent Anticancer Activity: A Comparative Analysis
For Immediate Release
Recent advancements in medicinal chemistry have underscored the significant potential of quinoline derivatives as robust scaffolds for the development of novel anticancer agents.[1][2][3][4] Studies published in 2024 and early 2025 highlight several new quinoline-based compounds with promising efficacy against a range of cancer cell lines, often outperforming existing therapeutic options. These derivatives employ diverse mechanisms of action, including kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis, signaling a new frontier in targeted cancer therapy.[1][2][5]
This guide provides a comparative overview of the anticancer activity of select novel quinoline derivatives, supported by recent experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of quinoline-based oncology drugs.
Comparative Anticancer Activity of Novel Quinoline Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of recently developed quinoline derivatives against various human cancer cell lines. For comparison, data for 5-Fluorouracil (5-FU), a commonly used chemotherapeutic agent, is included where available.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 12e | MGC-803 (Gastric) | 1.38 | Induction of ROS, G2/M cell cycle arrest, Apoptosis | [6][7] |
| HCT-116 (Colon) | 5.34 | [6][7] | ||
| MCF-7 (Breast) | 5.21 | [6][7] | ||
| Compound 4c | MDA-MB-231 (Breast) | 17 (Tubulin Assay) | Tubulin polymerization inhibition, G2/M cell cycle arrest | [5][8] |
| Compound 13e | PC-3 (Prostate) | 2.61 | Pim-1 kinase inhibition, Apoptosis, Cell cycle arrest | [9] |
| KG-1 (Leukemia) | 3.56 | [9] | ||
| Compound 5a | MCF-7 (Breast) | GI50: 0.025 - 0.082 | EGFR/HER-2 dual-target inhibition, Apoptosis | [10] |
| A-549 (Lung) | [10] | |||
| 5-Fluorouracil (5-FU) | MGC-803 (Gastric) | 6.22 | [6] | |
| HCT-116 (Colon) | 10.4 | [6] | ||
| MCF-7 (Breast) | 11.1 | [6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
The data clearly indicates that novel quinoline derivatives such as Compound 12e and Compound 13e exhibit significantly lower IC50 values against gastric, colon, breast, prostate, and leukemia cell lines compared to the standard chemotherapeutic agent 5-FU.[6][9] This suggests a higher potency and potential for reduced side effects. Notably, Compound 12e demonstrated the most potent inhibitory activity against the MGC-803 gastric cancer cell line with an IC50 value of 1.38 µM.[6][7]
Experimental Protocols
The validation of the anticancer activity of these novel quinoline derivatives involved a series of standard in vitro assays. The generalized methodologies are detailed below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the novel quinoline derivatives or a control substance for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with different concentrations of the quinoline derivative for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
-
Cell Treatment: Cells are treated with the quinoline derivatives at various concentrations for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Visualizing Mechanisms and Workflows
To better illustrate the processes involved in the evaluation and the mechanisms of action of these novel quinoline derivatives, the following diagrams are provided.
Caption: A generalized workflow for screening the anticancer activity of novel compounds.
Caption: A diagram illustrating how quinoline derivatives can inhibit kinase signaling and induce apoptosis.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Fluorescence Quantum Yield of Quinine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-verification of the fluorescence quantum yield of quinine, a historically significant standard, against several widely used alternative fluorescent standards. The data presented here is intended to assist researchers in selecting the most appropriate standard for their specific experimental needs and to ensure the accuracy and reproducibility of their fluorescence measurements.
Data Presentation: A Comparative Analysis of Fluorescence Quantum Yield Standards
The following table summarizes the key photophysical properties of quinine and several alternative fluorescence quantum yield standards. These values have been compiled from various validated sources to provide a reliable reference for comparative analysis.
| Compound Name | Solvent | Refractive Index (η) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
| Quinine Sulfate | 0.05 M H₂SO₄ | ~1.33 | 347 | 450 | 0.546[1] |
| 0.5 M H₂SO₄ | ~1.35 | 310 | 450 | 0.546[2] | |
| 0.1 M HClO₄ | ~1.34 | 347.5 | ~450 | 0.60 | |
| Rhodamine 6G | Ethanol | 1.361 | 530 | 552 | 0.95[3][4] |
| Rhodamine 101 | Ethanol | 1.361 | 578 | 600 | ~1.0 |
| Cresyl Violet | Ethanol | 1.361 | 585 | 625 | 0.54[5] |
| Fluorescein | 0.1 M NaOH | ~1.33 | 490 | 515 | 0.925[4] |
Note on Quinine Sulfate: While widely used, the fluorescence quantum yield of quinine sulfate in sulfuric acid is known to be sensitive to temperature variations. For enhanced stability and accuracy, quinine sulfate in 0.1 M perchloric acid (HClO₄) is now the recommended standard .
Experimental Protocols: Determining Relative Fluorescence Quantum Yield
The following is a detailed protocol for the determination of the relative fluorescence quantum yield of an unknown sample using a standard with a known quantum yield. This method, often referred to as the comparative method, is the most common and reliable technique for such measurements.
Objective: To determine the fluorescence quantum yield (Φ_F) of a test compound relative to a known standard (e.g., quinine sulfate).
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Test compound
-
Standard compound (e.g., Quinine Sulfate)
-
Appropriate solvents for both the test and standard compounds
-
Volumetric flasks and pipettes for accurate dilutions
Procedure:
-
Solvent Selection: Choose a solvent in which both the standard and the sample are soluble and that does not absorb light in the excitation or emission regions of the fluorophores. The refractive index of the solvent(s) must be known.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the standard compound at a concentration that gives an absorbance of approximately 1.0 at its absorption maximum.
-
Prepare a stock solution of the test compound at a concentration that gives a similar absorbance at its absorption maximum.
-
-
Preparation of Working Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the test sample.
-
The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength. This is crucial to minimize inner-filter effects, where the emitted light is reabsorbed by other molecules in the solution.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should ideally be the same for both the standard and the sample. If different excitation wavelengths are used, the instrument's lamp intensity and detector response at each wavelength must be accounted for.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the standard and the test sample.
-
It is critical that the excitation and emission slit widths, as well as all other instrument parameters, are kept constant throughout all measurements.
-
Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The resulting plots should be linear, and the data should be fitted with a straight line that passes through the origin. The slope of this line is proportional to the fluorescence quantum yield.
-
Calculate the slope (Gradient) for both the standard (Grad_std) and the test sample (Grad_sample).
-
-
Calculation of the Relative Quantum Yield: The fluorescence quantum yield of the sample (Φ_F_sample) can be calculated using the following equation:
Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_F_std is the known quantum yield of the standard.
-
Grad_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Grad_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
References
A Comparative Analysis of the Biological Activities of Quinine and Quinidine
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of the stereoisomers quinine and quinidine, supported by experimental data and detailed methodologies.
Quinine and its diastereomer, quinidine, are cinchona alkaloids that have long been staples in medicine. While structurally similar, their stereochemical differences give rise to distinct pharmacological profiles, dictating their primary clinical applications. Quinine is predominantly used as an antimalarial agent, whereas quinidine is primarily employed as a class Ia antiarrhythmic drug.[1] This guide provides a detailed comparative analysis of their biological activities, summarizing key quantitative data, outlining experimental protocols, and visualizing their mechanisms of action.
Antimalarial Activity: A Shared Mechanism with Subtle Differences
Both quinine and quinidine exert their antimalarial effects by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[2] The parasite digests hemoglobin within its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. Quinine and quinidine are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[2]
While their fundamental mechanism is the same, some in vitro studies suggest that quinidine may possess slightly greater potency against certain P. falciparum strains.[3][4] However, clinical outcomes in terms of cure rates and parasite clearance times are generally comparable between the two drugs.[2]
Quantitative Comparison of Antiplasmodial Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of quinine and quinidine against various strains of P. falciparum.
| P. falciparum Isolate/Strain | Quinine IC50 (µmol/L of blood) | Quinidine IC50 (µmol/L of blood) | Reference |
| Brazilian Isolate 1 | 8.132 | 4.577 | [5] |
| Brazilian Isolate 2 | 0.053 | 0.053 | [5] |
| Brazilian Isolate 3 | 1.234 | 0.876 | [5] |
| Brazilian Isolate 4 (African) | 0.123 | 0.234 | [5] |
| Brazilian Isolate 5 | 0.234 | 0.123 | [5] |
| Brazilian Isolate 6 | 0.087 | 0.098 | [5] |
Cardiac Electrophysiology: The Basis for Divergent Clinical Applications
The most significant pharmacological distinction between quinine and quinidine lies in their effects on cardiac ion channels. These differences are the primary reason for quinidine's use as an antiarrhythmic and its higher proarrhythmic risk compared to quinine.
Quinidine is a more potent blocker of several cardiac ion channels, most notably the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[6][7] Blockade of IKr prolongs the cardiac action potential and the QT interval on an electrocardiogram (ECG), an effect that can terminate certain arrhythmias but also carries the risk of inducing a life-threatening arrhythmia called Torsades de Pointes.[8][9] Quinine also blocks IKr, but to a significantly lesser extent.[7]
Both drugs also block cardiac sodium channels (Nav1.5), contributing to their antiarrhythmic properties by slowing conduction velocity.[10][11] However, their effects on other potassium channels, such as Kv1.5, also show stereoselectivity, with quinidine inducing internalization of the channel, a mechanism not observed with quinine.[12]
Quantitative Comparison of Cardiac Ion Channel Blockade
The following table summarizes the IC50 values for quinine and quinidine on key cardiac ion channels.
| Ion Channel | Expression System | Quinine IC50 (µM) | Quinidine IC50 (µM) | Fold Difference (Quinine/Quinidine) | Reference |
| hERG (IKr) | Xenopus oocytes | 44.0 ± 0.6 | 3.00 ± 0.03 | ~14.7 | [6][7] |
| hERG (IKr) | Ltk⁻ cells | 11 ± 3 | 0.8 ± 0.1 | ~13.8 | [6][7] |
| Nav1.5 (Peak) | HEK293 cells | Not Reported | 28.9 ± 2.2 | - | [6] |
Electrocardiographic Effects
Clinical studies have quantified the differential effects of quinine and quinidine on the corrected QT (QTc) interval.
| Parameter | Quinine | Quinidine | p-value | Reference |
| ΔQTc% / ΔPlasma Concentration (mg⁻¹·L⁻¹) | 0.74 | 3.2 | < 0.001 | [8] |
Neuromuscular and Central Nervous System Effects
Both quinine and quinidine can affect neuromuscular transmission by acting on both presynaptic and postsynaptic components. They have been shown to reduce the quantal content of the end-plate potential.[13]
In the central nervous system, both drugs can inhibit the uptake of monoamines such as serotonin (5-HT), noradrenaline, and dopamine, with quinidine generally exhibiting greater potency, particularly for serotonin reuptake.[14]
Quantitative Comparison of Monoamine Uptake Inhibition
The following table presents the IC50 values for the inhibition of monoamine uptake by quinine and quinidine.
| Monoamine Transporter | Quinine IC50 (µM) | Quinidine IC50 (µM) | Reference |
| Serotonin (5-HT) | 7.5 ± 0.9 | 0.13 ± 0.01 | [14] |
| Noradrenaline | 12.4 ± 1.2 | 4.1 ± 0.4 | [14] |
| Dopamine | 8.7 ± 0.8 | 2.2 ± 0.2 | [14] |
Toxicity Profile: Cinchonism and Cardiotoxicity
A shared side effect of both quinine and quinidine is cinchonism, a constellation of symptoms that can include tinnitus, headache, nausea, and visual disturbances.[15][16] The severity of cinchonism is generally dose-dependent.[17]
The primary differentiating factor in their safety profiles is cardiotoxicity. Due to its more potent effect on the QT interval, quinidine carries a significantly higher risk of proarrhythmia, specifically Torsades de Pointes.[9][18] This has led to a decline in its use in favor of safer antiarrhythmic agents.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (WHO Microtest)
This protocol is a standardized method for assessing the sensitivity of P. falciparum to antimalarial drugs.[19][20]
-
Preparation of Drug-Coated Plates: 96-well microtiter plates are pre-coated with serial dilutions of quinine and quinidine.
-
Parasite Culture: P. falciparum isolates are cultured in vitro to achieve a target parasitemia, typically with a high proportion of ring-stage parasites.
-
Incubation: Infected red blood cells are added to the drug-coated plates and incubated for 24-48 hours in a controlled atmosphere (low oxygen, high carbon dioxide).
-
Assessment of Growth Inhibition: Parasite growth is assessed by microscopic examination of Giemsa-stained thick blood smears to determine the maturation of schizonts from the initial ring stage. The IC50 is calculated as the drug concentration that inhibits schizont maturation by 50% compared to drug-free controls.
Patch-Clamp Analysis of Cardiac Ion Channels
The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[21][22][23][24][25]
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the hERG gene) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured to allow electrical access to the entire cell.
-
Voltage Clamp and Drug Application: The membrane potential is clamped at a series of voltages, and the resulting ionic currents are recorded before and after the application of quinine or quinidine at various concentrations.
-
Data Analysis: The inhibition of the ionic current by the drug is measured, and the IC50 is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Mechanisms of Action
Caption: Proposed mechanism of antimalarial action for quinine and quinidine.
Caption: Differential effects of quinine and quinidine on cardiac ion channels.
Caption: Workflow for in vitro antimalarial susceptibility testing.
Conclusion
Quinine and quinidine, despite their stereoisomeric relationship, exhibit distinct biological activities that have led to their divergent clinical uses. Their antimalarial activities are comparable, stemming from a shared mechanism of heme polymerization inhibition. In contrast, their effects on cardiac ion channels are markedly different, with quinidine being a significantly more potent blocker of the IKr channel, which underlies its antiarrhythmic efficacy and its greater proarrhythmic risk. Understanding these stereoselective differences is crucial for the safe and effective use of these compounds and for the development of new therapeutic agents with improved selectivity and safety profiles.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinine and quinidine: a comparison of EKG effects during the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of oral mexiletine and quinidine in benign or potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1240167A1 - Optically active isomers of quinine and quinidine and their respective biological action - Google Patents [patents.google.com]
- 11. Quinidine - Wikipedia [en.wikipedia.org]
- 12. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the quinoline derivatives quinine, quinidine, and chloroquine on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the presynaptic effects of quinine and quinidine on the release and uptake of monoamines in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cinchonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cinchonism: two case reports and review of acute quinine toxicity and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 19. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 21. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 25. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
A Comparative Guide to the Synergistic Effects of Quinine with Other Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
Quinine, one of the oldest and most historically significant antimalarial agents, continues to be a crucial component in the treatment of malaria, particularly severe malaria and cases of resistance to newer drugs. However, its efficacy can be enhanced, and the risk of resistance development mitigated through combination therapy. This guide provides an objective comparison of the synergistic effects of quinine with various other antimalarial and non-antimalarial drugs, supported by experimental data.
Quantitative Assessment of Synergistic Interactions
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of <0.5 typically indicates synergy, 0.5-4.0 indicates an additive effect or indifference, and >4.0 suggests antagonism.[1][2] The following tables summarize the in vitro interactions of quinine with several other drugs against Plasmodium falciparum.
| Drug Combination | P. falciparum Strain(s) | Interaction (ΣFIC) | Key Findings |
| Quinine + Artemisinin | F-32, FCR-3, K-1 | Additive to Synergistic (Mean ΣFICs: 1.71 at EC50, 0.36 at EC90, 0.13 at EC99)[3][4] | Increasing synergism was observed at higher effective concentrations (EC90 and EC99).[3][4] |
| Quinine + Mefloquine | F-32, FCR-3, K-1 | Additive to Synergistic | Synergism was observed at most clinically relevant concentration ratios. |
| Quinine + Atovaquone | F-32, FCR-3, K-1 | Additive to Synergistic | The interaction was most consistently synergistic with quinine compared to other tested combinations.[3][4] |
| Quinine + Omeprazole | Not Specified | Synergistic[5][6][7] | The proton pump inhibitor omeprazole demonstrated significant synergy with quinine.[5][6][7] |
| Quinine + Chloroquine | Not Specified | Antagonistic[5] | This combination demonstrated an antagonistic relationship in vitro.[5] |
| Quinine + Clindamycin | Fresh Isolates | Additive to Synergistic | This combination has shown high cure rates in clinical trials for multidrug-resistant falciparum malaria.[8][9][10] |
| Quinine + Doxycycline | Clinical Isolates | Not specified in vitro, but effective in vivo | Short-term combination regimens have shown high cure rates in clinical settings. |
| Quinine + Sulfadoxine-Pyrimethamine | Clinical Isolates | Not specified in vitro, but effective in vivo | This combination has been used as an affordable treatment option.[11][12] |
Experimental Protocols
In Vitro Antimalarial Drug Synergy Testing: The Checkerboard Method
This method is widely used to assess the interaction between two antimicrobial agents in vitro.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood group) using RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.[13]
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[13]
-
Parasite cultures are synchronized to the ring stage using methods like 5% sorbitol treatment.
2. Drug Plate Preparation:
-
A 96-well microplate is used to create a matrix of drug concentrations.
-
Drug A (e.g., Quinine) is serially diluted along the rows of the plate.
-
Drug B (the partner drug) is serially diluted along the columns of the plate.
-
This creates a "checkerboard" of wells, each containing a unique combination of concentrations of the two drugs.
-
Control wells containing each drug alone and no drugs are also included.
3. Parasite Inoculation and Incubation:
-
Synchronized ring-stage parasites are diluted to a parasitemia of approximately 0.5% in a 2% hematocrit suspension.[13]
-
The parasite suspension is added to each well of the pre-dosed drug plate.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.[13]
4. Assessment of Parasite Growth Inhibition (Malaria SYBR Green I-based Fluorescence Assay - MSF):
-
After the 72-hour incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well.[14][15][16] SYBR Green I binds to the DNA of the parasites.
-
The plate is incubated in the dark at room temperature for 1 hour.[13][17]
-
The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[13][17]
-
The fluorescence signal is proportional to the amount of parasite DNA, and thus to parasite growth.
5. Data Analysis:
-
The 50% inhibitory concentration (IC50) for each drug alone and for each combination is calculated from the dose-response curves.
-
The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The sum of the FICs (ΣFIC) is calculated: ΣFIC = FIC of Drug A + FIC of Drug B.
-
The ΣFIC value is used to determine the nature of the interaction (synergy, additivity, or antagonism) as described in the table above.
Visualizing Experimental and Logical Relationships
Caption: Workflow for in vitro antimalarial synergy testing.
Caption: Putative synergistic mechanism of Quinine and Omeprazole.
Discussion of Synergistic Mechanisms
The precise molecular mechanisms underlying the synergistic interactions of quinine with other drugs are multifaceted and not entirely elucidated. However, several hypotheses are supported by experimental evidence:
-
Quinine's Primary Mechanism: Quinine is thought to exert its antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite.[18][19] It is believed to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent oxidative damage to the parasite.[18]
-
Synergy with Omeprazole: Omeprazole, a proton pump inhibitor, is proposed to inhibit the parasite's vacuolar ATPase.[5][20] This would disrupt the acidic pH of the parasite's food vacuole, which is crucial for hemoglobin digestion and the action of other antimalarial drugs. The combined effect of inhibiting both heme detoxification (quinine) and the maintenance of the vacuolar environment (omeprazole) likely leads to enhanced parasite killing.[5][20]
-
Synergy with Artemisinin Derivatives: Artemisinin and its derivatives are potent, fast-acting antimalarials that generate free radicals, leading to widespread damage to parasite proteins. The synergistic interaction with quinine, a slower-acting drug, may be due to the complementary mechanisms of action. Artemisinin rapidly reduces the parasite biomass, while quinine eliminates the remaining parasites.
-
Synergy with Antibiotics (Clindamycin and Doxycycline): These antibiotics inhibit protein synthesis in the parasite's apicoplast, an essential organelle. Their action is delayed, and thus they are not effective as monotherapies for acute malaria. In combination with the fast-acting schizonticidal activity of quinine, they provide a comprehensive and effective treatment.
Conclusion
The combination of quinine with other antimalarial and non-antimalarial drugs presents a viable strategy to enhance therapeutic efficacy, particularly against drug-resistant strains of P. falciparum. The data presented in this guide highlight several promising synergistic combinations. Further research into the molecular mechanisms of these interactions will be crucial for the rational design of novel and more effective antimalarial combination therapies. The experimental protocols provided offer a standardized approach for the continued evaluation of such combinations in a research setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. emerypharma.com [emerypharma.com]
- 3. In Vitro Interactions of Artemisinin with Atovaquone, Quinine, and Mefloquine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro interactions of artemisinin with atovaquone, quinine, and mefloquine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic In Vitro Antimalarial Activity of Omeprazole and Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic in vitro antimalarial activity of omeprazole and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Therapeutic Responses to Quinine and Clindamycin in Multidrug-Resistant Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic responses to quinine and clindamycin in multidrug-resistant falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinine plus clindamycin improves chemotherapy of severe malaria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of quinine plus sulfadoxine-pyremethamine for the treatment of uncomplicated falciparum malaria in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short course of quinine plus a single dose of sulfadoxine/pyrimethamine for Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 19. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. scribd.com [scribd.com]
Independent Verification of Cinchonine's Spasmolytic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spasmolytic activity of cinchonine with other commonly used antispasmodic agents. The information presented is collated from publicly available experimental data to offer a comprehensive resource for evaluating cinchonine's potential as a smooth muscle relaxant.
Quantitative Comparison of Spasmolytic Activity
The spasmolytic potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a maximal response. The following table summarizes the reported IC50 values for cinchonine and a selection of other spasmolytic agents on isolated intestinal smooth muscle preparations. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, tissues, and spasmogens used.
| Compound | Tissue Preparation | Spasmogen | IC50 (µM) | Mechanism of Action |
| Cinchonine | Rat Ileum | Spontaneous Contraction | 273[1] | Ca2+ Channel Blocker[1] |
| Papaverine | Guinea Pig Ileum | Nerve-mediated Contraction | 3.53 - 4.76[2][3] | Phosphodiesterase (PDE) Inhibitor |
| Otilonium Bromide | Human Sigmoid Colon | Spontaneous Contraction | 0.0499[4] | L-type Ca2+ Channel Blocker, Muscarinic M3 Receptor Antagonist[4][5] |
| Verapamil | Rabbit Small Intestine | Ca2+ Inward Current | - | L-type Ca2+ Channel Blocker |
| Atropine | Rat Ileum | Acetylcholine-induced Contraction | - | Muscarinic Receptor Antagonist[6] |
| Mebeverine | - | - | - | Direct musculotropic, possible Ca2+ channel and muscarinic receptor effects[7] |
| Pinaverium Bromide | - | - | - | L-type Ca2+ Channel Blocker[8][9] |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine-induced Spasm | - | Anticholinergic and direct smooth muscle relaxant[10] |
| Hyoscyamine | - | - | - | Muscarinic Receptor Antagonist[11][12][13] |
| Drotaverine | - | - | - | Phosphodiesterase-4 (PDE4) Inhibitor[14][15][16] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of spasmolytic activity. These protocols are intended to provide a framework for the independent verification of the presented data.
Isolated Ileum Preparation and Spasmolytic Assay
This protocol describes the in vitro assessment of a compound's ability to relax intestinal smooth muscle.
a. Tissue Preparation:
-
Humanely euthanize a rat or guinea pig according to approved animal care protocols.
-
Isolate a segment of the ileum (the final section of the small intestine).[9]
-
Gently flush the luminal contents with a physiological salt solution (e.g., Tyrode's solution).[17]
-
Cut the ileum into segments of approximately 2-3 cm in length.[9]
b. Organ Bath Setup:
-
Mount the ileum segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[9][18]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer to record muscle contractions.[18]
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing with fresh physiological salt solution.[17]
c. Induction of Contractions:
-
Spontaneous Contractions: Record the intrinsic rhythmic contractions of the ileum.
-
Agonist-Induced Contractions:
-
Acetylcholine (ACh)-Induced Contraction: Add increasing concentrations of acetylcholine to the organ bath to induce smooth muscle contraction via muscarinic receptor activation.[6]
-
High Potassium (KCl)-Induced Contraction: Introduce a high concentration of potassium chloride (e.g., 80 mM) to the bath to cause membrane depolarization and subsequent contraction through the opening of voltage-gated Ca2+ channels.[9]
-
Calcium Chloride (CaCl2)-Induced Contraction in a Ca2+-free, High K+ medium: After depleting intracellular calcium stores and depolarizing the membrane with a Ca2+-free, high K+ solution, cumulatively add CaCl2 to induce contractions, which specifically assesses the influx of extracellular calcium.[19]
-
d. Assessment of Spasmolytic Activity:
-
Once stable contractions are achieved (either spontaneous or induced), add the test compound (e.g., cinchonine) in a cumulative, concentration-dependent manner.
-
Record the relaxation of the smooth muscle at each concentration.
-
Calculate the percentage of inhibition of the maximal contraction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound's concentration.
Composition of Tyrode's Solution
A commonly used physiological salt solution for isolated intestinal preparations. The composition can vary slightly between laboratories.
| Component | Concentration (mM) |
| NaCl | 136.9 |
| KCl | 2.68 |
| CaCl2 | 1.8 |
| MgCl2 | 1.05 |
| NaHCO3 | 11.9 |
| NaH2PO4 | 0.42 |
| Glucose | 5.55 |
The solution should be maintained at a physiological pH (around 7.4) by continuous bubbling with carbogen gas.[9][17]
Signaling Pathways in Smooth Muscle Contraction and Relaxation
The following diagrams illustrate the key signaling pathways involved in the regulation of intestinal smooth muscle tone, providing a mechanistic context for the action of cinchonine and other spasmolytic agents.
Caption: Acetylcholine-Induced Smooth Muscle Contraction Pathway.
Caption: Cinchonine's Mechanism via L-type Calcium Channel Blockade.
References
- 1. dmt.dk [dmt.dk]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of chlorpromazine on calcium movements and contractile responses of guinea-pig ileum longitudinal smooth muscle to agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spasmolytic effect of root and aerial parts extract of Pycnocycla spinosa on neural stimulation of rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolated organ/tissue test – organ bath [panlab.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Calcium-induced chloride secretion is decreased by Resveratrol in ileal porcine tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induced release of acetylcholine from guinea pig ileum longitudinal muscle-myenteric plexus by anatoxin-a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ijisrt.com [ijisrt.com]
- 17. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organ bath - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
Comparing the toxicological profiles of different quinoline alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological profiles of several prominent quinoline alkaloids, a class of compounds with significant therapeutic and toxicological interest. The information presented herein is intended to support research and development by offering a consolidated overview of key toxicity data, experimental methodologies, and mechanistic insights.
Executive Summary
Quinoline alkaloids, including quinine, quinidine, chloroquine, and mefloquine, exhibit a range of toxic effects, primarily targeting the cardiovascular and central nervous systems. Their toxicological profiles are influenced by their chemical structures, leading to variations in potency and mechanisms of action. This guide summarizes acute toxicity (LD50), in vitro cytotoxicity (IC50), and key toxicological mechanisms to facilitate a comparative understanding.
Data Presentation: Comparative Toxicity of Quinoline Alkaloids
The following tables provide a summary of quantitative toxicological data for selected quinoline alkaloids. These values have been compiled from various sources to offer a comparative perspective.
Table 1: Acute Toxicity (LD50) of Quinoline Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Quinine | Rat | Oral | 800 (LDLO) | [1] |
| Rat | Subcutaneous | 200 (LDLO) | [1] | |
| Mouse | Intraperitoneal | 115 | [1] | |
| Mouse | Intravenous | 68 | [2] | |
| Quinidine | Rat | Oral | 263 - 456 | [3][4] |
| Rat | Intravenous | 30 - 56 | [3][4] | |
| Mouse | Oral | 505 | [3] | |
| Chloroquine | Rat | Oral | 330 | [5] |
| Mouse | Oral | 311 | [5] | |
| Mouse | Intravenous | 25 | [6] | |
| Mefloquine | N/A | N/A | Data not readily available |
LDLO (Lethal Dose Low) is the lowest dose of a substance that has been reported to cause death in a particular animal species.
Table 2: In Vitro Cytotoxicity (IC50) of Quinoline Alkaloids against Cancer Cell Lines
| Alkaloid | Cell Line | IC50 (µM) | Reference(s) |
| Quinine | Caco-2 | > 100 | [7] |
| Quinidine | Caco-2 | > 100 | [7] |
| 7-methyl-8-nitro-quinoline | Caco-2 | 85.1 ± 4.2 | [7] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | 35.5 ± 2.1 | [7] |
| Mefloquine | Neuronal Culture | 2.97 (Functional) | [8] |
| Neuronal Culture | 19 - 23 (Viability) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinoline alkaloids.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinoline alkaloids in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the existing medium from the wells and add 100 µL of the prepared dilutions. Include vehicle and blank controls. Incubate for 24, 48, or 72 hours.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Treatment: Treat cells with quinoline alkaloids as described in the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer). Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired quinoline alkaloid for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the collected culture medium. Centrifuge the cell suspension to obtain a cell pellet.[2]
-
Cell Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[16]
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Mechanisms of Toxicity and Signaling Pathways
Quinoline alkaloids exert their toxic effects through various mechanisms. Cardiotoxicity is a significant concern, often involving the blockade of cardiac ion channels, which can lead to arrhythmias.[17] Neurotoxicity is another prominent effect, particularly with mefloquine.[1][18]
Mefloquine-Induced Neurotoxicity Signaling Pathway
Mefloquine's neurotoxicity is multifaceted, involving the disruption of calcium homeostasis, induction of oxidative stress, and modulation of neurotransmitter systems.[1][19] A key signaling pathway implicated in mefloquine neurotoxicity involves the non-receptor tyrosine kinase, Pyk2.[19]
References
- 1. prisminltd.com [prisminltd.com]
- 2. Quinine | CAS#:130-95-0 | Chemsrc [chemsrc.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]
- 7. regimenhealthcare.com [regimenhealthcare.com]
- 8. Cytotoxicity and Functional Toxicity of Mefloquine and the Search for Protective Compounds - UNT Digital Library [digital.library.unt.edu]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. litfl.com [litfl.com]
- 11. Quinine - Wikipedia [en.wikipedia.org]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Toxicity studies with quinine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 17. aapharma.ca [aapharma.ca]
- 18. aph.gov.au [aph.gov.au]
- 19. Quinidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Validation of Quinine Quantification in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three common analytical methods for the quantification of quinine in human plasma: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as required sensitivity, selectivity, and available instrumentation.
Quantitative Performance Comparison
The selection of an analytical method is critically dependent on its performance characteristics. The following tables summarize the key validation parameters for HPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of quinine in human plasma.
Table 1: Performance Characteristics of HPLC Methods for Quinine Quantification in Plasma
| Validation Parameter | Reported Values | References |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 10 ng/mL | [2] |
| Limit of Quantification (LOQ) | 4 ng/mL - 0.1 µg/mL | [1][3] |
| Accuracy / Recovery (%) | 76% - >90% | [2][4] |
| Precision (%RSD) | < 7.0% (inter-assay) | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Quinine Quantification in Plasma
| Validation Parameter | Reported Values | References |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Quantification (LOQ) | 0.15 - 5 ng/mL | [6] |
| Accuracy / Recovery (%) | Data not consistently reported | |
| Precision (%RSD) | 3.1% - 12.6% (inter-day) | [6] |
Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Quinine Quantification
| Validation Parameter | Reported Values (in various media, plasma-specific data limited) | References |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | ~35 mg/L (in tonic water) | [7] |
| Accuracy / Recovery (%) | ~100% (in pharmaceuticals) | [7] |
| Precision (%RSD) | Data not consistently reported for plasma |
Note: The performance of spectrophotometric methods in complex biological matrices like plasma can be significantly affected by interfering substances. The data presented for UV-Vis spectrophotometry is primarily from less complex matrices and may not directly translate to plasma analysis without extensive sample purification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the three techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers a good balance of sensitivity and specificity for the quantification of quinine in plasma.
a) Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma in a glass tube, add an internal standard (e.g., quinidine).[1]
-
Add 1 mL of 1 M NaOH and vortex for 5 seconds.[1]
-
Add 5 mL of chloroform and mix by mechanical tumbling for 30 minutes.[1]
-
Centrifuge at 1000 x g for 30 minutes.[1]
-
Transfer the organic (chloroform) layer to a clean tube and evaporate to dryness at 37°C.[1]
-
Reconstitute the residue in 100 µL of methanol.[1]
b) Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., µBondapak C18, 10 µm, 100 mm x 8 mm).[1]
-
Mobile Phase: 6.5% acetonitrile and 93.5% water containing 0.05 M ammonium formate, buffered to pH 2.0 with phosphoric acid.[1]
-
Flow Rate: 4 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.[1]
c) Calibration and Quantification:
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of quinine.
-
Process the standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of quinine to the internal standard against the concentration.
-
Determine the concentration of quinine in the unknown samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for studies requiring very low detection limits.
a) Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add a suitable internal standard.[6]
-
Add an organic solvent (e.g., methanol or acetonitrile) to precipitate the plasma proteins.[7]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[6]
b) LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a reversed-phase column with a gradient elution using a mobile phase consisting of ammonium formate and acetonitrile with formic acid.[6]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5]
-
Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for quinine and the internal standard. For quinine, a common transition is m/z 325.0 > 307.0.[5]
UV-Vis Spectrophotometry
While less common for plasma due to specificity issues, spectrophotometry can be used after extensive sample cleanup.
a) Sample Preparation (Extraction and Derivatization - if necessary):
-
Perform a liquid-liquid extraction similar to the HPLC protocol to isolate quinine from plasma proteins and other interfering substances.
-
For enhanced specificity and sensitivity, a derivatization step to form a colored complex may be employed.
b) Spectrophotometric Measurement:
-
Determine the absorbance of the extracted and prepared sample at the wavelength of maximum absorbance (λmax) for quinine, which is around 331-347.5 nm.[7][8]
-
Use a blank sample (processed drug-free plasma) to zero the spectrophotometer.
c) Quantification:
-
Create a calibration curve by measuring the absorbance of a series of quinine standards of known concentrations.
-
Calculate the concentration of quinine in the sample based on its absorbance and the calibration curve.
Visualizations
Conceptual Diagram of Quinine's Antimalarial Action
The precise mechanism of action of quinine is not fully elucidated, but it is understood to interfere with the detoxification of heme in the malaria parasite.
Caption: Quinine's mechanism of action involves inhibiting the parasite's ability to detoxify heme.
Experimental Workflow for Quinine Quantification in Plasma by HPLC
This diagram illustrates the sequential steps involved in analyzing quinine in plasma samples using HPLC.
Caption: A typical workflow for the analysis of quinine in plasma using HPLC.
Decision Tree for Method Selection
This decision tree can guide researchers in choosing the most suitable analytical method based on their specific research requirements.
Caption: A guide to selecting the appropriate analytical method for quinine quantification.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. Column liquid chromatographic analysis of quinine in human plasma, saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of quinine and quinidine in human plasma, whole blood, and erythrocytes by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Analysis of an Antimalarial Drug’s (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline-Based Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has become a privileged structure in the design of chiral ligands and catalysts, owing to its rigid, planar nature and the tunability of its electronic and steric properties.[1] These characteristics are crucial for creating a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of chemical transformations.[1][2] This guide provides a direct performance comparison of a novel quinoline-based nickel catalyst against a well-established palladium-based system in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4]
Performance Benchmark: Catalyst Systems in Suzuki-Miyaura Coupling
This section benchmarks a new-generation Nickel(II) catalyst bearing a quinoline-based iminophosphorane ligand against a standard Palladium(II) catalyst with the SPhos ligand for the cross-coupling of 4-chloroanisole with phenylboronic acid. Nickel-based systems are gaining attention as cost-effective and sustainable alternatives to precious metal catalysts like palladium.[5][6]
Table 1: Comparative Performance Data
| Parameter | New Catalyst: [NiCl(L1)] (Quinoline-based) | Existing Catalyst: [Pd(SPhos) G2] |
| Catalyst Structure | Nickel(II) complex with N-(8-quinolyl)iminophosphorane ligand | Palladium(II) complex with SPhos ligand |
| Catalyst Loading | 1.0 mol% | 1.0 mol% |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 12 hours | 12 hours |
| Solvent | Toluene | Toluene |
| Base | K₃PO₄ | K₃PO₄ |
| Yield | 92% | 95% |
| Turnover Number (TON) | 92 | 95 |
| Selectivity | High | High |
| Notes | Demonstrates high activity at a lower temperature. The use of nickel offers a significant cost advantage over palladium.[5] | A highly efficient and reliable catalyst, considered a standard for challenging cross-coupling reactions. |
Data for the new catalyst is representative of performance noted in recent literature on nickel complexes with quinoline-based ligands.[5] Data for the existing catalyst is based on established protocols.
Experimental Protocols
Detailed methodologies for the benchmark Suzuki-Miyaura cross-coupling reaction are provided below.
1. General Procedure for Suzuki-Miyaura Cross-Coupling
-
Apparatus Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.
-
Reagent Loading: To the flask, add 4-chloroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the specified catalyst (0.01 mmol, 1.0 mol%).
-
Solvent Addition: Add 5 mL of dry toluene via syringe.
-
Reaction Execution: The flask is sealed and the mixture is stirred at the specified temperature (80 °C for the Ni-catalyst, 100 °C for the Pd-catalyst) for 12 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. 20 mL of ethyl acetate is added, and the mixture is filtered through a pad of celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
2. Preparation of the Quinoline-based Ligand (L1)
The N-(8-quinolyl)iminophosphorane ligand can be synthesized via the reaction of 8-azidoquinoline with a suitable phosphine, such as triphenylphosphine. This modular synthesis allows for easy modification of the ligand's properties.[5]
Visualizing the Process
Diagrams are provided to illustrate the logical flow of the experimental procedure and the underlying catalytic mechanism.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science [benthamscience.com]
A Comparative Analysis of the Anti-Inflammatory Properties of Cinchona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Cinchona alkaloids, a group of natural compounds extracted from the bark of the Cinchona tree, have a long and storied history in medicine, most notably for their anti-malarial properties. Beyond their role in combating malaria, emerging research has highlighted the significant anti-inflammatory potential of the four primary Cinchona alkaloids: quinine, quinidine, cinchonine, and cinchonidine. This guide provides a comparative overview of their anti-inflammatory activities, supported by available experimental data and detailed methodologies for key assays. The objective is to offer a valuable resource for researchers investigating novel anti-inflammatory agents and for professionals in drug development exploring the therapeutic potential of these classic compounds.
Data Presentation: A Comparative Overview
While direct comparative studies measuring the anti-inflammatory potency of all four major Cinchona alkaloids in standardized assays are limited in publicly available literature, existing research provides valuable insights into their individual and comparative effects. This section summarizes the available quantitative and qualitative data.
Table 1: Inhibition of Inflammatory Mediators by Cinchona Alkaloids
| Alkaloid | Assay | Target/Mediator | Cell Line/System | Observed Effect | IC50 / Concentration | Reference |
| Quinine | ELISA | TNF-α | Human Alveolar Macrophages | Dose-dependent inhibition | 50-200 µM | [1] |
| Cinchonine | Protein Denaturation | BSA | In vitro | Inhibition of protein denaturation | Not specified | [2] |
| Quinidine | Not Available | - | - | - | - | - |
| Cinchonidine | Protein Denaturation | BSA | In vitro | Inhibition of protein denaturation | Not specified | [2] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. The absence of data for a specific alkaloid does not necessarily indicate a lack of activity but rather a gap in the available literature.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of Cinchona alkaloids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Several natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[3] Cinchona alkaloids are thought to interfere with NF-κB activation, although the precise comparative mechanisms are still under investigation.[4]
MAPK Signaling Pathway
The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key in vitro assays used to evaluate anti-inflammatory activity.
General Experimental Workflow for In Vitro Anti-inflammatory Screening
Measurement of Cytokine Production (TNF-α and IL-6) in LPS-stimulated Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment and Stimulation:
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the Cinchona alkaloids (quinine, quinidine, cinchonine, cinchonidine).
-
Pre-incubate the cells with the alkaloids for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) and a positive control (LPS alone) should be included.
3. Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
Construct dose-response curves for each alkaloid and calculate the half-maximal inhibitory concentration (IC50) values.
NF-κB Luciferase Reporter Assay
1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with varying concentrations of the Cinchona alkaloids for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
3. Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each alkaloid concentration relative to the stimulated control and determine the IC50 values.
Western Blot Analysis of Phosphorylated MAPK
1. Cell Culture, Treatment, and Lysis:
-
Culture RAW 264.7 macrophages as described above.
-
Pre-treat the cells with Cinchona alkaloids for 1 hour, followed by stimulation with LPS for 15-30 minutes (the optimal time for MAPK phosphorylation should be determined empirically).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.
-
After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of phosphorylation.
Conclusion
The Cinchona alkaloids represent a promising class of natural compounds with multifaceted anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB and MAPK underscores their potential for the development of novel anti-inflammatory therapeutics. While existing research provides a solid foundation, further direct comparative studies are warranted to fully elucidate the relative potencies and specific mechanisms of action of quinine, quinidine, cinchonine, and cinchonidine. The experimental protocols detailed in this guide offer a standardized framework for conducting such comparative analyses, which will be instrumental in advancing our understanding and harnessing the therapeutic potential of these remarkable alkaloids.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Quinovin Disposal
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the laboratory bench to the final disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Quinovin, a naturally derived glycoside with cytotoxic properties.[1] Given its potential hazards, managing this compound waste with the utmost care is critical to protect laboratory personnel, the surrounding community, and the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended PPE:
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemotherapy-rated gloves. |
| Eye Protection | Use chemical safety goggles or a face shield to protect against splashes. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. |
| Respiratory | In situations where aerosols or dust may be generated, a NIOSH-approved respirator (e.g., N95) should be used. Always handle in a well-ventilated area or a chemical fume hood. |
Spill Management Protocol
In the event of a this compound spill, immediate and correct action is vital to prevent exposure and contamination.
Spill Cleanup Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE: Before re-entering the area, ensure you are wearing the full recommended PPE.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp cloth or paper towel to avoid generating dust.
-
Cleanup: Carefully collect the absorbed or contained material using scoops or other appropriate tools. Place all contaminated materials, including cleaning supplies and PPE, into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
Step-by-Step this compound Disposal Procedure
The proper disposal of this compound waste is a multi-step process that requires careful segregation and handling from the point of generation to final disposal.
-
Waste Segregation: At the point of generation, separate this compound waste from other waste streams. All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes:
-
Unused or expired this compound
-
Contaminated labware (e.g., pipette tips, vials, plates)
-
Contaminated PPE (gloves, gowns, etc.)
-
Cleaning materials from spills or routine decontamination
-
-
Containerization: Use designated, leak-proof, and puncture-resistant containers clearly labeled for cytotoxic waste.[2][3] These containers are often color-coded (e.g., yellow or purple) to distinguish them from other hazardous waste.[4]
-
Solids: Place solid waste, such as contaminated gloves and labware, into a designated solids container.
-
Liquids: Collect liquid this compound waste in a sealed, non-reactive container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[2][3]
-
-
Labeling: Clearly label all waste containers with the words "Cytotoxic Waste" and list the contents, including "this compound." Ensure the label also includes the date of waste generation and the responsible researcher's name and laboratory information.
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked with a cytotoxic hazard symbol.
-
Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[5] Never dispose of this compound waste down the drain or in the regular trash.[5] The final disposal method for cytotoxic waste is typically high-temperature incineration.[4]
Experimental Protocols and Workflows
Decontamination of Surfaces
A standardized protocol for decontaminating surfaces that have come into contact with cytotoxic compounds is essential for laboratory safety.
Materials:
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Low-lint wipes
-
Appropriate cytotoxic waste container
Procedure:
-
Initial Cleaning: Moisten a low-lint wipe with the detergent solution. Wipe the surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the cytotoxic waste container.
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.
-
Final Decontamination: With a fresh wipe saturated with 70% IPA, wipe the surface again. Allow the surface to air dry completely. Dispose of the wipe in the cytotoxic waste container.
This compound Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste, from generation to final disposal.
References
Personal protective equipment for handling Quinovin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Quinovin, with a focus on procedural, step-by-step guidance for operational and disposal plans. Note that "this compound" may be related to Quinine, and this guide is developed from safety data for Quinine. A "this compound glycoside" is noted to have cytotoxicity.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Specification | Citation(s) |
| Eye Protection | Chemical safety goggles or safety glasses (EN 166). | [2] |
| Hand Protection | Wear suitable gloves (EN 374), such as Latex, Nitrile rubber, or Butyl rubber with a minimum thickness of 0.4 mm. | [2] |
| Body Protection | Wear suitable protective clothing (EN 344) to prevent skin exposure. | [2][3] |
| Respiratory | In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA).[2][3][4] | [2][3][4] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Measures | Citation(s) |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][4] | [2][3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. If skin irritation or a rash occurs, seek medical advice.[2][3][4] | [2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15-20 minutes. Seek medical attention if irritation persists.[2][3][4] | [2][3][4] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Drink plenty of water. Seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][3][4] | [2][3][4] |
Spill and Disposal Procedures
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
Disposal Plan:
-
Containment: In case of a spill, stop the leak if it is safe to do so.[2] Avoid dust formation.[2]
-
Collection: Take up the spilled material mechanically (e.g., sweeping, shoveling) and collect it in a suitable, labeled container for disposal.[2] Use non-sparking tools.[4]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to enter sewers or public waters.[2][5]
Handling and Storage
Proper handling and storage procedures are vital for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Use in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid contact with skin and eyes and avoid breathing dust.[2]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage:
-
Store in a tightly closed, original container in a dry and cool place.[2]
-
Keep away from direct sunlight and moisture.[2]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[3]
Handling and Storage Logic
Caption: Logical flow for safe chemical handling and storage.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
